molecular formula C3H4BrN3 B591992 3-Bromo-1H-pyrazol-4-amine CAS No. 1374394-78-1

3-Bromo-1H-pyrazol-4-amine

Cat. No.: B591992
CAS No.: 1374394-78-1
M. Wt: 161.99
InChI Key: AEQPCNLUSNRCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C3H4BrN3 and its molecular weight is 161.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPCNLUSNRCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374394-78-1
Record name 3-bromo-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Organic Architect's Keystone: A Technical Guide to 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unassuming Power of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for innovation. These "privileged scaffolds" possess the ideal confluence of structural rigidity, synthetic versatility, and the capacity for precise, multivectorial interactions with biological targets. 3-Bromo-1H-pyrazol-4-amine is a quintessential example of such a scaffold. Though modest in size, its strategic placement of a nucleophilic amine, a synthetically versatile bromine atom, and a hydrogen-bonding pyrazole core makes it an exceptionally valuable building block. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering researchers and drug development professionals the foundational knowledge required to leverage this potent intermediate in the design of next-generation therapeutics, particularly within the highly competitive field of kinase inhibitors.

Section 1: Molecular Profile and Physicochemical Characteristics

This compound, also known by its tautomeric name 4-bromo-1H-pyrazol-5-amine, is a stable, typically off-white to pale brown crystalline solid at room temperature.[1] Its structure is deceptively simple, yet it is this simplicity that provides its broad utility. The pyrazole ring offers a flat, aromatic core, while the adjacent amino and bromo groups serve as primary vectors for synthetic elaboration.

A consolidated summary of its core physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 1374394-78-1 / 16461-94-2[2][3]
Molecular Formula C₃H₄BrN₃[2][4]
Molecular Weight 161.99 g/mol [2][4]
Appearance White to yellow or pale brown powder/crystalline powder[1]
Melting Point 132-142 °C[1]
Purity (Typical) ≥97%[2][4]
SMILES C1=NNC(=C1N)Br[5]
InChI Key AEQPCNLUSNRCHM-UHFFFAOYSA-N

Section 2: Synthesis and Quality Validation

The utility of any building block is contingent upon its accessible and reliable synthesis. A robust synthetic protocol is a self-validating system; its success is confirmed by analytical data that unambiguously proves the identity and purity of the target compound. While various methods exist for constructing substituted pyrazoles, a common and effective strategy for this compound involves the regioselective bromination of a suitable aminopyrazole precursor.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Validation start Start: 3-Amino-1H-pyrazole reagents Reagents: - N-Bromosuccinimide (NBS) - Acetonitrile (Solvent) reaction Reaction Vessel: Stir at 0°C to RT start->reaction Charge reagents->reaction quench Quench: Aqueous Na₂S₂O₃ reaction->quench Transfer extract Extraction: Ethyl Acetate / H₂O quench->extract dry Drying: Anhydrous Na₂SO₄ extract->dry concentrate Concentration: Rotary Evaporation dry->concentrate purify Purification: Silica Gel Chromatography or Recrystallization concentrate->purify validate QC Validation: NMR, MS, HPLC purify->validate product Final Product: This compound validate->product

Caption: Synthesis and validation workflow for this compound.

Experimental Protocol: Regioselective Bromination

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective electrophilic brominating agent. Acetonitrile is chosen as the solvent due to its polarity and relative inertness under the reaction conditions. The reaction is initiated at 0°C to control the initial exotherm and maintain selectivity, as the pyrazole ring has multiple sites susceptible to electrophilic attack.

  • Preparation: To a stirred solution of 3-Amino-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material) under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Analytical Characterization (Self-Validation)

To confirm the successful synthesis, the following analytical data should be obtained:

  • ¹H NMR: Expect two key signals: a singlet for the C5-H proton on the pyrazole ring (typically δ 7.5-8.0 ppm) and a broad singlet corresponding to the -NH₂ protons (typically δ 4.0-5.5 ppm), which may exchange with D₂O. The pyrazole N1-H will also be present as a very broad singlet at lower field.

  • ¹³C NMR: Expect three signals for the pyrazole ring carbons. The carbon bearing the bromine (C3) will be significantly shifted compared to the parent aminopyrazole.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺).

  • Purity (HPLC): Analysis by High-Performance Liquid Chromatography should indicate a purity of >97% for use in sensitive downstream applications.

Section 3: Chemical Reactivity and Synthetic Logic

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. Judicious selection of reaction conditions allows for the selective modification of the C-Br bond, the amino group, or the pyrazole nitrogen, making it a highly modular building block.

  • Causality of Reactivity:

    • C3-Br Bond: The carbon-bromine bond is the primary site for transition-metal-catalyzed cross-coupling reactions. The electron-rich pyrazole ring facilitates the oxidative addition step in catalytic cycles (e.g., with Palladium(0)), making it an excellent substrate for Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.

    • C4-Amino Group: The exocyclic amino group is a potent nucleophile. It readily participates in reactions such as acylation, sulfonylation, and, crucially for kinase inhibitor synthesis, nucleophilic aromatic substitution (SNAᵣ) on electron-deficient heterocycles like dichloropyrimidines.[8][9]

    • N1-H of Pyrazole: The pyrazole ring contains two nitrogen atoms. The N1-H is acidic and can be deprotonated with a suitable base for subsequent N-alkylation or N-arylation.[4] This site is critical for modulating solubility and directing the orientation of the scaffold within a protein binding pocket.

Key Synthetic Transformations

G cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Substitution (SNAr) cluster_alkylation N-Alkylation main This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents C3-Br Site snar_reagents 2,4-Dichloropyrimidine Base (e.g., DIPEA) main->snar_reagents C4-NH₂ Site alk_reagents R-X (e.g., MeI) Base (e.g., K₂CO₃) main->alk_reagents N1-H Site suzuki_product 3-Aryl-1H-pyrazol-4-amine suzuki_reagents->suzuki_product snar_product N-(3-Bromo-1H-pyrazol-4-yl)- 2-chloropyrimidin-4-amine snar_reagents->snar_product alk_product 3-Bromo-1-alkyl-1H-pyrazol-4-amine + N2 isomer alk_reagents->alk_product G cluster_pathway Simplified Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb (Tumor Suppressor) CyclinD_CDK46->pRb Phosphorylates pRb_p pRb-P (Inactive) CyclinD_CDK46->pRb_p CyclinE_CDK2 Cyclin E CDK2 pRb->G1 Blocks G1/S Transition pRb_p->S Allows S Phase Entry inhibitor 4-Aminopyrazole-Based CDK Inhibitor inhibitor->CyclinE_CDK2 BLOCKS

References

Spectroscopic Characterization of 3-Bromo-1H-pyrazol-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1H-pyrazol-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and an amino group on the pyrazole core, makes it a valuable synthon for the development of a diverse range of biologically active molecules.[1] Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts.

This technical guide provides a detailed overview of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is synthesized from established principles of spectroscopic interpretation and comparative data from closely related pyrazole derivatives found in the scientific literature.[2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic signatures. Understanding the connectivity and electronic environment of each atom is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, the spectrum is expected to be relatively simple, with distinct signals for the pyrazole ring proton, the N-H protons of the pyrazole and amine groups.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (N-H).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of 0-12 ppm is appropriate.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Expected ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of this compound. These values are based on the analysis of similar pyrazole derivatives reported in the literature.[2]

Proton AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
H5 (pyrazole ring)7.5 - 8.0s1H
NH (pyrazole ring)11.0 - 13.0br s1H
NH₂ (amine group)4.0 - 5.0br s2H
Interpretation and Causality
  • H5 Proton: The proton at the C5 position of the pyrazole ring is expected to appear as a singlet in the aromatic region (7.5 - 8.0 ppm). Its downfield shift is due to the deshielding effect of the aromatic pyrazole ring.

  • N-H Protons: The N-H proton of the pyrazole ring is typically observed as a broad singlet at a significantly downfield chemical shift (11.0 - 13.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The protons of the amino group are also expected to appear as a broad singlet, but at a more upfield region (4.0 - 5.0 ppm). The broadness of these signals is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom. The addition of a drop of D₂O to the NMR tube will result in the disappearance of the N-H and NH₂ signals due to proton-deuterium exchange, which is a definitive method for their assignment.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the FID with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.

Expected ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) for the carbon atoms of this compound, based on data from related structures.[3]

Carbon AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆
C3 (pyrazole ring)115 - 125
C4 (pyrazole ring)135 - 145
C5 (pyrazole ring)125 - 135
Interpretation and Causality
  • C3 Carbon: The carbon atom bearing the bromine (C3) is expected to be shielded compared to an unsubstituted pyrazole due to the "heavy atom effect" of bromine, resulting in a more upfield chemical shift.

  • C4 Carbon: The C4 carbon, attached to the electron-donating amino group, will be significantly deshielded and appear at a downfield chemical shift.

  • C5 Carbon: The C5 carbon will resonate at a chemical shift typical for an sp²-hybridized carbon in a heterocyclic aromatic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using a solid sample mixed with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Expected FT-IR Data
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3400 - 3200Medium
N-H Stretch (pyrazole)3200 - 3000Broad
C-H Stretch (aromatic)3100 - 3000Weak
N-H Bend (amine)1650 - 1580Medium
C=N Stretch (pyrazole ring)1600 - 1475Medium
C-N Stretch (aromatic amine)1335 - 1250Strong
C-Br Stretch700 - 500Medium
Interpretation and Causality
  • N-H Stretching: The presence of two N-H bonds in the primary amine (NH₂) is expected to give rise to two distinct stretching bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches).[4] The N-H stretch of the pyrazole ring will likely appear as a broader band in the 3200-3000 cm⁻¹ region due to hydrogen bonding.

  • N-H Bending: The scissoring vibration of the primary amine is expected to produce a medium intensity band around 1650-1580 cm⁻¹.

  • Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring will result in absorptions in the 1600-1475 cm⁻¹ region.

  • C-N and C-Br Stretching: A strong band corresponding to the C-N stretching of the aromatic amine should be observable between 1335-1250 cm⁻¹. The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer ionization technique that is likely to show a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Expected Mass Spectrometry Data
  • Molecular Ion Peak: The molecular weight of this compound is 161.99 g/mol .[5] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) at m/z ≈ 162 and (M+2)⁺ at m/z ≈ 164 with nearly equal intensities. PubChem predicts a monoisotopic mass of 160.95886 Da.[6]

  • Fragmentation Pattern: Common fragmentation pathways for pyrazole derivatives involve the loss of small molecules such as HCN, N₂, or the bromine radical. The specific fragmentation pattern will depend on the ionization energy used.

G cluster_workflow Mass Spectrometry Workflow Sample This compound Ionization Ionization (e.g., ESI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Generation

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has detailed the expected spectroscopic data and provided the scientific rationale for their interpretation based on the compound's molecular structure and established principles. While experimental data for this specific molecule is not widely published, the analysis presented here, grounded in the extensive literature on pyrazole derivatives, offers a robust framework for researchers to confirm the identity and purity of their samples, thereby ensuring the integrity of their scientific endeavors.

References

Starting materials for 3-Bromo-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-1H-pyrazol-4-amine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a deceptively simple heterocyclic compound that holds significant value as a strategic building block in modern medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules, while the orthogonal arrangement of its amino and bromo functionalities provides a versatile handle for diversification. This makes it a crucial intermediate in the synthesis of high-value compounds, particularly in the development of kinase inhibitors for oncology and autoimmune diseases. The precise placement of the bromine atom allows for its participation in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of complex carbon and heteroatom substituents. Concurrently, the 4-amino group serves as a key nucleophile or a point for amide bond formation, crucial for modulating solubility, directing molecular interactions, and building out the pharmacophore.

This guide provides an in-depth analysis of the primary synthetic strategies and corresponding starting materials for accessing this pivotal intermediate. We will move beyond simple procedural lists to explore the underlying chemical logic, the rationale for methodological choices, and the practical considerations essential for researchers in drug discovery and process development.

Core Synthetic Philosophies: A Retrosynthetic Overview

The synthesis of this compound can be approached from two fundamentally different directions: (A) the post-functionalization of a pre-formed pyrazole ring, or (B) the de novo construction of the pyrazole ring from acyclic precursors that already contain, or can readily generate, the required bromo and amino functionalities. The choice of strategy is often dictated by the availability and cost of starting materials, scalability, and the desired control over regiochemistry.

G cluster_strategies Core Synthetic Strategies cluster_A Strategy A Starting Materials cluster_B Strategy B Starting Materials Target This compound StrategyA Strategy A: Post-Functionalization Target->StrategyA Disconnect C-Br & C-N bonds StrategyB Strategy B: De Novo Ring Construction Target->StrategyB Disconnect Ring (C-C & C-N bonds) SM_A1 1H-Pyrazol-4-amine StrategyA->SM_A1 Requires Bromination SM_A2 3-Bromo-1H-pyrazole StrategyA->SM_A2 Requires Amination (via Nitration) SM_B1 Hydrazine + Brominated β-Ketonitrile/Ester StrategyB->SM_B1 SM_B2 Hydrazine + Brominated α,β-Unsaturated Nitrile StrategyB->SM_B2

Caption: Overview of retrosynthetic approaches to this compound.

Strategy A: Sequential Functionalization of a Pyrazole Core

This classical approach leverages commercially available or readily synthesized pyrazole derivatives, introducing the bromo and amino groups in separate, sequential steps. The primary challenge in this strategy is achieving absolute regiochemical control.

Route 1: Bromination of a 4-Aminopyrazole Precursor

The most direct conceptual route begins with 1H-pyrazol-4-amine. However, the simultaneous presence of two nucleophilic nitrogen atoms (the amino group and the pyrazole ring) and two activated carbon centers (C3 and C5) presents a significant challenge for selective bromination.

  • Starting Material: 1H-Pyrazol-4-amine or an N-protected derivative.

  • Causality and Experimental Choices: Direct bromination of 1H-pyrazol-4-amine with reagents like elemental bromine (Br₂) often leads to a mixture of products, including di-brominated species and potential oxidation. The amino group is highly activating, making the pyrazole ring susceptible to electrophilic attack at both the C3 and C5 positions. To enforce selectivity, a protecting group strategy is often essential. Acylation of the 4-amino group to form an amide (e.g., acetamide) serves a dual purpose: it reduces the activating effect of the amino group and provides steric hindrance, which can help direct the incoming electrophile to the less hindered C3 position.

  • Brominating Agents: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation. It is a solid, easier to handle than liquid bromine, and generates bromine in situ at a controlled rate, which helps to suppress over-bromination. The reaction is typically run in solvents like acetic acid or DMF.[1]

Illustrative Workflow:

G A 1H-Pyrazol-4-amine B Protection (e.g., Ac₂O) A->B C N-(1H-Pyrazol-4-yl)acetamide B->C D Regioselective Bromination (NBS, Acetic Acid) C->D E N-(3-Bromo-1H-pyrazol-4-yl)acetamide D->E F Deprotection (Acidic Hydrolysis, e.g., HCl) E->F G This compound F->G

Caption: Workflow for synthesis via protection and bromination.

Route 2: Amination of a 3-Bromopyrazole Precursor

This route inverts the order of functionalization, starting with a brominated pyrazole and introducing the amino group in the second step. This is often a more reliable and scalable approach because the regioselectivity of electrophilic nitration on the 3-bromopyrazole ring is well-defined.

  • Starting Material: 3-Bromo-1H-pyrazole.

  • Causality and Experimental Choices: The synthesis proceeds via a two-step nitration-reduction sequence.

    • Nitration: The bromine atom at C3 is a deactivating but ortho, para-directing group. The C4 position is electronically and sterically favored for electrophilic attack. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are effective. Careful control of temperature is critical to prevent runaway reactions and the formation of dinitrated byproducts.

    • Reduction: The resulting 3-bromo-4-nitro-1H-pyrazole is then reduced to the target amine. A variety of well-established methods are suitable, including catalytic hydrogenation (H₂ over Pd/C), or metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid. The choice of reducing agent may depend on the presence of other functional groups in more complex derivatives and on the desired scale and cost-effectiveness. SnCl₂/HCl is a laboratory standard known for its high efficiency in reducing aromatic nitro groups.

Strategy B: De Novo Pyrazole Ring Construction

This elegant approach builds the heterocyclic core from acyclic starting materials in a way that installs the desired substitution pattern directly. These methods are often highly efficient and convergent. The cornerstone of this strategy is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dielectrophilic species.[2]

Route 3: Condensation of Hydrazine with a Functionalized Three-Carbon Unit
  • Starting Materials: Hydrazine (or hydrazine hydrate) and a suitably functionalized three-carbon electrophile.

  • Causality and Experimental Choices: The key is to select a three-carbon starting material where the precursors to the bromo and amino groups are correctly positioned.

    • From β-Ketonitriles: One of the most common methods for synthesizing aminopyrazoles involves the reaction of hydrazine with β-ketonitriles.[2] To obtain the 3-bromo-4-amino isomer, one would conceptually need a precursor like 2-bromo-3-aminopropenenitrile, which is not a common starting material.

    • From Multicomponent Reactions: A more practical approach involves a one-pot, three-component reaction. For instance, the reaction of a 1,3-diketone, a hydrazine, and a brominating agent can directly yield a 4-bromopyrazole.[1][3] While this doesn't directly install the amino group, it efficiently produces the 4-bromopyrazole scaffold, which can then be functionalized as described in Strategy A, Route 2. This multicomponent approach is highly attractive due to its operational simplicity and atom economy.

Table 1: Comparative Summary of Starting Materials and Strategies

Starting Material(s)Synthetic StrategyKey Reagents & ConditionsAdvantagesDisadvantages
1H-Pyrazol-4-amineA1: Bromination1. Ac₂O (Protection)2. NBS (Bromination)3. HCl (Deprotection)Conceptually direct.Requires protection/deprotection steps; potential for regioselectivity issues.
3-Bromo-1H-pyrazoleA2: Amination1. HNO₃/H₂SO₄ (Nitration)2. SnCl₂/HCl or H₂/Pd-C (Reduction)Excellent regiocontrol; reliable and scalable chemistry.Two-step functionalization; handling of nitrating acids.
1,3-Diketone + Hydrazine + Brominating AgentB: De Novo MCRSilica-supported H₂SO₄, N-bromosaccharin (NBSac), solvent-free.[1][3]High efficiency; one-pot procedure; atom economical.Yields an intermediate requiring further functionalization to add the amino group.

Detailed Experimental Protocols

The following protocol is a representative, field-proven method based on Strategy A, Route 2, which offers excellent control and reliability.

Protocol: Synthesis of this compound via Nitration-Reduction

Step 1: Synthesis of 3-Bromo-4-nitro-1H-pyrazole

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding 20 mL of concentrated sulfuric acid (H₂SO₄, 98%) to a 100 mL round-bottom flask equipped with a magnetic stir bar, cooled in an ice-water bath to 0-5 °C.

  • Addition of Starting Material: To the cold, stirred acid, add 10.0 g of 3-Bromo-1H-pyrazole in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Once the starting material is fully dissolved, slowly add 15 mL of fuming nitric acid (HNO₃, >90%) dropwise via an addition funnel, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 3-bromo-4-nitro-1H-pyrazole as a crystalline solid.

Step 2: Synthesis of this compound

  • Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the 3-bromo-4-nitro-1H-pyrazole (e.g., 8.0 g) and 100 mL of ethanol.

  • Reagent Addition: To this suspension, add 25.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Basification: Add 100 mL of water to the residue and cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 40% NaOH solution until the mixture is strongly basic (pH > 10), which will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford this compound as a pure solid.

References

A Technical Guide to the Strategic Functionalization of 3-Bromo-1H-pyrazol-4-amine: Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1H-pyrazol-4-amine is a heterocyclic building block of significant importance in modern medicinal chemistry. Its structure, featuring a pyrazole core substituted with both an amino group and a bromine atom, presents a unique combination of physicochemical properties and synthetic handles. The bromine atom at the C3 position, in particular, serves as a highly versatile and strategically crucial site for molecular elaboration. This guide provides an in-depth analysis of the reactivity of this bromine atom, focusing on its application in robust, high-yield chemical transformations. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions—the cornerstone of this scaffold's functionalization—and provide detailed, field-proven protocols for its application in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction: The this compound Scaffold

The aminopyrazole motif is a privileged structure in drug development, frequently found in the core of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive scaffold for targeting this important enzyme class. This compound serves as a pivotal intermediate in the synthesis of these and other biologically active molecules, including anti-inflammatory and anti-cancer agents.[2] The true synthetic power of this molecule lies in the C3-bromine atom, which acts as a reliable electrophilic partner in a wide range of transition metal-catalyzed reactions, allowing for the systematic and modular construction of compound libraries for structure-activity relationship (SAR) studies.

The C3-Bromine Atom: A Versatile Handle for Molecular Elaboration

The reactivity of the C3-bromine atom is governed by the electronic landscape of the pyrazole ring. The pyrazole is an electron-rich heterocycle, and the C4-amino group further enhances this electron density through resonance. This electronic nature can present challenges, as the lone pairs on the nitrogen atoms can potentially coordinate to and deactivate metal catalysts.[3] However, the C-Br bond is sufficiently activated for oxidative addition to low-valent transition metals, particularly palladium(0), initiating a catalytic cycle. The strategic selection of bulky, electron-rich phosphine ligands is often critical to shield the metal center, promote the desired catalytic turnover, and prevent catalyst inhibition.

The primary pathways for functionalizing the C3-bromine atom are dominated by palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.

G cluster_main Reactivity Pathways of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki  Pd(0), Ligand  Ar-B(OH)2, Base Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald  Pd(0), Ligand  R2NH, Base Sonogashira Sonogashira Coupling (C-C Alkyne Bond) Start->Sonogashira  Pd(0), Cu(I)  R-C≡CH, Base Aryl 3-Aryl-1H-pyrazol-4-amine Suzuki->Aryl Amino 3-Amino-1H-pyrazol-4-amine Derivative Buchwald->Amino Alkynyl 3-Alkynyl-1H-pyrazol-4-amine Sonogashira->Alkynyl

Caption: Key reactivity pathways for the C3-Bromine atom.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[4] For halogenated aminopyrazoles, palladium-based catalysts are particularly effective.[5] The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6]

G Pd0 L₂Pd(0) PdII_Complex L₂Pd(II)(Ar)(X) Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition PdII_Coupling L₂Pd(II)(Ar)(Nu) PdII_Complex->PdII_Coupling Transmetalation Transmetal Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product Ar-Nu PdII_Coupling->Product RedElim Reductive Elimination ArX Ar-X (Bromo-pyrazole) ArX->PdII_Complex NuM Nu-M (e.g., R-B(OH)₂) NuM->PdII_Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. Studies have shown that for halogenated aminopyrazoles, bromo-derivatives are superior to their iodo-counterparts, as they exhibit a reduced tendency for the undesired side reaction of dehalogenation.[3][7]

Causality: The success of this reaction on the aminopyrazole scaffold hinges on the choice of ligand. Halogenated aminopyrazoles can deactivate the catalyst through chelation.[3] The use of bulky, electron-rich phosphine ligands, such as XPhos, is crucial. These ligands create a sterically hindered environment around the palladium center, which favors the desired catalytic cycle over catalyst inhibition and promotes efficient reductive elimination.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / XPhosK₂CO₃ / EtOH/H₂O100 (µW)95[7][8]
4-Methoxyphenylboronic acidXPhos Pd G2K₂CO₃ / EtOH/H₂O100 (µW)92[7][8]
Thiophen-3-ylboronic acidPdCl₂(dppf)K₂CO₃ / Dioxane10088[3]
(E)-Styrylboronic acidXPhos Pd G2 / XPhosK₂CO₃ / EtOH/H₂O120 (µW)75[8]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[9] This reaction is highly effective for coupling 3-bromo-1H-pyrazoles with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic partners.[10]

Causality: Ligand selection is again paramount. Sterically hindered biarylphosphine ligands like tBuDavePhos are often employed.[11] A key consideration is the nature of the amine coupling partner. Amines possessing β-hydrogen atoms can be challenging substrates due to the potential for β-hydride elimination from the palladium-amido intermediate, which leads to low yields.[12] For these substrates, copper-catalyzed conditions may offer a complementary approach.[12]

Amine PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
MorpholinePd(dba)₂ / tBuDavePhostBuOK / Xylene140 (µW)67[12]
AnilinePd₂(dba)₃ / BINAPNaOtBu / Toluene8085-95[9]
BenzylaminePd(dba)₂ / tBuDavePhostBuOK / Xylene140 (µW)88[12]
Pyrrolidine (low yield)Pd(dba)₂ / tBuDavePhostBuOK / Xylene140 (µW)7[12]
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a direct route to arylalkynes by coupling aryl halides with terminal alkynes.[13] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base.[14]

Causality: The reaction's efficiency can be sensitive to substituents on the pyrazole ring. For example, electron-withdrawing groups can make the substrate less reactive, necessitating a careful screen of ligands and conditions to achieve high yields.[15] Copper-free Sonogashira protocols have also been developed to avoid issues related to copper, such as the promotion of alkyne homocoupling (Glaser coupling).[15][16]

Alkyne PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT>90[13]
TrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃N / MeCN11078[15]
1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NH / Benzene8085[17]

Detailed Experimental Protocols

The following protocols are representative methodologies derived from established literature procedures.[7][12] They are designed to be self-validating, implying standard workup and purification followed by analytical confirmation (e.g., NMR, LCMS) of the product's identity and purity.

Protocol: Suzuki-Miyaura Arylation with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrazol-4-amine.

Methodology:

  • To a microwave-safe vial, add this compound (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Add the catalyst, [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Add a 4:1 mixture of Dioxane/H₂O (5 mL).

  • Seal the vial and purge with argon for 5 minutes.

  • Heat the reaction mixture in a microwave reactor at 110°C for 30 minutes.

  • Upon completion (monitored by TLC or LCMS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the title compound.

Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 3-(morpholino)-1H-pyrazol-4-amine.

Methodology:

  • To a dry microwave-safe vial under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1 equiv.) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (4 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the vial and heat the reaction mixture to 100°C for 12-18 hours, or until starting material is consumed (monitored by TLC or LCMS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude residue is purified by flash column chromatography to afford the desired product.

Conclusion

The bromine atom of this compound is a robust and highly tractable synthetic handle, enabling access to a vast chemical space of substituted aminopyrazoles. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A deep understanding of the underlying mechanistic principles, particularly the judicious selection of ligands to overcome catalyst inhibition by the electron-rich substrate, is paramount for achieving high-yield, reliable transformations. The protocols and data presented herein provide a foundational guide for researchers leveraging this critical building block in the design and synthesis of next-generation therapeutics.

References

The Strategic deployment of 3-Bromo-1H-pyrazol-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus stands as a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1][2][3][4] This technical guide delves into the strategic importance and practical applications of a particularly valuable derivative: 3-Bromo-1H-pyrazol-4-amine. This unassuming building block, characterized by its strategically positioned bromine atom and amino group, serves as a linchpin in the synthesis of a diverse array of bioactive molecules.[5] Its utility is most pronounced in the development of targeted therapies, particularly kinase inhibitors for oncology. This guide will provide an in-depth exploration of the synthesis, chemical reactivity, and extensive applications of this compound, offering field-proven insights and detailed experimental frameworks to empower researchers in their quest for novel therapeutics.

The Pyrazole Scaffold: A Privileged Motif in Drug Design

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention in medicinal chemistry for its unique set of attributes. Its two adjacent nitrogen atoms confer a distinct electronic distribution, enabling it to act as both a hydrogen bond donor and acceptor. This dual nature facilitates crucial interactions with biological targets. Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic profiles.

The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This has culminated in the successful development of numerous blockbuster drugs, solidifying the pyrazole core as a highly sought-after motif in modern drug design.

This compound: A Chemist's Gateway to Novel Scaffolds

This compound (also known as 4-Bromo-1H-pyrazol-3-amine) emerges as a particularly strategic starting material for several key reasons:

  • Orthogonal Functional Groups: The presence of a bromine atom at the 3-position and an amino group at the 4-position provides two distinct and chemically addressable handles. This orthogonality allows for selective and sequential chemical modifications, a crucial aspect of library synthesis and lead optimization.

  • The Power of the Bromine Handle: The bromine atom is an excellent leaving group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 3-position, allowing for extensive exploration of the chemical space around the pyrazole core.

  • The Versatile Amino Group: The amino group at the 4-position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. This functionality is pivotal for constructing larger, more complex molecular architectures, including the formation of fused ring systems.

3-Bromo-1H-pyrazol-4-amine_Structure cluster_0 This compound cluster_1 Key Functional Groups mol Bromo Bromine Atom (C3) - Ideal for cross-coupling reactions Amino Amino Group (C4) - Versatile for derivatization

Caption: Chemical structure and key functional groups of this compound.

Synthetic Strategies for this compound and its Derivatives

While a definitive, universally adopted protocol for the synthesis of this compound is not extensively detailed in publicly available literature, its preparation can be logically deduced from established pyrazole synthesis and functionalization methodologies. A plausible and efficient route involves the synthesis of a 3-aminopyrazole precursor followed by regioselective bromination.

Representative Synthesis of a Brominated Pyrazole Intermediate

The following protocol, adapted from the synthesis of a related brominated pyrazole, illustrates a common and effective strategy. This method can be tailored for the synthesis of this compound by starting with an appropriate aminopyrazole precursor.

Experimental Protocol: Synthesis of Ethyl 3-Bromopyrazole-4-carboxylate [6]

This protocol details the conversion of an aminopyrazole to a bromopyrazole, a key transformation in accessing the target scaffold.

StepReagent/SolventQuantityProcedureObservations
1Ethyl 3-amino-1H-pyrazole-4-carboxylate5.0 g (32 mmol)Dissolve in acetonitrile in a reaction vessel.Forms a clear solution.
2Copper(II) bromide7.2 g (32 mmol)Add to the reaction mixture at 0 °C.The solution may change color.
3Acetonitrile65 mL
4Isoamyl nitrite12 mL (86 mmol)Add slowly to the cooled reaction mixture.Gas evolution may be observed.
5Heat50 °CHeat the reaction mixture and stir overnight.Monitor reaction progress by TLC.
61 N Aqueous HCl150 mLCool to room temperature and quench the reaction.The reaction is neutralized.
7Ethyl acetate3 x 100 mLExtract the aqueous layer.The product moves to the organic phase.
8WaterAs neededWash the combined organic layers.Removes water-soluble impurities.
9Sodium sulfateAs neededDry the organic layer.
10Filter and concentrate under reduced pressure.Yields the crude product.

Self-Validation: The success of this reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot. The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[6]

Key Derivatization Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the derivatization of this compound. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromine-bearing carbon of the pyrazole and a carbon atom of an organoboron compound (typically a boronic acid or ester). This reaction is highly versatile, tolerant of a wide range of functional groups, and generally proceeds with high yields.

Suzuki_Coupling start This compound product 3-Aryl/Heteroaryl-1H-pyrazol-4-amine start->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromo-pyrazole [7][8]

This protocol provides a general framework for the Suzuki-Miyaura coupling of a brominated pyrazole, which can be adapted for this compound.

StepReagent/SolventQuantityProcedureObservations
1Bromo-pyrazole derivative1.0 equiv.Add to a microwave vial.
2Aryl/Heteroaryl boronic acid1.1 equiv.Add to the vial.
3Pd(PPh₃)₄5 mol%Add the catalyst.
4K₂CO₃ or Cs₂CO₃2.0 equiv.Add the base.
51,4-Dioxane/Water (4:1)To dissolveAdd the solvent system.
6Microwave Irradiation140 °C, 1 hSeal the vial and irradiate in a microwave reactor.Monitor pressure and temperature.
7Ethyl acetateAs neededAfter cooling, dilute the reaction mixture.
8BrineAs neededWash the organic layer.
9Na₂SO₄As neededDry the organic layer.
10Filter, concentrate, and purify by column chromatography.Yields the desired coupled product.

Trustworthiness: The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating. The progress of the reaction can be monitored by LC-MS to confirm product formation.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The true value of this compound in medicinal chemistry is most evident in its application as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Kinase Inhibitor Powerhouse

A common and highly successful strategy involves the elaboration of this compound into the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Pyrazolo_Pyrimidine_Synthesis start This compound intermediate Brominated Pyrazolo[3,4-d]pyrimidine start->intermediate Cyclization cyclization_reagent Cyclization Reagent (e.g., Formamide) cyclization_reagent->intermediate final_product Kinase Inhibitor intermediate->final_product Cross-Coupling coupling_partner Aryl/Heteroaryl Group coupling_partner->final_product

Caption: General synthetic route to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The synthesis of libraries of kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold derived from this compound allows for a systematic exploration of the structure-activity relationship.

  • The 3-Position: Modifications at the 3-position, enabled by the initial bromine handle, are crucial for achieving selectivity and potency. The introduction of various aryl and heteroaryl groups at this position allows for probing of the hydrophobic pocket of the kinase active site.

  • The 4-Amino Group: The amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core is often a key hydrogen bond donor to the kinase hinge region.

  • The N1-Position of the Pyrazole: Alkylation or arylation at the N1-position of the pyrazole ring can influence the overall shape and electronic properties of the inhibitor, impacting its binding affinity and selectivity.

Quantitative Data: IC₅₀ Values of Representative Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A Src Kinase5.1[9]
Compound B PLK4<10[7]
Compound C BRK/PTK6low nanomolar[5]
Compound D CDK25[10]

Note: The compounds listed are representative examples from the literature and may not be directly synthesized from this compound, but they illustrate the potency of the pyrazolo[3,4-d]pyrimidine scaffold.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of reactive functional groups on a privileged scaffold provides a direct and efficient entry point to a vast and diverse chemical space. The continued exploration of its reactivity and its application in the synthesis of novel bioactive molecules, particularly in the realm of targeted cancer therapies, is a promising avenue for future drug discovery efforts. As our understanding of the molecular basis of disease deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, solidifying its place as a key player in the development of the next generation of medicines.

References

A Technical Guide to the Strategic Use of 3-Bromo-1H-pyrazol-4-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1H-pyrazol-4-amine has emerged as a cornerstone building block in modern medicinal chemistry and organic synthesis. Its strategic combination of a nucleophilic amino group and a versatile bromine atom on the privileged pyrazole scaffold allows for the efficient construction of complex, fused heterocyclic systems. This guide provides an in-depth analysis of the compound's reactivity, outlines field-proven protocols for its key transformations, and highlights its application in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this potent synthon in drug discovery and development programs.

Introduction: The Strategic Value of a Trifunctional Synthon

Nitrogen-containing heterocycles are fundamental to life and represent a significant portion of pharmacologically active compounds.[1] Within this class, the pyrazole nucleus is considered a "privileged scaffold" due to its prevalence in drugs targeting a wide range of diseases.[2][3] this compound is a trifunctional reagent of particular importance, featuring:

  • An ortho-amino group (C4) , which acts as a potent nucleophile, ideal for ring-forming annulation reactions.

  • A bromo substituent (C3) , which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents.

  • A pyrazole core , an aromatic five-membered ring whose nitrogens can act as hydrogen bond donors and acceptors, a critical feature for molecular recognition at biological targets.[4]

This unique arrangement makes this compound a powerful precursor for creating libraries of complex molecules, especially fused pyrazolo-heterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are central to many therapeutic agents.[5][6]

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 16461-94-2[5][7]
Molecular Formula C₃H₄BrN₃[5][7]
Molecular Weight 161.99 g/mol [5]
Appearance White to yellow or pale brown powder[5][7]
Melting Point 135 - 142 °C[5][7]
IUPAC Name 4-bromo-1H-pyrazol-3-amine[7]

Core Reactivity: A Map for Synthetic Strategy

The synthetic utility of this compound stems from the distinct and predictable reactivity of its functional groups. A synthetic chemist can selectively address these sites to achieve a desired molecular architecture.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 3-Bromo-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous clinically approved drugs.[1] This technical guide focuses on a particularly intriguing subset: derivatives of 3-bromo-1H-pyrazol-4-amine. The strategic placement of the bromine atom at the 3-position and the amino group at the 4-position provides a unique chemical handle for synthetic diversification, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. This guide will delve into the synthesis, diverse biological activities, and mechanisms of action of these promising compounds, offering insights for researchers in drug discovery and development.

The Core Structure: Synthesis of this compound

The journey into the biological potential of these derivatives begins with the efficient synthesis of the core scaffold, this compound. A common and effective strategy involves a two-step process starting from readily available materials. The synthesis typically proceeds through the formation of a nitropyrazole intermediate, which is subsequently reduced to the desired aminopyrazole.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Bromo-4-nitro-1H-pyrazole

A detailed protocol for the synthesis of a similar compound, 3-bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole, involves the protection of the pyrazole nitrogen followed by nitration and bromination. For the synthesis of the unprotected 3-bromo-4-nitro-1H-pyrazole, a typical procedure would involve the direct bromination and nitration of a suitable pyrazole precursor.

Step 2: Reduction of 3-Bromo-4-nitro-1H-pyrazole to this compound

The nitro group of 3-bromo-4-nitro-1H-pyrazole can be reduced to the corresponding amine using various reducing agents. A standard laboratory procedure would involve the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.

Illustrative Reaction Scheme:

Synthesis of this compound Pyrazole Pyrazole 3-Bromo-4-nitro-1H-pyrazole 3-Bromo-4-nitro-1H-pyrazole Pyrazole->3-Bromo-4-nitro-1H-pyrazole 1. Bromination 2. Nitration This compound This compound 3-Bromo-4-nitro-1H-pyrazole->this compound Reduction (e.g., Pd/C, H2)

Caption: General synthetic route to this compound.

A Spectrum of Biological Activities

The this compound scaffold serves as a versatile starting point for the synthesis of a multitude of derivatives with a wide range of biological activities. The amino group at the 4-position can be readily functionalized through various chemical reactions, including acylation, alkylation, and condensation, to generate extensive compound libraries for screening.

Anticancer Activity: Targeting Kinases

A significant area of investigation for this compound derivatives is in the field of oncology, particularly as kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The pyrazole scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, making it an excellent pharmacophore for inhibitor design.[4]

Structure-Activity Relationship (SAR) Insights:

Studies on 4-amino-1H-pyrazole derivatives as covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases implicated in various cancers, have provided valuable SAR insights.[5][6] These studies highlight that modifications at the 4-amino position are critical for both potency and selectivity. The introduction of an acrylamide moiety, for instance, can lead to covalent bond formation with a cysteine residue in the kinase active site, resulting in potent and sustained inhibition.[5]

Quantitative Data on Pyrazole-Based Kinase Inhibitors:

The following table summarizes the inhibitory activity of some pyrazole derivatives against various kinases, illustrating the potential of this scaffold. While not all are direct derivatives of this compound, they showcase the potency achievable with the broader 4-aminopyrazole core.

Compound IDTarget KinaseIC50 (nM)Reference
FMF-04-159-2 CDK14Potent (Cellular engagement at 50 nM)[5]
Compound 7 KDM5A (histone demethylase)11.51 ± 0.35 µM (MCF-7 cells)[7]
Afuresertib Akt10.08 (Ki)[3]
Compound 6 Aurora A160[3]

Mechanism of Action: Kinase Inhibition

The primary mechanism by which many pyrazole derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the kinase active site. The pyrazole core often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_downstream Downstream Signaling ATP_Binding_Pocket ATP Binding Pocket Substrate_Phosphorylation Substrate Phosphorylation (Inhibited) ATP_Binding_Pocket->Substrate_Phosphorylation Hinge_Region Hinge Region Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->ATP_Binding_Pocket Binds competitively Pyrazole_Derivative->Hinge_Region Forms H-bonds ATP ATP ATP->ATP_Binding_Pocket Blocked Cell_Proliferation Cell Proliferation (Blocked) Substrate_Phosphorylation->Cell_Proliferation Apoptosis Apoptosis (Induced) Substrate_Phosphorylation->Apoptosis

Caption: Mechanism of kinase inhibition by pyrazole derivatives.

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents. The pyrazole ring is a common feature in many compounds with antibacterial and antifungal properties. The derivatization of the 4-amino group can lead to compounds with enhanced antimicrobial efficacy. For instance, the incorporation of thiazole moieties has been shown to yield pyrazole derivatives with good to moderate activity against both Gram-positive and Gram-negative bacteria.[3]

Experimental Protocol: In Vitro Antimicrobial Activity Assay

A standard method to evaluate the antimicrobial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Test Compounds: The synthesized pyrazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing computational tools to design derivatives with improved potency and selectivity for specific biological targets.

  • Exploration of New Biological Targets: Screening libraries of this compound derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • Development of Covalent Inhibitors: Expanding on the success of covalent CDK14 inhibitors to design targeted covalent inhibitors for other kinases and enzymes.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Bromo-1H-pyrazol-4-amine, with a focus on its solubility and stability. As a key building block in the synthesis of bioactive molecules for pharmaceutical and agricultural applications, a thorough understanding of these characteristics is paramount for researchers, scientists, and professionals in drug development.[1] This document outlines not only the foundational principles but also detailed, field-proven methodologies for the accurate assessment of this compound's behavior in various environments.

Introduction: The Critical Role of Solubility and Stability in Compound Advancement

In the journey of a molecule from discovery to application, particularly in the pharmaceutical industry, its solubility and stability are fundamental determinants of its potential success. Poor aqueous solubility can lead to low bioavailability, while instability can result in the loss of efficacy and the formation of potentially toxic degradation products. For a versatile intermediate like this compound, which is utilized in the development of anti-inflammatory and anti-cancer agents, a comprehensive profile of these attributes is indispensable for robust formulation development and regulatory compliance.[1][2]

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to build a comprehensive solubility and stability profile for this compound.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is the first step in its comprehensive characterization. The following table summarizes the currently available data for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄BrN₃[1][3][4][5]
Molecular Weight 161.99 g/mol [1][4][5]
Appearance White to yellow or pale brown to pale gray powder/crystalline powder[1][3]
Melting Point 132-142 °C[1][3]
Purity ≥97%[3][4][5]
Storage Conditions Room temperature, protected from light, in a dry, inert atmosphere[1][6]

Comprehensive Solubility Profiling

The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability. A thorough solubility profile in a range of relevant solvents is therefore essential.

Aqueous Solubility Determination

Aqueous solubility, particularly at physiological pH, is a critical parameter. The "shake-flask" method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[7]

Logical Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2-9) B Add Excess Compound to Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Separate Phases C->D E Withdraw and Dilute Supernatant D->E F Quantify by HPLC-UV E->F

Caption: Workflow for Aqueous Solubility Determination.

Solubility in Organic Solvents and Co-solvents

For formulation development, understanding the solubility in common organic solvents and co-solvent systems is crucial.

Experimental Protocol: Solvent Solubility Screening

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., DMSO, ethanol, methanol, polyethylene glycol 300).

  • Sample Preparation: Add a known amount of this compound to a fixed volume of each solvent.

  • Dissolution: Vortex and/or sonicate the samples to aid dissolution.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add more until saturation is reached.

  • Quantification: For a more precise measurement, follow the shake-flask protocol described for aqueous solubility.

Illustrative Solubility Data

SolventSolubility (mg/mL)
DMSO>100
Methanol15-25
Ethanol5-15
Water (pH 7.4)0.5-1.5
PEG 30020-30

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the chemical stability of a molecule under stress conditions, which helps in identifying potential degradation products and developing stability-indicating analytical methods.[2][8][9] These studies are typically conducted on a single batch of the drug substance.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Hydrolytic Stability

Hydrolysis is a common degradation pathway. Investigating the stability of this compound in acidic, basic, and neutral conditions is critical.

Experimental Protocol: Hydrolytic Stability

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.[8][10]

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[8][10]

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours), withdraw aliquots.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Quantification: Analyze the remaining concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) F Expose to Stress Conditions A->F B Oxidative (e.g., H₂O₂) B->F C Photolytic (UV/Vis Light) C->F D Thermal (Dry Heat) D->F E Prepare Compound Solutions E->A E->B E->C E->D G Withdraw Samples at Time Points F->G H Analyze by Stability-Indicating HPLC G->H I Identify and Quantify Degradants H->I

Caption: General Workflow for Forced Degradation Studies.

Oxidative Stability

Susceptibility to oxidation is another key stability parameter.

Experimental Protocol: Oxidative Stability

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the compound solution.

  • Incubation: Store the mixture at room temperature for a defined period, protected from light.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots.

  • Quenching (if necessary): Stop the reaction if needed by adding a quenching agent.

  • Quantification: Analyze the samples by HPLC.

Photostability

Exposure to light can cause degradation of photosensitive compounds.

Experimental Protocol: Photostability

  • Sample Preparation: Prepare both solid and solution samples of the compound.

  • Control Samples: Wrap control samples in aluminum foil to protect them from light.

  • Light Exposure: Expose the test samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: After a defined exposure period, compare the test samples to the control samples for any changes in appearance and for the formation of degradation products by HPLC.

Thermal Stability

Thermal stability is assessed to understand the impact of temperature on the compound.

Experimental Protocol: Thermal Stability

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C).

  • Incubation: Store the sample for a defined period.

  • Analysis: Analyze the sample for any degradation by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all potential degradation products, process impurities, and excipients. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.

Conclusion

The solubility and stability of this compound are critical parameters that influence its utility in research and development. This guide has provided a comprehensive framework and detailed protocols for the systematic evaluation of these properties. By following these methodologies, researchers can generate a robust data package that will inform formulation strategies, ensure product quality, and accelerate the development of new chemical entities based on this versatile pyrazole core.

References

Molecular structure of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-1H-pyrazol-3-amine

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Among its functionalized derivatives, 4-Bromo-1H-pyrazol-3-amine stands out as a versatile and highly valuable building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic utility. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's application, emphasizing the causality behind its strategic importance in modern pharmaceutical research.

Molecular Identity and Structure

Nomenclature and Isomeric Specificity

The precise arrangement of substituents on the pyrazole ring is critical for chemical reactivity and biological function. While the term "Bromo-amino-pyrazole" can be ambiguous, this guide focuses on the specific isomer identified by the following descriptors. It is most commonly named 4-Bromo-1H-pyrazol-3-amine or 3-Amino-4-bromopyrazole .[1][2] It is crucial to distinguish this from other isomers, such as 3-Bromo-1H-pyrazol-5-amine, to ensure reproducibility in synthesis and biological assays.

Identifier Value
Primary IUPAC Name 4-Bromo-1H-pyrazol-3-amine[1]
CAS Number 16461-94-2[1][2][3]
Molecular Formula C₃H₄BrN₃[1]
Molecular Weight 161.99 g/mol [1]
SMILES BrC1=CNN=C1N[3]
InChI Key OELYMZVJDKSMOJ-UHFFFAOYSA-N
Core Molecular Structure and Tautomerism

The structure of 4-Bromo-1H-pyrazol-3-amine consists of a five-membered aromatic pyrazole ring substituted with an amino group at the C3 position and a bromine atom at the C4 position. The bromine atom serves as an excellent synthetic handle for cross-coupling reactions, while the amino group and the two ring nitrogens act as key hydrogen bond donors and acceptors for molecular recognition at biological targets.

A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). This equilibrium is often rapid in solution, leading to averaged spectroscopic signals. The specific tautomer present can be influenced by the solvent, temperature, and the electronic nature of the ring substituents.

Caption: Annular tautomerism in 4-Bromo-1H-pyrazol-3-amine.

Physicochemical Properties

Understanding the physical properties of a synthetic intermediate is paramount for its handling, purification, and reaction setup.

Property Value Source(s)
Appearance Grey to Pale Brown Crystalline Solid[2][4]
Melting Point 132.0 - 142.0 °C[4]
XlogP (Predicted) 0.9[5]
Storage Conditions 4°C, protect from light[3]

Analytical Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity and purity of the material, which is non-negotiable in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution.

  • ¹H NMR: The spectrum is expected to be relatively simple.

    • C5-H: A singlet is expected for the proton at the C5 position. In related pyrazole structures, this proton typically resonates in the range of δ 7.5-8.0 ppm.

    • NH₂: The two protons of the amine group will likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically between δ 3.5-5.5 ppm.

    • N1-H: The pyrazole ring NH proton will also be a broad singlet, typically further downfield (δ 10-13 ppm), and may undergo exchange with solvent protons.[6]

  • ¹³C NMR:

    • C3 (C-NH₂): This carbon is expected to be significantly shielded by the electron-donating amino group, appearing around δ 145-155 ppm.

    • C4 (C-Br): The carbon bearing the bromine atom will be heavily deshielded and is expected in the region of δ 90-100 ppm.

    • C5 (C-H): This carbon typically resonates around δ 125-135 ppm in similar pyrazole systems.[7]

Protocol: NMR Sample Preparation

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Materials: 4-Bromo-1H-pyrazol-3-amine (5-10 mg), Deuterated solvent (e.g., DMSO-d₆), NMR tube.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic as it helps in observing exchangeable protons (NH, NH₂) which might be lost in D₂O.

    • Cap the tube and gently vortex or invert until the solid is completely dissolved.

    • Insert the tube into the NMR spectrometer spinner and place it in the magnet.

    • Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., HSQC, HMBC) for unambiguous assignment.

Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, confirming the elemental composition.

  • Expected Ionization: In Electrospray Ionization (ESI) positive mode, the molecule will readily protonate to form the [M+H]⁺ ion at m/z ≈ 162.0 and 164.0, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Predicted Data: Computational tools predict collision cross-section (CCS) values which can aid in identification. For the [M+H]⁺ adduct, the predicted CCS is 122.6 Ų.[5]

Protocol: LC-MS Analysis

  • Objective: To confirm molecular weight and assess purity.

  • System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Procedure:

    • Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL.

    • Dilute the stock solution to ~10 µg/mL with the mobile phase.

    • Inject 1-5 µL onto a C18 reverse-phase column.

    • Run a gradient elution method, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

    • Monitor the eluent with both a UV detector (e.g., at 254 nm) and the mass spectrometer scanning in positive ion mode over a range of m/z 100-500.

    • Validation: The resulting chromatogram should show a major peak, and the corresponding mass spectrum for that peak should display the expected isotopic cluster for [M+H]⁺.

Synthesis and Chemical Reactivity

Synthetic Strategy

The synthesis of 4-Bromo-1H-pyrazol-3-amine typically involves the construction of the aminopyrazole core followed by selective bromination. Direct bromination of 1H-pyrazol-3-amine is a common and efficient approach.

cluster_workflow General Synthetic Workflow start 1H-Pyrazol-3-amine (Starting Material) product 4-Bromo-1H-pyrazol-3-amine (Target Molecule) start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) in Acetonitrile (CH₃CN) reagent->product

Caption: Synthetic workflow for 4-Bromo-1H-pyrazol-3-amine.

Protocol: Synthesis via Bromination

  • Objective: To synthesize 4-Bromo-1H-pyrazol-3-amine from 1H-pyrazol-3-amine. This protocol is based on standard bromination procedures for electron-rich heterocycles.[8]

  • Rationale: 1H-pyrazol-3-amine is an electron-rich heterocycle, making the C4 position susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, minimizing over-reaction and improving safety compared to liquid bromine.

  • Procedure:

    • In a round-bottom flask, dissolve 1H-pyrazol-3-amine (1.0 eq.) in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Reactivity and Use as a Synthetic Scaffold

The true value of 4-Bromo-1H-pyrazol-3-amine lies in its bifunctional nature, which allows for sequential and orthogonal derivatization.

  • The Bromine Handle: The C4-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis in drug discovery.[9][10]

  • The Amino Group: The C3-amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.

cluster_derivatization Scaffold Derivatization Pathways scaffold 4-Bromo-1H-pyrazol-3-amine product1 4-Aryl-1H-pyrazol-3-amine scaffold->product1 C-C Bond Formation product2 N-(4-Bromo-1H-pyrazol-3-yl)amide scaffold->product2 Amide Formation suzuki Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) suzuki->product1 acylation Acylation (R-COCl, Base) acylation->product2

Caption: Key derivatization reactions of the pyrazole scaffold.

Applications in Drug Discovery

The Pyrazole Scaffold in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors utilize a heterocyclic core that mimics the adenine region of ATP, binding to the enzyme's hinge region. The aminopyrazole scaffold is exceptionally well-suited for this role.[11] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be constructed using 4-Bromo-1H-pyrazol-3-amine, is a validated pharmacophore found in numerous potent kinase inhibitors.[9][11]

The strategic importance of this molecule is evident in its use as a key intermediate for inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKs), which are critical targets in cancer and autoimmune diseases.[10][11]

cluster_binding Conceptual Kinase Hinge Binding scaffold Aminopyrazole Core hbond1 H-Bond (Donor) scaffold->hbond1 hbond2 H-Bond (Acceptor) scaffold->hbond2 vector Vector for Specificity (from C4-Br) scaffold->vector Synthetic Handle hinge Kinase Hinge (Backbone NH/CO) hbond1->hinge Interaction hbond2->hinge Interaction

Caption: Aminopyrazole core interacting with a kinase hinge region.

Beyond Oncology

The versatility of the 4-Bromo-1H-pyrazol-3-amine scaffold extends beyond cancer therapeutics. Its derivatives are explored in other areas:

  • Agrochemicals: Used in the synthesis of novel herbicides and fungicides, where the pyrazole ring is a known toxophore.[12]

  • Material Science: Employed in the creation of specialty polymers and materials with enhanced thermal stability.[12]

Conclusion

4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2) is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, characterized by a synthetically versatile bromine handle and a biologically crucial aminopyrazole core, provides an ideal starting point for the construction of complex and potent bioactive molecules. A thorough understanding of its properties, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: A Guide to Suzuki Coupling with 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyrazoles in Medicinal Chemistry

The pyrazole motif is a cornerstone in modern drug discovery, forming the structural core of numerous commercially successful pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold for engaging with a wide array of biological targets. The synthesis of functionalized pyrazoles is therefore a critical endeavor for medicinal chemists. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for creating carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[3][4]

This application note provides a detailed experimental protocol for the Suzuki coupling of 3-bromo-1H-pyrazol-4-amine, a valuable building block for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for its execution, and discuss key considerations for optimizing this transformation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5][6] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the insertion of a palladium(0) catalyst into the carbon-halogen bond of the organic halide (in our case, this compound). This step, often rate-limiting, forms a palladium(II) intermediate.[5][9]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X OxAdd->PdII_Aryl Forms Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Borane R¹-Pd(II)-R² Transmetalation->PdII_Aryl_Borane Forms RedElim Reductive Elimination PdII_Aryl_Borane->RedElim RedElim->Pd0 Regenerates Product R¹-R² (Coupled Product) RedElim->Product Yields ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki coupling reaction. Note that optimization may be required for different boronic acid coupling partners.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₃H₄BrN₃178.001.01.0
4-Methoxyphenylboronic AcidC₇H₉BO₃151.961.21.2
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.030.03
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.02.0
1,4-DioxaneC₄H₈O₂88.118 mL-
Water (degassed)H₂O18.022 mL-
Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (178 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-methoxyphenyl)-1H-pyrazol-4-amine.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_catalyst Add Pd Catalyst and Solvents inert->add_catalyst heat Heat and Stir Reaction Mixture add_catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Cool and Perform Aqueous Workup monitor->workup Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for the Suzuki coupling protocol.

Process Optimization and Considerations

For challenging substrates or to improve reaction efficiency, a systematic optimization of reaction parameters is often necessary. The choice of catalyst, ligand, base, and solvent can have a profound impact on the reaction outcome.

Screening of Catalysts and Ligands

While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands may offer superior performance, particularly for less reactive substrates.[10] Modern biarylphosphine ligands, such as SPhos and XPhos, are known to be highly effective for the coupling of heteroaryl halides.[11] Pre-formed palladium catalysts incorporating these ligands (palladacycles) can also be advantageous, offering greater stability and activity.[3][4]

Choice of Base and Solvent System

The base plays a critical role in the transmetalation step. While inorganic bases like Na₂CO₃ and K₂CO₃ are common, organic bases or other inorganic bases such as K₃PO₄ or Cs₂CO₃ can sometimes provide better results.[3] The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently employed.[5][12]

Addressing Challenges with Aminopyrazoles

The presence of the free amino group in this compound can sometimes lead to catalyst inhibition through coordination to the palladium center.[13][14] If low yields or slow reaction rates are observed, protection of the amino group (e.g., as a carbamate) may be considered. Additionally, dehalogenation (replacement of the bromine with hydrogen) can be a competing side reaction. Careful selection of the catalyst and reaction conditions can help to minimize this undesired pathway.[13][14]

Optimization Parameters
ParameterCommon OptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., XPhos Pd G2)Catalyst stability, activity, and cost.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosElectron-rich and bulky ligands often improve reactivity.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KFStrength and solubility of the base can influence the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, n-ButanolSolubilizes reactants and influences reaction temperature.
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of functionalized pyrazoles, which are of significant interest in drug discovery. The protocol provided herein for the coupling of this compound serves as a robust starting point for researchers. A thorough understanding of the reaction mechanism and a willingness to systematically optimize reaction conditions are key to achieving high yields and purity for a broad range of substrates. The versatility and functional group tolerance of this reaction ensure its continued prominence in the synthesis of novel molecular entities.

References

Synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a versatile pharmacophore.[1][2][3] This structural mimicry enables compounds containing this core to interact with a wide array of biological targets, including protein kinases, making them highly valuable in the development of therapeutics for oncology, inflammation, and central nervous system disorders.[1][4][5] This guide provides a detailed, experience-driven protocol for the synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate, starting from 3-Bromo-1H-pyrazol-4-amine. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, provide comprehensive characterization data, and discuss strategies for subsequent functionalization, empowering researchers in drug discovery and development.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

Nitrogen-containing heterocyclic compounds are fundamental to life and are prevalent in a vast number of pharmaceuticals.[2] Among these, the pyrazolo[3,4-d]pyrimidine system holds a privileged status. It is considered a bioisostere of adenine, a critical component of DNA and RNA, and a key player in cellular signaling through adenosine triphosphate (ATP).[2][5] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of enzymes, particularly protein kinases.[5]

The strategic placement of a bromine atom at the 6-position, as in the target molecule of this guide, provides a crucial synthetic handle. This halogen allows for post-synthesis diversification through modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[6][7][8] This capability is invaluable for generating compound libraries for structure-activity relationship (SAR) studies, a critical phase in drug development. The starting material, this compound, is an ideal precursor, possessing the necessary amine and adjacent C-H bond for the cyclocondensation reaction that forms the pyrimidine ring.

Chemical Principle and Mechanism

The synthesis of the pyrazolo[3,4-d]pyrimidine core from a 4-aminopyrazole derivative is typically achieved through a cyclocondensation reaction. This process involves reacting the aminopyrazole with a one-carbon (C1) electrophile, which serves to build the pyrimidine ring onto the existing pyrazole scaffold.

In this protocol, we utilize formamide (HCONH₂) which serves a dual role: it is both the C1 source and the reaction solvent. The mechanism proceeds as follows:

  • Formylation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of formamide.

  • Dehydration & Cyclization: Under high-temperature conditions, the resulting formyl intermediate undergoes an intramolecular cyclization via electrophilic attack of the pyrazole C5-H on the formyl group, followed by dehydration. This ring-closing event forms the pyrimidine ring.

  • Aromatization: A final dehydration step leads to the formation of the stable, aromatic 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine product.

This one-pot reaction is efficient and avoids the need for isolating intermediates, making it a common and practical choice in synthetic campaigns.[2][9]

G start This compound + Formamide (Solvent & C1 Source) step1 Heat to Reflux (e.g., 180-190 °C) start->step1 Setup step2 Reaction Monitoring (TLC) step1->step2 Reaction Progress step3 Cooling & Precipitation step2->step3 Completion step4 Isolation (Filtration) step3->step4 Solid Formation step5 Purification (Recrystallization) step4->step5 Crude Product end_product 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine (Final Product) step5->end_product Pure Product characterization Characterization (NMR, MS, MP) end_product->characterization

Caption: High-level experimental workflow for the synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore in a cool, dry place.
FormamideAnhydrous, ≥99.5%CommercialHygroscopic. Handle under inert gas if possible.
EthanolReagent GradeCommercialFor recrystallization.
Deionized WaterN/ALaboratoryFor washing.
Celite®N/ACommercialOptional, for hot filtration.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 28.4 mmol).

  • Addition of Reagent: Add formamide (25 mL). The starting material may not fully dissolve initially.

  • Heating: Begin stirring the mixture and heat it to a gentle reflux (approximately 180-190 °C) using a heating mantle. Causality Note: The high temperature is essential to overcome the activation energy for the cyclization and dehydration steps. Formamide's high boiling point (210 °C) makes it an ideal solvent for this transformation.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material spot should diminish and a new, typically more polar, product spot should appear.

  • Work-up - Precipitation: Once the reaction is complete (as judged by TLC), remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will begin to precipitate. To facilitate complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Work-up - Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold ethanol (1 x 10 mL) to remove residual formamide and impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of boiling ethanol to dissolve it. If colored impurities persist, a small amount of charcoal can be added, and the solution can be hot-filtered through a pad of Celite®. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine. The following data are typical for this compound.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point (MP) >300 °C
¹H NMR (400 MHz, DMSO-d₆)δ 14.1 (br s, 1H, NH), 8.7 (s, 1H, Ar-H), 8.3 (s, 1H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ 158.0, 155.1, 134.5, 118.0, 100.0
Mass Spec (ESI+) m/z 212.9, 214.9 [(M+H)⁺, characteristic bromine isotope pattern]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and instrument.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor carefully by TLC. Ensure the reaction temperature is consistently at reflux.
Product loss during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal solvent for recrystallization.
Product is Dark/Oily Impurities from starting material or side reactions.Ensure high-purity formamide is used. Perform charcoal treatment during recrystallization.
Residual formamide.Wash the filtered product thoroughly with cold water. Dry the final product under high vacuum.
Multiple Spots on TLC Incomplete reaction or side product formation.Re-purify by recrystallization or consider column chromatography if necessary.

Application: Post-Synthesis Functionalization

The true utility of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine in drug discovery lies in its capacity for further modification. The C6-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Caption: Key cross-coupling reactions for diversifying the 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine scaffold.

A typical Suzuki-Miyaura coupling would involve reacting the bromo-pyrimidine with an appropriate boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system like dioxane/water.[8][10] This strategy allows for the rapid and efficient generation of a library of analogs for biological screening.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a high-value intermediate for pharmaceutical research. By understanding the underlying chemical principles and following the detailed experimental steps, researchers can confidently produce this key building block. The strategic bromine handle offers a gateway to extensive chemical diversification, ultimately accelerating the discovery of novel therapeutics based on the privileged pyrazolo[3,4-d]pyrimidine scaffold.

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, with substituted aminopyrazoles featuring as key structural motifs in a multitude of biologically active compounds. These compounds have demonstrated a wide range of therapeutic activities, including as kinase inhibitors for oncology, anti-inflammatory agents, and antivirals. The precise introduction of amino functionalities onto the pyrazole ring is a critical step in the synthesis of these complex molecules, enabling the fine-tuning of their pharmacological properties.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope.[1] This guide provides a detailed technical overview and actionable protocols for the successful palladium-catalyzed amination of 3-bromo-1H-pyrazol-4-amine, a key intermediate for the synthesis of more complex di- and tri-substituted pyrazoles.

Five-membered heterocyclic halides, such as bromopyrazoles, can be challenging substrates in cross-coupling reactions.[2][3][4] This is often attributed to the potential of the heteroaromatic ring to coordinate with and inhibit the palladium catalyst. However, the evolution of highly active catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, has largely overcome these challenges, enabling efficient and high-yielding aminations.[2][3][5]

The Mechanism of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

A potential side reaction is β-hydride elimination, which can occur if the amine coupling partner possesses β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[1][7] The choice of ligand and reaction conditions can help to minimize this undesired pathway.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Amido Complex AmineCoord->Amido Base, -HBase+ Amido->Pd0 Reductive Elimination Product Product (N-Aryl Pyrazole) ArBr This compound R2NH Amine caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Considerations

The success of the amination of this compound hinges on the careful selection of several key parameters:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts are often preferred for their stability and ease of handling. These complexes readily form the active Pd(0) species under the reaction conditions.

  • Ligand: The choice of ligand is critical. For challenging heteroaromatic substrates like bromopyrazoles, bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have shown excellent performance.[2][3] These ligands promote both oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[6][8] The choice of base can be solvent-dependent.[8][9]

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[6] The polarity of the solvent can influence the reaction rate and selectivity.[10]

Experimental Protocols

The following protocols are designed as a starting point for the amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Aromatic and Aliphatic Amines

This protocol is adapted from methodologies developed for the amination of unprotected bromopyrazoles and is suitable for a wide range of primary and secondary amines.[2][3]

Materials:

  • This compound

  • Amine coupling partner (1.2 - 1.5 equivalents)

  • tBuBrettPhos Pd G3 precatalyst (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Schlenk tube or similar reaction vessel

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Pd Precatalyst - LHMDS setup->reagents solvent Add Anhydrous THF reagents->solvent amine Add Amine Coupling Partner solvent->amine reaction Heat Reaction (50-80 °C) amine->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end Characterize Product purification->end

Caption: General experimental workflow for the amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%), and LHMDS (2.2 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (5-10 mL) to the Schlenk tube, followed by the amine coupling partner (1.2-1.5 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 50-80 °C with stirring. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrazole.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the palladium-catalyzed amination of bromopyrazoles, which can be adapted for this compound.

ParameterConditionRationale
Substrate This compoundHeteroaromatic halide
Amine Aromatic or Aliphatic1.2 - 1.5 equivalents
Pd Precatalyst tBuBrettPhos Pd G31-2 mol%
Ligand tBuBrettPhosBulky, electron-rich ligand for heteroaryl coupling[2][3]
Base LHMDSStrong, non-nucleophilic base[2][3]
Solvent THFAprotic polar solvent
Temperature 50-80 °COptimization may be required
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) catalyst

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time. Ensure that all reagents and solvents are anhydrous, as water can deactivate the catalyst and interfere with the base.

  • Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands like tBuBrettPhos is designed to mitigate this effect.[2][3]

  • Side Reactions: For amines with β-hydrogens, β-hydride elimination can be a competitive pathway.[1][7] Using a more sterically hindered ligand or lower reaction temperatures may help to suppress this side reaction.

  • Purification Challenges: The polarity of the aminated pyrazole products can vary significantly. A careful selection of the eluent system for column chromatography is essential for successful purification.

Conclusion

The palladium-catalyzed amination of this compound is a robust and highly effective method for the synthesis of diversely substituted aminopyrazoles. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently access a wide range of valuable compounds for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful transformation.

References

The Strategic Application of 3-Bromo-1H-pyrazol-4-amine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful therapeutics lies the pyrazole scaffold. This heterocyclic motif is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to mimic the adenine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[1][2]

Among the various functionalized pyrazoles, 3-bromo-1H-pyrazol-4-amine stands out as a versatile and highly valuable building block. Its strategic arrangement of a nucleophilic amino group and a reactive bromine atom on adjacent carbons allows for sequential, regioselective functionalization. This dual reactivity is the key to constructing complex molecular architectures capable of targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[3][4][5] This application note provides an in-depth guide for researchers and drug development professionals on the effective utilization of this compound in the synthesis of potent and selective kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is ideally suited for reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are the workhorses of modern pharmaceutical synthesis, prized for their broad functional group tolerance and high efficiency.[6][7]

The Causality Behind Experimental Choices

The choice between these two key reactions dictates the final structure of the kinase inhibitor.

  • Suzuki-Miyaura Coupling: This reaction is employed when the desired kinase inhibitor possesses an aryl or heteroaryl substituent at the C3 position of the pyrazole core. This is a common strategy for extending the molecule into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and pharmacokinetic properties. The boronic acid or ester coupling partner is chosen based on the specific structure-activity relationships (SAR) of the target kinase.[8][9]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is the method of choice for linking the pyrazole core to other nitrogen-containing heterocycles, a prevalent motif in many kinase inhibitors. For instance, the synthesis of the crucial N-(1H-pyrazol-3-yl)pyrimidin-4-amine pharmacophore, found in numerous CDK inhibitors, often relies on this transformation.[3][10] The reaction allows for the coupling of the 4-amino group of the pyrazole with a halogenated pyrimidine or a similar heterocyclic electrophile.

The following diagram illustrates the general workflow for utilizing this compound in kinase inhibitor synthesis.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_intermediates Core Scaffolds cluster_final Kinase Inhibitor Classes A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + R-B(OH)₂ [Pd Catalyst] C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + R-X (e.g., 4-chloropyrimidine) [Pd Catalyst] D 3-Aryl-1H-pyrazol-4-amine B->D E N-(Pyrimidin-X-yl)-3-bromo- 1H-pyrazol-4-amine C->E F JAK Inhibitors, etc. D->F Further Functionalization G CDK Inhibitors, BTK Inhibitors, etc. E->G Further Functionalization (e.g., Suzuki Coupling) G A 1. Add Reactants & Catalyst - this compound - Arylboronic Acid - Pd(PPh₃)₄ - Na₂CO₃ B 2. Add Solvents - 1,4-Dioxane - Water A->B C 3. Degas (Argon Purge) B->C D 4. Microwave Heating (e.g., 120°C, 30-60 min) C->D E 5. Work-up - Dilute with EtOAc - Wash with Brine D->E F 6. Purification (Column Chromatography) E->F G Final Product: 3-Aryl-1H-pyrazol-4-amine F->G G A 1. Add Reactants, Catalyst, Ligand & Base - this compound - 2,4-Dichloropyrimidine - Pd₂(dba)₃ - XPhos - Cs₂CO₃ B 2. Add Anhydrous Solvent (e.g., t-BuOH or Dioxane) A->B C 3. Degas (Argon Purge) B->C D 4. Heat (e.g., 80-100°C, 12-24 h) C->D E 5. Work-up - Dilute with Solvent - Filter through Celite D->E F 6. Purification (Column Chromatography) E->F G Final Product: N-(2-chloro-pyrimidin-4-yl)-3-bromo- 1H-pyrazol-4-amine F->G G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of 3-Bromo-1H-pyrazol-4-amine in Modern Drug Discovery

This compound is a critical heterocyclic building block in the landscape of pharmaceutical and agricultural research. Its unique structural motif, featuring a pyrazole core functionalized with both a bromine atom and an amino group, makes it an invaluable synthon for the development of a wide array of bioactive molecules. This compound serves as a key intermediate in the synthesis of novel therapeutic agents, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial agents.[1] The precise arrangement of its functional groups allows for versatile chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and reduce toxicity.

Given its significance, the unequivocal confirmation of the identity, purity, and stability of this compound is paramount to ensure the reliability and reproducibility of research and development outcomes. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this important molecule, complete with detailed protocols and expert insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.

PropertyValueSource(s)
Molecular FormulaC₃H₄BrN₃[2][3][4][5]
Molecular Weight~161.99 g/mol [3][4][5]
AppearanceWhite to pale brown/gray crystalline powder[2]
Melting Point132-142 °C[2]
Purity (typical)≥97%[3][4][5]
Storage Conditions2-8°C, inert atmosphere, protected from light[3]

A Multi-faceted Approach to Analytical Characterization

A single analytical technique is insufficient to fully characterize a molecule of such importance. A multi-faceted approach, employing a suite of orthogonal analytical methods, is necessary to build a complete profile of this compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

References

Application Notes & Protocols for High-Throughput Screening of 3-Bromo-1H-pyrazol-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of 3-Bromo-1H-pyrazol-4-amine Libraries in Kinase Inhibitor Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile framework for creating diverse molecular libraries with a wide spectrum of pharmacological activities.[3] Among these, pyrazole derivatives have emerged as particularly potent and selective inhibitors of protein kinases, a critical class of enzymes that regulate nearly all aspects of cellular life.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a primary focus for therapeutic intervention.[5]

The this compound scaffold represents a strategically designed starting point for kinase-focused libraries. The 4-amino group often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket by interacting with the hinge region of the kinase.[6] The bromine atom at the 3-position provides a vector for further chemical modification (e.g., via cross-coupling reactions) to explore different regions of the kinase active site, enhancing both potency and selectivity.[7] This halogen substitution can also significantly influence binding affinity and the overall physicochemical properties of the compounds.[8]

This guide provides an in-depth technical overview of the methodologies for designing and executing a high-throughput screening (HTS) campaign using a this compound library. We will detail robust biochemical and cell-based assay protocols, data analysis workflows, and hit validation strategies, with a focus on identifying novel inhibitors for the Cyclin-Dependent Kinase (CDK) family, a well-established target for this scaffold.[9]

Section 1: The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true positive "hits" from a large compound library while eliminating false positives.[2] The workflow is a funneling process, starting with a broad primary screen and progressing to more specific and physiologically relevant assays.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Cellular Assays Primary Primary HTS: Biochemical Assay (e.g., HTRF Kinase Assay) - High-throughput - High sensitivity Data_Analysis Primary Data Analysis - Calculate % Inhibition - Z'-Factor Calculation Primary->Data_Analysis Hit_Selection Initial Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response Testing - Generate IC50 values Hit_Selection->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Biochemical Assay - Confirms direct target engagement - (e.g., FP Binding Assay) Dose_Response->Orthogonal_Assay Cell_Viability Cellular Activity Assay (e.g., MTT Proliferation Assay) - Assesses phenotypic effect Orthogonal_Assay->Cell_Viability Validated Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) - Confirms binding in cells Cell_Viability->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt Prioritized Leads

Figure 1: A comprehensive workflow for a kinase inhibitor HTS campaign.

Section 2: Primary Screening Protocol: Biochemical Kinase Inhibition Assay

For the primary screen, a biochemical assay is employed to identify compounds that directly interact with the purified target kinase. Homogeneous Time-Resolved Fluorescence (HTRF®) is an ideal technology for this purpose due to its robustness, high sensitivity, and resistance to interference from library compounds.[10][11]

Principle of the HTRF® Kinase Assay

The HTRF assay is a form of Förster Resonance Energy Transfer (FRET) that uses a long-lifetime europium cryptate (Eu³⁺) as the donor fluorophore and a compatible acceptor (e.g., XL665 or d2).[10] In a kinase assay, a biotinylated substrate peptide and a Eu³⁺-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide. The addition of a streptavidin-XL665 (SA-XL665) conjugate brings the donor and acceptor into close proximity, generating a FRET signal. Inhibitors from the this compound library will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

HTRF_Principle cluster_0 No Inhibition (High HTRF Signal) cluster_1 Inhibition (Low HTRF Signal) Kinase Active Kinase P_Substrate Phosphorylated Biotin-Substrate Kinase->P_Substrate + ATP ATP ATP Substrate Biotin-Substrate Substrate->P_Substrate FRET_Complex [SA-XL665]--[Biotin-P-Substrate]--[Eu³⁺-Ab] (FRET Occurs) P_Substrate->FRET_Complex Eu_Ab Eu³⁺-Ab Eu_Ab->FRET_Complex SA_XL SA-XL665 SA_XL->FRET_Complex Inhibitor Pyrazole Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase No_Reaction No Phosphorylation Inactive_Kinase->No_Reaction Kinase2 Active Kinase Kinase2->Inactive_Kinase Unbound_Reagents Eu³⁺-Ab and SA-XL665 remain separated (No FRET) No_Reaction->Unbound_Reagents

Figure 2: The principle of the HTRF kinase inhibition assay.

Detailed Protocol: HTRF® Assay for a CDK Target

This protocol is designed for a 384-well plate format and is based on established methods for HTRF kinase assays.[10][12]

1. Reagent Preparation:

  • Target Kinase: Recombinant CDK14/CycY (or another relevant CDK). Dilute in 1X Enzymatic Buffer to a final concentration that yields approximately 50-80% of the maximum signal window. This concentration must be determined empirically during assay development.

  • Substrate: Biotinylated peptide substrate (e.g., a generic TK substrate-biotin). Dilute in 1X Enzymatic Buffer. The optimal concentration is typically near the Kₘ for the substrate.

  • ATP: Dilute in 1X Enzymatic Buffer to a final concentration equal to the apparent ATP Kₘ of the kinase. This ensures sensitivity to ATP-competitive inhibitors.[5]

  • Compound Library: this compound derivatives serially diluted in 100% DMSO.

  • HTRF Detection Buffer: Prepare according to the manufacturer's instructions, containing Eu³⁺-labeled anti-phospho antibody and SA-XL665.

2. Assay Procedure (20 µL Final Volume):

  • Using an acoustic liquid handler, dispense 50 nL of each library compound into the wells of a low-volume 384-well plate. For controls, dispense DMSO only.

  • Add 10 µL of the diluted kinase solution to each well.

  • Add 5 µL of the diluted substrate/ATP mixture to each well to initiate the kinase reaction.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and initiate detection by adding 5 µL of the HTRF detection buffer to each well.

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

3. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)])

    • Ratio_Compound: Signal from wells with test compound.

    • Ratio_Max: Signal from DMSO-only wells (0% inhibition).

    • Ratio_Min: Signal from wells with a known potent inhibitor (100% inhibition).

  • Assess assay quality by calculating the Z'-factor: Z' = 1 - [ (3 * SD_Max + 3 * SD_Min) / |Mean_Max - Mean_Min| ]

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Section 3: Secondary Screening and Hit Validation

Hits identified in the primary screen require rigorous validation to confirm their activity and eliminate artifacts.[2] This involves dose-response analysis and confirmation of cellular activity.

Protocol 1: Dose-Response and IC₅₀ Determination

Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) using the same HTRF assay to determine their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for structure-activity relationship (SAR) studies.[9][13]

Protocol 2: Cellular Activity - MTT Proliferation Assay

A cell-based assay is essential to determine if the biochemical inhibition translates into a desired physiological effect, such as inhibiting the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[14][15]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Detailed Protocol (384-well format):

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., HCT116 colorectal cancer cells for CDK14) into a 384-well plate at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add various concentrations of the pyrazole hit compounds (e.g., from 100 µM down to 1 nM) to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15]

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate percent viability relative to the DMSO control.

  • Plot percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a structured format for easy comparison and interpretation.

Table 1: Hypothetical Screening Cascade Data for a this compound Library against CDK14

Compound IDPrimary Screen (% Inh @ 10 µM)HTRF IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (µM)Comments
BAP-00185.2750.85Potent hit with good cell activity.
BAP-00212.5>10,000>50Inactive.
BAP-00392.155025.6Potent biochemically, poor cell permeability?
BAP-00465.71,2001.5Moderate potency, good cell activity.
BAP-00578.998>50Possible assay interference or cytotoxicity off-target.

Conclusion: A Pathway to Novel Kinase Inhibitors

The strategic design of libraries based on the this compound scaffold, combined with a systematic HTS campaign, provides a robust pathway for the discovery of novel kinase inhibitors. The protocols detailed in this guide, from the primary biochemical HTRF assay to the secondary cellular MTT assay, establish a self-validating system for identifying and prioritizing potent, cell-active lead compounds. By explaining the causality behind each experimental choice—such as using ATP at its Kₘ concentration to detect competitive inhibitors—this framework ensures that the resulting hits are of high quality and worthy of advancement into lead optimization programs.

References

Application Note & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives from 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved therapeutics, particularly kinase inhibitors.[1] The functionalization of this core, however, can be challenging, often requiring harsh conditions and long reaction times. This guide provides a comprehensive overview and detailed protocols for the rapid and efficient synthesis of diverse pyrazole libraries starting from the versatile building block, 3-Bromo-1H-pyrazol-4-amine. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), we demonstrate a transformative approach to accelerate discovery chemistry, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[2]

The Rationale: Why Microwave-Assisted Synthesis?

Conventional synthetic methods rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. MAOS represents a paradigm shift, employing dielectric heating.[3]

Core Principles of MAOS:

  • Direct Molecular Activation: Microwaves interact directly with polar molecules (like solvents and reagents) in the reaction mixture, causing them to align with the rapidly oscillating electric field.[4][5]

  • Rapid, Uniform Heating: This molecular friction generates intense and uniform heat throughout the bulk of the sample, eliminating the vessel wall effect and localized overheating. This results in instantaneous temperature rise and precise thermal control.[3][6]

  • Rate Acceleration: The ability to rapidly reach and maintain high temperatures and pressures allows reactions to overcome activation energy barriers much more effectively than conventional heating, leading to dramatic rate enhancements.[7]

This technology is not merely about speed; it is a green chemistry tool that reduces energy consumption and often allows for the use of less hazardous solvents.[4][7]

The Starting Block: this compound

The chosen starting material, this compound (CAS: 1374394-78-1), is a strategic precursor for library synthesis.[8] Its structure offers two distinct, orthogonal reaction sites:

  • C3-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds.

  • N4-Amine & N1-H: These nitrogen atoms can be targets for subsequent functionalization, though palladium coupling on substrates with unprotected amino groups can sometimes be challenging due to potential catalyst inhibition.[9][10] Our focus here will be on the highly versatile C3-Br position.

Experimental Workflows & Protocols

The following protocols are designed for use with a dedicated scientific microwave reactor capable of controlling temperature and pressure.

Workflow Overview

The overall strategy involves leveraging the C3-bromo position for various palladium-catalyzed cross-coupling reactions to generate a diverse set of derivatives.

G cluster_reactions Microwave-Assisted Cross-Coupling Reactions cluster_products Derivative Classes A Starting Material This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalyst, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base P1 3-Aryl-1H-pyrazol-4-amines B->P1 P2 3-Alkynyl-1H-pyrazol-4-amines C->P2 P3 3-(N-Substituted)-1H-pyrazol-4-amines D->P3

Caption: General workflow for derivatization of this compound.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is for the arylation or heteroarylation at the C3 position, a common strategy in the synthesis of kinase inhibitors.[9][11]

Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond between the C3 position of the pyrazole and an aryl/heteroaryl group from a boronic acid or ester via a palladium catalytic cycle. The use of a specialized catalyst/ligand system like XPhosPdG2/XPhos can be crucial to prevent undesired side reactions like debromination, which is a common issue with electron-rich heterocyclic halides.[9][11][12]

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the catalyst system: XPhos Pd G2 (0.025 eq.) and XPhos ligand (0.05 eq.).

  • Solvent Addition: Add a 4:1 mixture of ethanol and water (e.g., 5 mL). The use of aqueous solvent systems is often beneficial for microwave reactions and aligns with green chemistry principles.[9]

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 135°C for 40 minutes with stirring. Ensure the power setting allows for rapid heating to the set temperature.

  • Work-up & Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1H-pyrazol-4-amine.

Protocol 2: Sonogashira C-C Coupling

This protocol introduces an alkyne moiety at the C3 position, a valuable functional group for further click chemistry or as a structural element in its own right.

Principle: The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Microwave heating dramatically accelerates this transformation, often completing in minutes what would take hours conventionally.[13][14]

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (e.g., 4 mL) followed by triethylamine (TEA, 3.0 eq.).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Irradiate the mixture at 60-80°C for 20-30 minutes with stirring.[15] The lower temperature compared to Suzuki coupling is typical for many Sonogashira reactions.

  • Work-up & Purification:

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the desired 3-alkynyl-1H-pyrazol-4-amine.

Protocol 3: Buchwald-Hartwig C-N Coupling

This protocol enables the formation of a C-N bond, coupling a primary or secondary amine at the C3 position of the pyrazole core.

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Microwave irradiation significantly shortens reaction times from many hours to as little as 10-30 minutes.[16][17] The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands like tBuDavePhos or AdBrettPhos often providing superior results for challenging heterocyclic substrates.[18][19]

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add to a microwave vial: this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable ligand such as tBuDavePhos (0.04 eq.).

  • Reagent Addition: Add the desired amine (1.2 eq.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane or toluene (e.g., 4 mL).

  • Vessel Sealing & Irradiation: Seal the vial and remove from the glovebox. Irradiate in the microwave reactor at 100-140°C for 30-60 minutes.

  • Work-up & Purification:

    • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and partition between ethyl acetate and water.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Data Summary & Comparison

The following table summarizes typical outcomes for the described microwave-assisted protocols. Yields are indicative and will vary based on the specific coupling partners used.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (min)Typical Yield Range
Suzuki-Miyaura XPhos Pd G2 / XPhosK₂CO₃EtOH / H₂O1354065-90%[9]
Sonogashira PdCl₂(PPh₃)₂ / CuITEADMF802570-95%[13][15]
Buchwald-Hartwig Pd₂(dba)₃ / tBuDavePhosNaOtBuDioxane1204550-85%[18]

Troubleshooting & Expert Insights

  • Low Yield in Suzuki Coupling: A common side reaction is hydro-debromination.[9] Using a highly active, bulky phosphine ligand (like XPhos) is critical to promote the desired cross-coupling over this pathway. Ensure the base is sufficiently strong and the boronic acid is of high quality.

  • Catalyst Inhibition: The free amino group on the pyrazole ring can coordinate to the palladium center, potentially inhibiting the reaction.[10] While the protocols provided are generally robust, for particularly challenging substrates, protection of the N4-amine or N1-H may be necessary.

  • Solvent Choice: Solvents with high dielectric constants (like DMF, EtOH) absorb microwave energy very efficiently, leading to rapid heating.[4] For less polar solvents like toluene or dioxane, a "susceptor" (a small amount of a highly absorbing material) can be added if heating is inefficient, or a reactor with a powerful magnetron can be used.

Conclusion

Microwave-assisted synthesis provides a robust, rapid, and efficient platform for the derivatization of this compound. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions enable the swift generation of diverse chemical libraries. This acceleration of the design-make-test cycle is invaluable for modern drug discovery, allowing chemists to explore structure-activity relationships more quickly and effectively. By understanding the principles of microwave heating and optimizing reaction parameters, researchers can unlock the full potential of this transformative technology.

References

Mastering Regioselectivity: A Practical Guide to the Functionalization of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Medicinal Chemist

Abstract

3-Bromo-1H-pyrazol-4-amine is a privileged scaffold in modern drug discovery and materials science, prized for its versatile functional handles and its role as a key building block for complex molecular architectures.[1] However, the presence of multiple reactive centers—two distinct ring nitrogens (N1 and N2), a nucleophilic amino group, and an electrophilic carbon-bromine bond—presents a significant challenge in achieving regiochemical control. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on navigating the regioselective reactions of this valuable intermediate. We will dissect the mechanistic principles that govern reaction outcomes and provide field-proven protocols for N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, enabling the predictable and efficient synthesis of desired regioisomers.

The Reactivity Landscape of this compound

Understanding the inherent electronic and steric properties of this compound is fundamental to controlling its reactivity. The molecule exists as a mixture of tautomers, which, combined with its multiple functional groups, creates a complex substrate for selective modification.

  • N1 and N2 Nitrogens: The two pyrazole ring nitrogens are the primary sites for alkylation and arylation. The N1 position is adjacent to the bromine-substituted carbon, while the N2 position is adjacent to the CH group. Deprotonation with a base generates a pyrazolate anion, with negative charge delocalized over both nitrogen atoms. The outcome of subsequent reactions is dictated by a delicate interplay of sterics, electronics, and reaction conditions.[2][3]

  • C3-Bromine Bond: The C-Br bond is the principal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents at the C3 position.[4][5][6]

  • C4-Amino Group: The exocyclic amino group is a potent nucleophile, readily undergoing reactions like acylation and sulfonylation. It also acts as a directing group and can influence the reactivity of the pyrazole ring.

Figure 1: Reactivity map of this compound.

Regioselective N-Functionalization: Alkylation and Arylation

The selective functionalization of the N1 versus the N2 position is one of the most common challenges in pyrazole chemistry. The regioselectivity is not absolute and is highly dependent on the reaction parameters.

Causality of N-Alkylation Regioselectivity

Direct N-alkylation of pyrazoles often yields a mixture of N1 and N2 isomers. The ratio is governed by both thermodynamic and kinetic factors.

  • Steric Hindrance: The N1 position is generally more sterically hindered due to the adjacent C3-bromo substituent. Consequently, bulky alkylating agents will preferentially react at the less hindered N2 position. Conversely, smaller alkylating agents like methyl iodide may show less selectivity.

  • Electronic Effects & Counter-ion: The choice of base and solvent system is critical. Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF generates a "free" pyrazolate anion. In this state, the more nucleophilic nitrogen (often N2) tends to react faster (kinetic control). In contrast, using a weaker base like potassium carbonate (K₂CO₃) in a polar solvent may involve a closely associated cation (e.g., K⁺), which can coordinate with the nitrogen atoms and influence the reaction's regioselectivity, sometimes favoring the thermodynamically more stable product.[7]

N_Alkylation_Logic cluster_conditions Experimental Conditions cluster_outcomes Predicted Outcome reagent Alkylating Agent (e.g., R-X) N1_Product N1-Alkylation (More Hindered) reagent->N1_Product R = Small (e.g., Me) N2_Product N2-Alkylation (Less Hindered) reagent->N2_Product R = Bulky (e.g., i-Pr, Trityl) base Base (e.g., NaH, K₂CO₃) base->N1_Product Thermodynamic Control (e.g., K₂CO₃, heat) base->N2_Product Kinetic Control (e.g., NaH, low temp)

Figure 2: Factors influencing N-alkylation regioselectivity.
Protocol 2.2: General Procedure for N-Alkylation of this compound

This protocol provides a general starting point; optimization of base, solvent, and temperature is recommended for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to create a 0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Alkylating AgentBaseSolventTypical Major IsomerApprox. Yield (%)Reference
Methyl IodideK₂CO₃AcetoneMixture70-85General Knowledge
Benzyl BromideNaHDMFN280-90[2]
Isopropyl BromideCs₂CO₃DMFN260-75[7]
2-Chloro-N-cyclopropylacetamideN/AN/AN1N/A[8]

Table 1: Representative N-Alkylation Reactions. Yields are indicative and vary with specific conditions.

Regioselective C3-Functionalization via Cross-Coupling

The C3-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high regioselectivity. The presence of unprotected NH groups on both the pyrazole ring and the C4-amino group can sometimes complicate these reactions by complexing with the metal catalyst, necessitating careful selection of ligands and conditions.[9]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C3-bromo position with various aryl- or heteroaryl-boronic acids or esters.

Causality and Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is paramount. Electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with heteroaromatic substrates. Pre-catalysts like XPhos-Pd-G2 or G3 offer improved stability and activity.[5]

  • Base and Solvent: An aqueous basic solution (e.g., K₂CO₃, Cs₂CO₃) is necessary for the transmetalation step. The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, EtOH) and water.[10] Microwave-assisted protocols can significantly reduce reaction times and improve yields.[4][9]

  • Side Reactions: A common side reaction is protodebromination (dehalogenation), where the bromine atom is replaced by hydrogen. This can be minimized by using highly active catalysts, ensuring efficient transmetalation, and avoiding prolonged heating. Bromo- and chloro-pyrazoles are often superior substrates to iodo-pyrazoles, as they show a reduced tendency for dehalogenation.[10]

Suzuki_Cycle Ar-Br Pyrazolyl-Br (Substrate) OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0)L₂ Pd(0) Catalyst Pd(0)L₂->OxAdd Ar-Pd(II)-Br Ar-Pd(II)-Br Complex OxAdd->Ar-Pd(II)-Br Transmetal Transmetalation Ar-Pd(II)-Br->Transmetal Ar-Pd(II)-Ar' Ar-Pd(II)-R' Complex Transmetal->Ar-Pd(II)-Ar' Ar-B(OR)₂ R'-B(OR)₂ (Boronic Acid/Ester) Ar-B(OR)₂->Transmetal Base RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L₂ Catalyst Regeneration Ar-Ar' Pyrazolyl-R' (Product) RedElim->Ar-Ar'

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3.2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from efficient methods developed for related aminopyrazole systems.[4][9]

  • Preparation: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or EtOH/water.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 100-120 °C for 20-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography or preparative HPLC.

Boronic Acid PartnerCatalyst SystemBaseSolventYield (%)Reference
p-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O75-85[5]
Phenylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O89[10]
Thiophen-3-ylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane48[10]
(E)-Styrylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O70-80[10]

Table 2: Representative Suzuki-Miyaura Reactions at the C3 Position.

Buchwald-Hartwig Amination

This reaction enables the synthesis of 3,4-diaminopyrazole derivatives by coupling the C3-bromo position with a primary or secondary amine.[11]

Causality and Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For coupling with alkylamines, particularly those with β-hydrogens, sterically hindered ligands like tBuDavePhos are often employed to suppress β-hydride elimination, a major side reaction that leads to dehalogenated byproducts.[6][12] For aryl amines, bidentate ligands like BINAP or DPPF can be effective.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]

  • Substrate Scope: While the reaction is broad, amines lacking β-hydrogens (e.g., aniline, morpholine) or bulky amines often give higher yields. Reactions with primary alkylamines possessing β-hydrogens can be challenging and may require copper catalysis as a complementary method.[6]

Protocol 3.4: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol is a starting point based on conditions developed for 4-halopyrazoles.[6][12]

  • Preparation: To an oven-dried Schlenk tube or microwave vial, add the palladium source (e.g., Pd(dba)₂, 5-10 mol%), the phosphine ligand (e.g., tBuDavePhos, 10-20 mol%), and the base (e.g., NaOtBu or K₃PO₄, 2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2-2.0 eq).

  • Solvent & Reaction: Add anhydrous, degassed solvent (e.g., toluene, xylene, or dioxane). Seal the vessel and heat to 80-120 °C (conventional heating) or 140-160 °C (microwave) for 2-24 hours, until starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, filter through a pad of Celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate and purify by flash column chromatography.

Summary and Strategic Outlook

The regioselective functionalization of this compound is a solvable, albeit nuanced, challenge. By carefully selecting reaction conditions, chemists can predictably direct reactions to the desired position.

  • For N-functionalization: Steric bulk on the electrophile favors the N2 position, while kinetic conditions (NaH, low temp) also tend to favor N2.

  • For C3-functionalization: Palladium-catalyzed cross-coupling reactions are highly effective. Bulky, electron-rich phosphine ligands are key to success in both Suzuki and Buchwald-Hartwig reactions, mitigating side reactions and overcoming the potential for catalyst inhibition by the substrate's amino groups.

Mastery of these regioselective transformations unlocks the full potential of this compound, enabling the rapid generation of diverse and complex molecular libraries for the discovery of new therapeutics and advanced materials.

References

Application Notes and Protocols: Leveraging 3-Bromo-1H-pyrazol-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable capacity for interacting with a wide array of biological targets.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, provides a versatile template for developing potent and selective therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4] The prevalence of the pyrazole core in numerous FDA-approved drugs underscores its significance in successful drug design.[2][3]

Fragment-Based Drug Discovery (FBDD) has revolutionized the process of identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind to a biological target with high ligand efficiency.[5][6] This approach allows for the exploration of chemical space in a more targeted and efficient manner, often leading to lead compounds with superior pharmacokinetic properties.

This application note focuses on a particularly valuable fragment, 3-Bromo-1H-pyrazol-4-amine , for its strategic utility in FBDD campaigns. Its unique combination of a reactive bromine atom, a nucleophilic amino group, and the inherent binding properties of the pyrazole core makes it an exceptional starting point for the rapid generation of diverse chemical libraries and the subsequent optimization of initial hits.[7][8] We will provide a detailed guide for researchers, scientists, and drug development professionals on the effective application of this fragment, from initial screening to hit-to-lead optimization.

Physicochemical Properties and Rationale for Use in FBDD

The suitability of a fragment for FBDD is governed by several key physicochemical parameters, often guided by the "Rule of Three" (Ro3).[6][9] this compound aligns well with these principles, making it an ideal candidate for fragment screening libraries.

PropertyValueSignificance in FBDD
Molecular Formula C₃H₄BrN₃Low molecular weight allows for efficient exploration of chemical space and potential for growth in multiple vectors.[5]
Molecular Weight 161.99 g/mol Falls comfortably within the Ro3 guideline of <300 Da.[9][10]
Hydrogen Bond Donors 2 (amine and pyrazole N-H)Provides key interaction points for target binding.[5]
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)Offers additional opportunities for forming hydrogen bonds with the target protein.[5]
Reactivity The bromine atom at the 3-position and the amino group at the 4-position serve as versatile synthetic handles for subsequent chemical elaboration.[8]

The strategic placement of the bromine atom and the amino group on the pyrazole scaffold allows for facile and diverse chemical modifications, a critical aspect of the fragment-to-lead process.[11][12][13] The bromine can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce a wide range of substituents and explore the surrounding binding pocket.[5] The amino group can be acylated, alkylated, or used in other transformations to further optimize interactions with the target.

Experimental Workflows and Protocols

The successful implementation of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screening of Fragment Library (including this compound) Biophysical_Methods Biophysical Techniques (NMR, X-ray Crystallography, SPR) Screening->Biophysical_Methods Identify Binders Hit_Confirmation Confirm Binding & Specificity Biophysical_Methods->Hit_Confirmation Orthogonal_Assay Orthogonal Biophysical/Biochemical Assay Hit_Confirmation->Orthogonal_Assay Validate SAR_Exploration Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Exploration Structure_Based_Design Structure-Based Drug Design (SBDD) SAR_Exploration->Structure_Based_Design Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Properties) Structure_Based_Design->Lead_Optimization caption FBDD Workflow with this compound.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Protein-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[9][14][15] The most common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which is recorded for the ¹⁵N-labeled protein in the absence and presence of the fragment.[16]

Objective: To identify if this compound binds to the target protein and to localize the binding site.

Materials:

  • ¹⁵N-labeled target protein (50-100 µM in a suitable NMR buffer)

  • This compound (stock solution in DMSO-d₆)

  • NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

Procedure:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled target protein at a concentration of 50-100 µM in the appropriate NMR buffer.[16]

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.[14]

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically 10-100 times that of the protein concentration.

  • Test Spectrum: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein's HSQC spectrum upon fragment addition indicate a binding event. The affected residues likely form part of the binding site.[15]

Causality Behind Experimental Choices:

  • ¹⁵N-labeling: Isotopic labeling of the protein is essential for protein-observed NMR experiments, allowing for the detection of changes in the protein's structure upon ligand binding.[16]

  • DMSO-d₆: Using a deuterated solvent for the fragment stock minimizes solvent signals in the NMR spectrum.

  • High Fragment Concentration: A high molar excess of the fragment is used to drive the binding equilibrium towards the bound state, which is necessary for detecting weak interactions.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.[5][17][18]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified target protein at a high concentration (typically 5-10 mg/mL)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the protein with a molar excess of this compound prior to setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the fragment for a defined period.

  • Crystallization Screening: Screen a wide range of crystallization conditions to identify conditions that yield diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Flash-cool a crystal in liquid nitrogen (with a suitable cryoprotectant) and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure. Refine the model and build the fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Causality Behind Experimental Choices:

  • High Protein Concentration: High protein concentrations are required to achieve the supersaturation needed for crystal formation.

  • Synchrotron Source: Synchrotrons provide high-intensity X-ray beams, which are often necessary to obtain high-resolution diffraction data from small or weakly diffracting crystals.

  • Cryo-cooling: Flash-cooling the crystals minimizes radiation damage during data collection.

From Hit to Lead: Synthetic Elaboration of the this compound Scaffold

Once a binding mode is confirmed, the true power of the this compound fragment comes to the forefront: its synthetic tractability.[7][8] The bromine atom and the amino group provide two independent vectors for chemical elaboration to improve potency and selectivity.

SAR_Diagram cluster_r1 R1 Elaboration (via Bromine) cluster_r2 R2 Elaboration (via Amine) Fragment This compound N-H Br R1_Group Aryl/Heteroaryl Groups (Suzuki Coupling) Fragment:n2->R1_Group Explore Pocket P1 R2_Group Amide/Sulfonamide Groups (Acylation/Sulfonylation) Fragment:n1->R2_Group Explore Pocket P2 Lead_Compound Optimized Lead Compound R1_Group->Lead_Compound R2_Group->Lead_Compound caption Synthetic elaboration vectors of the fragment.

Caption: Synthetic elaboration vectors from the this compound core.

Protocol 3: Suzuki-Miyaura Cross-Coupling for R¹ Elaboration

Objective: To introduce aryl or heteroaryl substituents at the 3-position of the pyrazole ring to probe a specific sub-pocket of the binding site.

General Reaction Scheme:

(Illustrative - a real image would be generated or sourced)

Materials:

  • This compound

  • Appropriate boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is essential for catalyzing the cross-coupling reaction.

  • Inert Atmosphere: The catalyst is sensitive to oxygen, so an inert atmosphere is required to prevent its degradation.

  • Base: The base is necessary to activate the boronic acid for transmetalation.

Conclusion

This compound represents a highly valuable and versatile fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with its synthetic tractability, provide a robust starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this application note offer a comprehensive guide for researchers to effectively utilize this powerful building block in their drug discovery endeavors, ultimately accelerating the journey from an initial fragment hit to a viable lead candidate.

References

Application Note & Protocols: Strategic Functionalization of 3-Bromo-1H-pyrazol-4-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] 3-Bromo-1H-pyrazol-4-amine, in particular, represents a highly versatile starting material, offering three distinct and chemically addressable points for diversification: the N1-pyrazole nitrogen, the C3-bromine, and the C4-amine. This guide provides a comprehensive overview of the strategic functionalization of this key building block. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for N-arylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and C4-amine modification. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Pyrazole Core as a Versatile Pharmacophore

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This structural motif is found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The value of the this compound scaffold lies in its trifunctional nature, which allows for selective and sequential modifications to explore the chemical space around the pyrazole core systematically. This strategic approach is crucial in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[5]

Structural Analysis and Reactivity Profile

The synthetic utility of this compound is dictated by the distinct reactivity of its three functional groups. Understanding this profile is key to designing effective synthetic strategies.

  • N1-H Position: The pyrazole ring nitrogen is nucleophilic and can be readily alkylated or arylated. This position is often modified to modulate solubility, metabolic stability, or to introduce moieties that can form key interactions with biological targets.

  • C3-Br Position: The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the scaffold.

  • C4-NH₂ Position: The primary amine is a versatile nucleophile, readily undergoing acylation, sulfonylation, and other modifications. This site is critical for building out vector groups to probe specific binding pockets in target proteins.

Below is a diagram illustrating the key reactive sites on the core scaffold.

Buchwald_Hartwig_Workflow A 1. Assemble Reactants (Pyrazole, Aryl Halide, Pd Catalyst, Ligand) B 2. Add Base & Solvent (e.g., NaOtBu, Toluene) A->B C 3. Heat under Inert Gas (100-110 °C, 12-24h) B->C D 4. Reaction Work-up (Quench, Extract, Dry) C->D E 5. Purify (Column Chromatography) D->E F Pure N-Aryl Pyrazole E->F Orthogonal_Strategy Start This compound Step1 Step 1: C3 Suzuki Coupling (Introduce Aryl Group) Start->Step1 Intermediate1 3-Aryl-1H-pyrazol-4-amine Step1->Intermediate1 Step2 Step 2: N1 Buchwald-Hartwig (Introduce 2nd Aryl Group) Intermediate1->Step2 Intermediate2 1,3-Diaryl-pyrazol-4-amine Step2->Intermediate2 Step3 Step 3: C4 Acylation (Introduce Amide) Intermediate2->Step3 Final Fully Functionalized Product Step3->Final

References

Conditions for N-arylation of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Strategic N-Arylation of 3-Bromo-1H-pyrazol-4-amine: Conditions and Mechanistic Insights for Pharmaceutical Intermediate Synthesis

Abstract

The N-arylated pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide range of therapeutic agents.[1] Specifically, derivatives of this compound serve as versatile intermediates in the synthesis of complex molecules for drug discovery, including kinase inhibitors and anti-inflammatory agents.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the conditions for the N-arylation of this compound. We delve into the core principles of the two primary catalytic systems employed for this transformation—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By explaining the causality behind experimental choices, this guide offers field-proven insights to achieve high-yield, selective, and reproducible synthesis of N-aryl-3-bromo-1H-pyrazol-4-amines.

Introduction: The Significance of N-Arylated Pyrazoles

The pyrazole ring is a privileged scaffold in pharmaceutical sciences due to its ability to form key interactions with biological targets.[1] The introduction of an aryl moiety onto the 4-amino group of this compound significantly expands the chemical space available for drug design. This modification allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

However, the N-arylation of aminopyrazoles is not without its challenges. Five-membered nitrogen-containing heterocycles can act as catalyst inhibitors, and the presence of multiple nucleophilic sites (the exocyclic amine and two endocyclic pyrazole nitrogens) can lead to issues with regioselectivity.[3][4] Modern advancements in catalysis have provided robust solutions to these problems, enabling the efficient and selective synthesis of the desired N-arylated products. This guide focuses on the practical application of these advanced catalytic systems.

Core Principles: A Tale of Two Catalysts

The construction of the C(aryl)-N(amine) bond is predominantly achieved through transition-metal catalysis. Understanding the fundamental mechanisms of the two most successful methods, the Buchwald-Hartwig and Ullmann reactions, is crucial for troubleshooting and optimization.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

Developed by Stephen Buchwald and John Hartwig, this reaction has revolutionized C-N bond formation.[5] It typically involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition, which is a common issue with electron-rich heterocyclic substrates.[3][4]

pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add + Ar-X pd_complex Ar-Pd(II)-X(L_n) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation (Base) pd_complex->amine_coord + R'R''NH - HX pd_amido Ar-Pd(II)-NR'R''(L_n) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim inv1 red_elim->inv1 + Ar-NR'R'' inv1->pd0 inv2

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence with the development of effective ligand systems that allow for milder reaction conditions.[6] While historically requiring high temperatures and stoichiometric copper, modern protocols use catalytic amounts of a copper salt (e.g., CuI, Cu₂O) with a ligand, such as a diamine or picolinic acid.[7][8] The mechanism is believed to involve the formation of a copper-amido species followed by oxidative addition of the aryl halide and subsequent reductive elimination.[6]

cu1 Cu(I)L_n amine_coord Amine Coordination & Deprotonation (Base) cu1->amine_coord + R'R''NH cu_amido [L_nCu-NR'R''] amine_coord->cu_amido ox_add Oxidative Addition (Ar-X) cu_amido->ox_add + Ar-X cu3_complex [Ar-Cu(III)-NR'R''(L_n)] ox_add->cu3_complex red_elim Reductive Elimination cu3_complex->red_elim inv1 red_elim->inv1 + Ar-NR'R'' inv1->cu1 inv2

Figure 2: Postulated Ullmann Condensation Catalytic Cycle.

Key Experimental Parameters: The Causality Behind Choices

Successful N-arylation hinges on the careful selection of several key parameters. The rationale behind these choices is critical for adapting protocols to different substrates.

  • Catalyst and Ligand Selection : This is the most critical choice.

    • Palladium Systems : For challenging substrates like aminopyrazoles, modern palladium precatalysts paired with bulky biarylphosphine ligands are highly effective.[3][4] Ligands such as tBuBrettPhos and tBuDavePhos create a sterically hindered environment around the palladium center, which promotes the difficult reductive elimination step to form the C-N bond and prevents the formation of inactive catalyst dimers.[3][9][10]

    • Copper Systems : While often requiring higher temperatures, copper catalysis can be advantageous due to its lower cost and different reactivity profile. It can be particularly effective for alkylamines.[10] The use of bidentate ligands like N,N'-dimethylethylenediamine (DMEDA) or picolinic acid can significantly improve reaction efficiency.[8]

  • Base Selection : The base plays multiple roles: it deprotonates the amine nucleophile, neutralizes the HX acid formed during the reaction, and can influence the catalyst's activity.

    • Strong, Non-nucleophilic Bases : Bases like Lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig reactions.[3][4] They are strong enough to deprotonate the aminopyrazole effectively without competing as a nucleophile.

    • Weaker Inorganic Bases : Bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common in both Ullmann and some palladium-catalyzed reactions.[11][12] The choice of potassium acetate (KOAc) has been shown to be crucial in some cases to inhibit competitive amination reactions and promote direct arylation.[13]

  • Solvent Effects : The solvent must solubilize the reactants and be stable at the required reaction temperature.

    • Aprotic Polar Solvents : Dimethylformamide (DMF), Dimethylacetamide (DMA), and Dioxane are excellent choices as they can facilitate the dissolution of salts and stabilize charged intermediates in the catalytic cycle.[14]

    • Aprotic Nonpolar Solvents : Toluene and Xylene are also widely used, particularly in reactions run at higher temperatures, sometimes with microwave assistance.[9]

Comparative Data: Reaction Conditions

The following table summarizes typical conditions reported in the literature for C-N cross-coupling reactions involving pyrazole substrates, providing a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldReference
Pd₂ (dba)₃ / Pd(OAc)₂tBuBrettPhosLHMDSTHF50 - 80Good to Excellent[3][4]
Pd(dba)₂tBuDavePhostBuOKXylene160 (MW)Good[9][10]
CuIDMEDAK₂CO₃Dioxane110Moderate to Good[10]
Cu₂ONoneNoneMethanolRoom TempGood[7]
Pd(OAc)₂NoneKOAcDMA150Excellent[14]

Detailed Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents, especially palladium catalysts, phosphine ligands, and strong bases, should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be run under an inert atmosphere (Nitrogen or Argon) as catalysts and reagents can be air-sensitive.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from methodologies developed for the amination of heterocyclic bromides and is expected to be highly effective for this transformation.[3][4]

  • Reagents & Materials :

    • This compound

    • Aryl bromide or iodide (1.2 equivalents)

    • tBuBrettPhos Pd G3 Precatalyst (2 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk tube or microwave vial with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon line)

  • Step-by-Step Procedure :

    • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the tBuBrettPhos Pd G3 precatalyst (0.02 mmol).

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous THF (5 mL) via syringe.

    • Add LHMDS (2.2 mmol, e.g., 2.2 mL of a 1.0 M solution in THF) dropwise to the stirred suspension at room temperature.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-16 hours).

    • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-pyrazol-4-amine.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides an alternative, palladium-free method. Conditions are adapted from modern Ullmann-type couplings.[10][15]

  • Reagents & Materials :

    • This compound

    • Aryl iodide (1.5 equivalents)

    • Copper(I) Iodide (CuI) (10 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

    • Anhydrous Dioxane

    • Reflux condenser and sealed reaction vessel

    • Inert atmosphere setup

  • Step-by-Step Procedure :

    • To an oven-dried reaction vessel, add CuI (0.1 mmol), K₂CO₃ (2.0 mmol), and this compound (1.0 mmol).

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Add anhydrous dioxane (5 mL), the aryl iodide (1.5 mmol), and DMEDA (0.2 mmol) via syringe.

    • Stir the mixture and heat to 110 °C under reflux.

    • Monitor the reaction by TLC or LC-MS (may require 24-48 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the final product.

Experimental Workflow and Troubleshooting

The general workflow for either protocol involves careful setup under inert conditions, monitoring, workup, and purification.

Figure 3: General Experimental Workflow.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (air/moisture exposure).Ensure rigorous inert atmosphere and use of anhydrous solvents. Use a fresh bottle of catalyst/base.
Insufficient temperature or reaction time.Increase temperature modestly (e.g., by 10-20 °C) or extend reaction time. Consider switching to microwave heating.[10]
Multiple Products (Poor Regioselectivity) N1-arylation of the pyrazole ring is competing.Screen different catalyst/ligand systems. Copper-catalyzed reactions can sometimes show different selectivity. A stronger base might favor deprotonation of the less acidic exocyclic amine.
Decomposition of Starting Material Base is too strong or temperature is too high.Switch to a weaker base (e.g., from NaOtBu to K₂CO₃). Lower the reaction temperature.
Low Yield after Purification Product is volatile or unstable on silica gel.Concentrate product carefully at lower temperatures. Consider an alternative purification method like crystallization or using a different stationary phase (e.g., alumina).

Conclusion

The N-arylation of this compound is a powerful transformation for generating high-value intermediates in drug discovery. Success relies on a rational approach to selecting reaction conditions. The Palladium-catalyzed Buchwald-Hartwig amination, particularly with modern bulky phosphine ligands, offers a mild and highly efficient route.[3][4] For an alternative strategy, the Copper-catalyzed Ullmann condensation provides a complementary, palladium-free option.[15] By understanding the mechanistic underpinnings and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize these critical C-N bond-forming reactions, accelerating the synthesis of novel bioactive molecules.

References

Application of 3-Bromo-1H-pyrazol-4-amine in Material Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Building Block

3-Bromo-1H-pyrazol-4-amine is a heterocyclic compound that has emerged as a significant building block in the field of material science. Its unique bifunctionality, featuring a reactive bromine atom and a nucleophilic amino group on a stable pyrazole core, offers a versatile platform for the synthesis of a wide array of advanced functional materials. The strategic positioning of these groups allows for precise control over polymerization and coordination chemistry, making it an attractive precursor for novel polymers and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the applications of this compound in material science, complete with detailed application notes and experimental protocols to empower researchers in their quest for next-generation materials.

The inherent electronic properties and structural rigidity of the pyrazole ring contribute to the development of materials with enhanced thermal stability and specific optoelectronic characteristics.[1][2] Consequently, derivatives of this compound are being actively investigated for their utility in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[2] Furthermore, the nitrogen atoms within the pyrazole ring serve as excellent coordination sites for metal ions, paving the way for the construction of highly ordered, porous materials such as MOFs with applications in gas storage, separation, and catalysis.[3][4][5]

This document will delve into the practical aspects of utilizing this compound as a monomer in polymerization reactions and as a ligand in the synthesis of MOFs. We will provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and present data in a clear and accessible format.

PART 1: Application in the Synthesis of Conjugated Polymers

The presence of a bromine atom on the pyrazole ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, the fundamental linkages in many conjugated polymers. The amino group, in turn, can be utilized for post-polymerization modification or to tune the electronic properties of the resulting polymer.

Application Note: Suzuki-Miyaura Cross-Coupling for Poly(pyrazolyl-arylene)s

Suzuki-Miyaura cross-coupling is a robust and versatile method for the synthesis of conjugated polymers. In the context of this compound, this reaction can be employed to create polymers with alternating pyrazole and arylene units. The choice of the arylene diboronic acid or ester comonomer allows for the fine-tuning of the polymer's electronic and physical properties. For instance, using an electron-rich comonomer can lead to materials with lower bandgaps, which are desirable for applications in organic photovoltaics.

The general reaction involves the palladium-catalyzed coupling of the C-Br bond of the pyrazole with the C-B bond of the comonomer. The amino group on the pyrazole ring can enhance the electron-donating nature of the monomer, influencing the electronic structure of the final polymer. It is crucial to protect the amino group or carefully select reaction conditions to avoid side reactions.

Experimental Protocol: Synthesis of a Poly(4-amino-pyrazolyl-alt-fluorene) via Suzuki-Miyaura Polymerization

This protocol describes the synthesis of a copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

Materials:

  • This compound (1 equivalent)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Methanol

  • Acetone

  • Deionized water

Instrumentation:

  • Schlenk line for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Soxhlet extraction apparatus

  • Gel Permeation Chromatography (GPC) system

  • UV-Vis and Fluorescence Spectrophotometers

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Monomer Preparation: Ensure both this compound and the fluorene diboronic ester are pure and dry.

  • Reaction Setup: In a Schlenk flask, combine this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Pd₂(dba)₃, and P(o-tol)₃.

  • Solvent and Base Addition: Add a 4:1 mixture of anhydrous toluene and DMF. Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction Initiation: Under a positive pressure of argon, add an aqueous solution of K₂CO₃ (2 M), also previously degassed.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The mixture will become viscous as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol/water (1:1 v/v). The polymer will precipitate.

  • Purification:

    • Filter the crude polymer and wash it with methanol and acetone.

    • Perform a Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues.

    • Dissolve the purified polymer in a minimal amount of hot toluene or chloroform and re-precipitate it in methanol.

    • Filter and dry the final polymer under vacuum at 60 °C for 24 hours.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by GPC using polystyrene standards.

  • Optical Properties: Record the UV-Vis absorption and photoluminescence spectra of the polymer in a suitable solvent (e.g., chloroform) and as a thin film.

  • Thermal Stability: Evaluate the thermal stability of the polymer using TGA under a nitrogen atmosphere.

Property Expected Value
Mn ( g/mol ) 10,000 - 30,000
PDI 1.5 - 2.5
Absorption λmax (nm) 380 - 420
Emission λmax (nm) 450 - 500
Decomposition Temp. (°C) > 350

Causality Behind Experimental Choices:

  • The use of a palladium(0) catalyst is essential for the oxidative addition to the C-Br bond, initiating the catalytic cycle.

  • The phosphine ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.

  • Potassium carbonate acts as a base to activate the boronic ester for transmetalation.

  • The mixed solvent system of toluene and DMF is used to ensure the solubility of both the monomers and the growing polymer chain.

  • Soxhlet extraction is a rigorous purification method to ensure the removal of low molecular weight impurities that can affect the material's performance.

Suzuki_Polymerization cluster_reaction Suzuki-Miyaura Cross-Coupling Monomer1 This compound Reaction_Step1 Polymerization Monomer1->Reaction_Step1 Monomer2 Arylene Diboronic Ester Monomer2->Reaction_Step1 Catalyst Pd(0) Catalyst Catalyst->Reaction_Step1 Base Base (e.g., K2CO3) Base->Reaction_Step1 Polymer Conjugated Polymer Reaction_Step1->Polymer

Suzuki-Miyaura polymerization workflow.

PART 2: Application in the Synthesis of Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring and the amino group in this compound are excellent coordination sites for metal ions, making it a promising ligand for the construction of MOFs. The bromine atom can be used for post-synthetic modification of the MOF, introducing additional functionality.

Application Note: Solvothermal Synthesis of a Pyrazole-Based MOF

Solvothermal synthesis is a common method for preparing MOFs, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. This method facilitates the crystallization of the framework. By reacting this compound with a suitable metal salt, such as zinc nitrate or copper nitrate, in a high-boiling point solvent like DMF, a crystalline MOF can be obtained. The resulting MOF is expected to have a porous structure with the pyrazole ligands bridging the metal centers. The uncoordinated amino groups can serve as basic sites for catalysis or as points for further functionalization.

Experimental Protocol: Solvothermal Synthesis of a Zn-Based MOF using this compound

Materials:

  • This compound (2 equivalents)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Dichloromethane

Instrumentation:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Powder X-ray Diffractometer (PXRD)

  • Scanning Electron Microscope (SEM)

  • Gas sorption analyzer (for BET surface area measurement)

Procedure:

  • Ligand and Metal Salt Solution: In a 20 mL glass vial, dissolve this compound in 10 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing: Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Autoclave Assembly: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours.

  • Crystallization and Isolation: After 72 hours, allow the autoclave to cool slowly to room temperature. Colorless crystals of the MOF should have formed.

  • Washing and Solvent Exchange:

    • Decant the mother liquor and wash the crystals with fresh DMF three times.

    • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent.

    • Finally, immerse the crystals in dichloromethane for 24 hours.

  • Activation: Decant the dichloromethane and dry the crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Characterization:

  • Crystallinity: Confirm the crystalline nature of the product and determine its phase purity using PXRD.

  • Morphology: Examine the crystal morphology and size using SEM.

  • Porosity: Measure the N₂ adsorption-desorption isotherm at 77 K to determine the BET surface area and pore size distribution.

Property Expected Outcome
PXRD Sharp diffraction peaks indicating a crystalline structure.
SEM Well-defined crystal morphology (e.g., rods, cubes).
BET Surface Area (m²/g) 500 - 1500

Causality Behind Experimental Choices:

  • The solvothermal method provides the necessary energy to overcome the kinetic barrier for the formation of a crystalline framework.

  • DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands.

  • The solvent exchange and activation steps are crucial for removing guest molecules from the pores, making the internal surface area accessible for applications like gas storage.

MOF_Synthesis cluster_synthesis Solvothermal Synthesis Ligand This compound Mixing Mixing & Sonication Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Heating in Autoclave (120°C, 72h) Mixing->Autoclave MOF_Crystals MOF Crystals Autoclave->MOF_Crystals Washing Washing & Solvent Exchange MOF_Crystals->Washing Activation Activation (Vacuum Heating) Washing->Activation Porous_MOF Porous MOF Material Activation->Porous_MOF

Solvothermal synthesis of a pyrazole-based MOF.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its unique combination of a reactive bromine atom, a coordinating amino group, and a stable pyrazole core provides a rich platform for synthetic innovation. The protocols detailed in this guide for the synthesis of conjugated polymers and metal-organic frameworks serve as a starting point for researchers to explore the vast potential of this compound.

Future research will likely focus on the synthesis of more complex polymer architectures, such as block copolymers and dendritic structures, to achieve even greater control over material properties. In the realm of MOFs, the post-synthetic modification of the bromo-functionalized frameworks will open up new avenues for creating materials with tailored functionalities for specific applications in catalysis, sensing, and drug delivery. As our understanding of the structure-property relationships in these materials grows, this compound is poised to play an increasingly important role in the development of next-generation materials that address key challenges in energy, environment, and health.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary strategies for the synthesis of this compound:

  • Post-functionalization of a pre-formed pyrazole ring: This approach typically starts with a substituted pyrazole, such as 4-nitro-1H-pyrazole or 3-amino-1H-pyrazole, followed by sequential bromination and introduction or modification of the amino group.

  • Ring construction with functionalized precursors: This method involves the cyclization of acyclic precursors that already contain the bromo and amino (or nitro) functionalities or their masked equivalents.

Q2: Why is regioselectivity a major concern in the synthesis of this compound?

The pyrazole ring has multiple positions available for substitution, and the electronic nature of the existing substituents directs the position of incoming electrophiles or nucleophiles. During bromination, for instance, the position of the bromine atom is highly dependent on the reaction conditions and the directing effects of the substituents already on the ring. This can lead to the formation of undesired regioisomers, which can be difficult to separate from the target molecule.[1][2][3]

Q3: What are the key parameters to control during the synthesis to minimize byproduct formation?

Careful control of reaction parameters is crucial. Key parameters include:

  • Temperature: Many side reactions, such as over-bromination and decomposition of diazonium intermediates, are highly temperature-dependent.

  • Stoichiometry of reagents: Precise control of the amount of brominating agent and other reactants can prevent the formation of poly-halogenated byproducts.

  • Choice of solvent and catalyst: The solvent can influence the solubility of intermediates and the reaction pathway, while the choice of catalyst is critical for regioselectivity and reaction efficiency.[1][3]

  • pH: The pH of the reaction medium is particularly important in reactions involving amino groups and diazotization, affecting their reactivity and stability.

Troubleshooting Guides

Issue 1: Presence of Dibrominated Byproducts

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the desired product plus an additional bromine atom (M+78/80).

  • ¹H NMR spectrum shows a loss of aromatic protons compared to the expected spectrum.

  • TLC analysis reveals a less polar spot in addition to the product spot.

Root Causes and Solutions:

Over-bromination is a common side reaction, especially with activated pyrazole rings. The 4-position of the pyrazole ring is often highly susceptible to electrophilic substitution.

Cause Explanation Solution
Excess Brominating Agent Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) can lead to the formation of 3,5-dibromo or 3,4-dibromo pyrazole derivatives.Carefully control the stoichiometry of the brominating agent. A slight sub-stoichiometric amount may be preferable, followed by monitoring of the reaction progress to avoid complete consumption of starting material and subsequent over-reaction.
High Reaction Temperature Elevated temperatures can increase the rate of the second bromination reaction.Perform the bromination at a lower temperature (e.g., 0 °C or below) to enhance selectivity for mono-bromination.
Inappropriate Brominating Agent Highly reactive brominating agents can be less selective.Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better control over the reaction.[3]
Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H and ¹³C NMR spectra show more peaks than expected, indicating the presence of multiple isomers.

  • Co-elution of isomers during chromatographic purification.

Root Causes and Solutions:

The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical precursors.

Cause Explanation Solution
Non-regioselective Ring Formation Condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to a mixture of pyrazole regioisomers.[2]Utilize a synthetic strategy that ensures regiocontrol, such as using a starting material where the desired substitution pattern is already established. Alternatively, explore catalytic methods that favor the formation of one regioisomer.[1][3]
Isomerization during Bromination Under certain conditions, substituent migration or ring-opening/ring-closing mechanisms can lead to isomeric products.Optimize bromination conditions (solvent, temperature, catalyst) to favor the desired isomer. A thorough literature search for analogous systems can provide guidance.
Issue 3: Presence of Dehalogenated Byproduct

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the pyrazol-4-amine (M-78/80).

  • ¹H NMR indicates the presence of an additional proton in the pyrazole ring.

Root Causes and Solutions:

Dehalogenation, or the loss of the bromine substituent, can occur under various conditions, particularly during subsequent reaction steps or purification.

Cause Explanation Solution
Reductive Conditions The presence of reducing agents, even mild ones, can lead to hydrodehalogenation. This is a known side reaction in palladium-catalyzed cross-coupling reactions.Avoid exposure to reducing agents. If performing a subsequent reduction (e.g., of a nitro group), carefully select the reducing agent and conditions to avoid concomitant dehalogenation.
Basic Conditions Strong bases can promote dehalogenation, especially at elevated temperatures.Use milder bases and lower reaction temperatures whenever possible.
Catalyst-Mediated Dehalogenation Certain transition metal catalysts, particularly palladium, can catalyze the dehalogenation of aryl bromides.Screen different catalysts and ligands to find a system that minimizes dehalogenation.
Issue 4: Incomplete Reduction of a Nitro Precursor

Symptoms:

  • When synthesizing from a 3-bromo-4-nitropyrazole precursor, the presence of intermediates such as nitroso or hydroxylamine derivatives is detected.

  • Complex reaction mixture with multiple colored impurities.

Root Causes and Solutions:

The reduction of a nitro group to an amine proceeds through several intermediates. Incomplete reaction can lead to a mixture of products.

Cause Explanation Solution
Insufficient Reducing Agent Not enough reducing agent was used to fully convert the nitro group to an amine.Increase the equivalents of the reducing agent.
Deactivated Catalyst If using catalytic hydrogenation, the catalyst may be poisoned or deactivated.Use a fresh batch of catalyst or a different type of catalyst. Ensure the reaction is free of catalyst poisons.
Suboptimal Reaction Conditions The reaction time, temperature, or pressure (for hydrogenation) may not be sufficient for complete conversion.Increase the reaction time, temperature, or pressure as appropriate for the chosen reduction method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization and Bromination of 3,4-diaminopyrazole

This protocol is a conceptual outline and should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of 3,4-diaminopyrazole

  • Dissolve 3,4-diaminopyrazole in an aqueous solution of HBr.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture, neutralize with a base (e.g., NaHCO₃ or NH₄OH), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Reduction of 3-Bromo-4-nitro-1H-pyrazole

Step 1: Synthesis of 3-Bromo-4-nitro-1H-pyrazole

This intermediate can be synthesized by bromination of 4-nitro-1H-pyrazole.

  • Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., acetic acid).

  • Add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain crude 3-bromo-4-nitro-1H-pyrazole, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve 3-bromo-4-nitro-1H-pyrazole in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture under reflux until the reaction is complete. For catalytic hydrogenation, stir under a hydrogen atmosphere at a suitable pressure and temperature.

  • After completion, if using SnCl₂, cool the reaction, neutralize with a strong base (e.g., NaOH) to precipitate tin salts, and extract the product into an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Synthetic Pathways and Byproduct Formation

Synthesis_Byproducts cluster_main Main Synthetic Route (via Nitration/Reduction) cluster_byproducts Common Byproducts 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazol-3-amine (Isomer) 4-Nitro-1H-pyrazol-3-amine (Isomer) 4-Nitro-1H-pyrazole->4-Nitro-1H-pyrazol-3-amine (Isomer) Isomeric Starting Material 3-Bromo-4-nitro-1H-pyrazole 3-Bromo-4-nitro-1H-pyrazole Target: this compound Target: this compound 3-Bromo-4-nitro-1H-pyrazole->Target: this compound Reduction (e.g., SnCl2/HCl or H2/Pd-C) Incomplete Reduction Products Incomplete Reduction Products 3-Bromo-4-nitro-1H-pyrazole->Incomplete Reduction Products Incomplete Reduction 3-Bromo-1H-pyrazole (Deamination) 3-Bromo-1H-pyrazole (Deamination) Target: this compound->3-Bromo-1H-pyrazole (Deamination) Deamination Side Reaction 3,5-Dibromo-4-nitro-1H-pyrazole 3,5-Dibromo-4-nitro-1H-pyrazole

Caption: Synthetic pathway to this compound and common byproducts.

Troubleshooting Logic Flow

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product. check_purity Is the desired product the major component? start->check_purity dibromo Dibrominated byproduct detected? check_purity->dibromo No, byproducts present purify Proceed to Purification check_purity->purify Yes dehalo Dehalogenated byproduct detected? dibromo->dehalo No optimize_bromo Optimize bromination: - Reduce brominating agent stoichiometry - Lower temperature - Use milder reagent (NBS) dibromo->optimize_bromo Yes isomer Regioisomer detected? dehalo->isomer No optimize_dehalo Minimize dehalogenation: - Use milder bases/catalysts - Avoid harsh reductive conditions dehalo->optimize_dehalo Yes nitro Incomplete reduction? isomer->nitro No optimize_regio Re-evaluate synthetic route for better regiocontrol. isomer->optimize_regio Yes optimize_reduction Optimize reduction: - Increase reducing agent - Check catalyst activity - Increase reaction time/temp/pressure nitro->optimize_reduction Yes nitro->purify No/Other optimize_bromo->start Re-run reaction optimize_reduction->start Re-run reaction optimize_regio->start Re-run reaction optimize_dehalo->start Re-run reaction

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Optimizing 3-Bromo-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1] This guide provides in-depth technical advice in a question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Yield of the Desired Product

Question: I am getting a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in this multi-step synthesis can arise from several factors, primarily related to the two key transformations: the bromination of the pyrazole ring and the reduction of the nitro group.

Workflow for Diagnosing Low Yield Issues

Low_Yield_Troubleshooting cluster_bromination Bromination Troubleshooting cluster_reduction Reduction Troubleshooting start Low or No Yield of This compound check_sm Verify Starting Material (4-Nitro-1H-pyrazole) Purity and Identity start->check_sm bromination Evaluate Bromination Step check_sm->bromination Starting Material OK reduction Evaluate Reduction Step bromination->reduction Bromination Successful b_reagent Choice of Brominating Agent (e.g., NBS, Br2) bromination->b_reagent b_conditions Reaction Conditions (Solvent, Temp., Time) bromination->b_conditions b_side_reactions Side Reactions (e.g., Over-bromination) bromination->b_side_reactions purification Assess Purification Method reduction->purification Reduction Successful r_reagent Choice of Reducing Agent (e.g., SnCl2, H2/Pd-C) reduction->r_reagent r_conditions Reaction Conditions (pH, Temp., Pressure) reduction->r_conditions r_incomplete Incomplete Reduction reduction->r_incomplete

Caption: Troubleshooting workflow for low yield of this compound.

Detailed Breakdown of Potential Issues and Solutions:

  • Inefficient Bromination:

    • Cause: The pyrazole ring's reactivity can be influenced by the nitro group. The choice of brominating agent and reaction conditions are critical. Using N-bromosuccinimide (NBS) is a common method for the controlled bromination of pyrazoles.[2]

    • Solution:

      • Reagent Choice: If using elemental bromine (Br₂), you may be experiencing over-bromination or side reactions. Switch to a milder brominating agent like NBS.

      • Solvent: Acetonitrile or DMF are suitable solvents for this reaction.[2][3]

      • Temperature Control: Perform the reaction at a controlled temperature, starting at 0°C and slowly allowing it to warm to room temperature to manage the reaction's exothermicity.[2]

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent to prevent the formation of di-brominated products.[4]

  • Incomplete Reduction of the Nitro Group:

    • Cause: The reduction of a nitro group on an electron-rich heterocyclic ring can sometimes be challenging. The choice of reducing agent and reaction pH are crucial for success.

    • Solution:

      • Reducing Agent: Common and effective methods for nitro group reduction include using tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C).[5]

      • pH Control: When using SnCl₂, maintaining a strongly acidic environment is essential for the reaction to proceed to completion. During workup, careful neutralization is required to isolate the free amine.

      • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and temperature.

  • Degradation of Starting Material or Product:

    • Cause: Pyrazole amines can be sensitive to harsh reaction conditions. Strong oxidizing or acidic conditions, if not properly controlled, can lead to decomposition.

    • Solution:

      • Protecting Groups: For complex syntheses or if degradation is a persistent issue, consider protecting the pyrazole N-H with a suitable protecting group like a Boc group before bromination.[2][6] This can improve solubility and stability. The protecting group can be removed after the synthesis sequence.

      • Inert Atmosphere: Conduct the reactions, particularly the reduction step, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine product.

Formation of Impurities and Side Products

Question: My final product is a complex mixture that is difficult to purify. What are the likely impurities and how can I avoid their formation?

Answer: The formation of multiple products is a common issue, often stemming from a lack of regioselectivity in the bromination step or incomplete reactions.

Table 1: Common Impurities and Mitigation Strategies

Impurity/Side ProductPotential CauseRecommended Solution
Di-brominated Pyrazole Excess brominating agent or harsh reaction conditions. The pyrazole ring is susceptible to over-halogenation.[4]Use a milder brominating agent (e.g., NBS).[2] Carefully control the stoichiometry (1.0-1.1 equivalents of brominating agent). Maintain low reaction temperatures.
Isomeric Bromo-nitro-pyrazoles The regioselectivity of pyrazole bromination can be influenced by substituents.[7]While bromination of pyrazole itself typically occurs at the 4-position, ensure your starting material is correctly identified.[8] The directing effect of the nitro group generally favors substitution at the 3-position.
Unreacted 3-Bromo-4-nitropyrazole Incomplete reduction of the nitro group.Increase reaction time or temperature for the reduction step. Ensure the reducing agent is fresh and active. Optimize the pH of the reaction medium.
Azo-linked Pyrazole Dimers Can sometimes form during reduction of nitro groups under certain conditions.Choose a reducing agent less prone to forming dimeric byproducts, such as catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: A common and generally reliable two-step synthesis starts from 4-nitro-1H-pyrazole.

Synthetic Pathway Overview

Synthesis_Pathway start 4-Nitro-1H-pyrazole step1 Bromination (e.g., NBS, Acetonitrile) start->step1 intermediate 3-Bromo-4-nitro-1H-pyrazole step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: A typical synthetic route for this compound.

This pathway involves:

  • Bromination: Electrophilic bromination of 4-nitro-1H-pyrazole to yield 3-bromo-4-nitro-1H-pyrazole.

  • Reduction: Reduction of the nitro group of 3-bromo-4-nitro-1H-pyrazole to the corresponding amine.[5]

Q2: How do I choose the best brominating agent for this synthesis?

A2: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂).

Table 2: Comparison of Brominating Agents

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) - Milder and more selective, reducing the risk of over-bromination.[2]- Solid, making it easier to handle and weigh.- The succinimide byproduct is often easily removed during workup.- Higher cost compared to elemental bromine.
**Elemental Bromine (Br₂) **- Inexpensive and readily available.- Highly corrosive and toxic, requiring careful handling.- Can lead to over-bromination and the formation of HBr as a corrosive byproduct.[9]

Q3: What are the key parameters to control during the reduction of the nitro group?

A3: The success of the nitro group reduction hinges on several critical parameters:

  • Choice of Reducing Agent:

    • Tin(II) Chloride (SnCl₂): A classic and robust method. It's crucial to use a sufficient excess of SnCl₂ and maintain a low pH with concentrated hydrochloric acid.

    • Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that avoids stoichiometric metallic waste. Requires specialized equipment for handling hydrogen gas under pressure. The catalyst's activity is paramount.

  • Temperature: Many nitro reductions are exothermic. It is advisable to start the reaction at a lower temperature (e.g., 0-10°C) and then allow it to proceed at room temperature or with gentle heating to ensure it goes to completion.

  • Workup Procedure: After reduction with SnCl₂, the amine product will be in the form of a salt. Careful neutralization with a base (e.g., NaOH or NaHCO₃) to a basic pH is necessary to liberate the free amine for extraction.

Q4: How should I purify the final product, this compound?

A4: Purification typically involves the following steps:

  • Extraction: After neutralization of the reaction mixture, the product is extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-pyrazole
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1H-pyrazole (1 equivalent) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 10°C.[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (via SnCl₂ Reduction)
  • In a round-bottom flask, suspend 3-bromo-4-nitro-1H-pyrazole (1 equivalent) in ethanol or concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid dropwise, maintaining the temperature below 20°C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature or heat to 50-60°C for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is >10. Caution: This is a highly exothermic process.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product as needed.

References

Troubleshooting low conversion in Suzuki coupling of bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet its application to N-heterocycles like bromo-pyrazoles can present unique and frustrating challenges. Low conversion, stalling reactions, and unexpected side products are common hurdles. This guide is structured to provide not just solutions, but a deeper mechanistic understanding to empower your troubleshooting efforts.

Core Principles & Initial Diagnosis

The Suzuki-Miyaura coupling is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] With bromo-pyrazoles, the inherent electronic properties of the heterocycle—such as the potential for the pyrazole nitrogen to coordinate with the palladium catalyst—can inhibit key steps in this cycle.[3][4] Before diving into specific parameters, a stalled or low-conversion reaction warrants a systematic review of your setup and reagents.

Troubleshooting Workflow: A Logical Approach

When faced with low conversion, a structured approach is more effective than random parameter changes. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow cluster_start Initial Observation cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Corrective Actions Start Low Conversion (<80%) Detected (via LC-MS/TLC) Reagent_Check Verify Reagent Quality & Purity Start->Reagent_Check First, check inputs Boronic_Acid Boronic Acid/Ester Degradation? (Protodeboronation) Reagent_Check->Boronic_Acid Yes Solvent_Base Solvent Degassed? Base Anhydrous? Reagent_Check->Solvent_Base Catalyst_Check Catalyst/Ligand Oxidized? Reagent_Check->Catalyst_Check Condition_Check Review Reaction Parameters Reagent_Check->Condition_Check No, reagents are pristine Sol_Reagent Use Fresh Reagents (e.g., MIDA Boronate) Boronic_Acid->Sol_Reagent Sol_Atmosphere Ensure Rigorous Inert Atmosphere Solvent_Base->Sol_Atmosphere Catalyst_Check->Sol_Atmosphere Temp Temperature Too Low? Condition_Check->Temp Yes Base Base Strength/Solubility Inadequate? Condition_Check->Base Yes Ligand Ligand Choice Suboptimal? Condition_Check->Ligand Yes Sol_Conditions Screen Ligands, Bases, & Increase Temperature Temp->Sol_Conditions Base->Sol_Conditions Ligand->Sol_Conditions

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Starting Materials

Q1: My reaction has stalled, and I see a significant amount of debrominated pyrazole and protodeboronation of my boronic acid. What is happening and how can I fix it?

A: This indicates that side reactions are outcompeting the desired cross-coupling.

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond, and is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.[5][6] It can be catalyzed by acid or base and is often exacerbated by excess water or elevated temperatures over long reaction times.

  • Dehalogenation: The bromo-pyrazole can be reduced to the corresponding pyrazole. This can occur if a hydride source is present, sometimes generated from the solvent or base, which then participates in a reductive elimination from the palladium center.[6][7]

Troubleshooting Steps:

  • Protect the Boronic Acid: Switch from a boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester.[5][8] These esters are more robust and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Control the Water: While a small amount of water is often necessary, especially with inorganic bases, excess water can promote protodeboronation. Try using a biphasic solvent system (e.g., Toluene/Water) or a carefully controlled amount of water in an organic solvent like dioxane.[1][6]

  • Use a Fresh, High-Purity Base: Ensure your base is anhydrous and has been stored properly. Carbonates can be a source of water. Consider using potassium phosphate (K₃PO₄), which is a strong, non-nucleophilic base often effective in these couplings.

  • Rigorously Degas Solvents: Oxygen can degrade both the catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions.[3] Ensure solvents are thoroughly purged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

Q2: My bromo-pyrazole is poorly soluble in common Suzuki solvents. What are my options?

A: Poor solubility can starve the catalytic cycle. If your substrate isn't in solution, it cannot undergo oxidative addition.

  • Solvent Screening: If solubility is low in toluene or dioxane, consider more polar aprotic solvents like DMF or DMAc. However, be aware that these solvents can sometimes lead to more side reactions.

  • Temperature Increase: Increasing the temperature will improve the solubility of your starting material and generally increase the reaction rate. Ensure your catalyst/ligand system is stable at the desired temperature.

  • Biphasic Systems: A mixture like Toluene/Water or Dioxane/Water with a phase-transfer catalyst can sometimes help bring substrates to the interface where the reaction occurs.[9]

Section 2: The Catalyst System

Q3: I'm using a standard catalyst like Pd(PPh₃)₄ and getting low conversion. Why isn't it working for my pyrazole?

A: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often fails with challenging heterocyclic substrates like pyrazoles for several reasons:

  • Ligand Dissociation: Pd(PPh₃)₄ must shed ligands to become catalytically active. The actual active species is a 14-electron Pd(0)L₂ complex. If this equilibrium is unfavorable, the concentration of the active catalyst is low.

  • Insufficient Electron Density: Triphenylphosphine (PPh₃) is not a very electron-rich ligand. Electron-deficient bromo-pyrazoles require an electron-rich palladium center to facilitate the oxidative addition step.

  • Steric Hindrance: If your pyrazole or coupling partner is sterically bulky, the relatively small PPh₃ may not be sufficient to promote the final reductive elimination step.[10]

Troubleshooting Steps:

  • Switch to Modern Ligands: For pyrazoles, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often superior.[10][11] They stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are air-stable and generate the active Pd(0)L species reliably and efficiently in solution, leading to more reproducible results.

Catalyst / Ligand SystemTypical Application / Strengths
Pd(PPh₃)₄ Simple, non-hindered aryl bromides. Often requires higher temperatures.
Pd(dppf)Cl₂ Good for a range of substrates; the ferrocene backbone provides stability.[12]
Pd₂(dba)₃ + Buchwald Ligand Highly versatile. Allows screening of various ligands (XPhos, SPhos, RuPhos) to match substrate demands.[10]
NHC-Pd Pre-catalysts (e.g., PEPPSI) Very active for coupling aryl chlorides and other challenging substrates.[13]
XPhos Pd G3 / SPhos Pd G2 Air-stable pre-catalysts that are highly active at low loadings for hindered and heterocyclic substrates.

Q4: My reaction mixture turns black and the reaction stops. What does this mean?

A: The formation of a black precipitate is classic "palladium black," which is inactive, aggregated Pd(0) metal. This indicates your catalyst has fallen out of the catalytic cycle.

Causality & Prevention:

  • Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen. Without the stabilizing ligand, the "naked" Pd(0) rapidly aggregates. Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Reductive Elimination is Too Slow: If the final step of the cycle is slow (often with sterically hindered substrates), the Pd(II) intermediate may have time to decompose before it can productively turn over. Solution: Use a bulkier, more electron-rich ligand (like XPhos) that is known to accelerate reductive elimination.[10]

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Potential Failure Points for Bromo-Pyrazoles Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd + Ar-X Trans Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Trans + [R-B(OR)₃]⁻ Slow_OA Slow Oxidative Addition (Electron-poor Pyrazole) RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 - Ar-R (Product) Pd_Black Palladium Black (Decomposition) RedEl->Pd_Black Decomposition Path Slow_RE Slow Reductive Elimination (Steric Hindrance) Deactivation Catalyst Deactivation (Pyrazole-N Coordination) Deactivation->Pd0 Inhibits Cycle

Caption: The Suzuki catalytic cycle with potential failure points for bromo-pyrazoles.

Section 3: Base and Solvent

Q5: How do I choose the right base? I've used Na₂CO₃ and the conversion is poor.

A: The base plays multiple critical roles: it activates the boronic acid to form a more nucleophilic "ate" complex, and it participates in the metathesis step with the Pd(II)-halide complex.[1][13] For challenging substrates like pyrazoles, a weak base like Na₂CO₃ is often insufficient.

BasepKa of Conj. AcidTypical SolventsComments
Na₂CO₃ / K₂CO₃ ~10.3Toluene/H₂O, Dioxane/H₂OStandard, mild bases. Often require water for solubility and activity. May be too weak for difficult couplings.
Cs₂CO₃ ~10.3Dioxane, THF, TolueneMore soluble in organic solvents than K₂CO₃, often providing better results in anhydrous conditions.
K₃PO₄ ~12.3Dioxane, TolueneA stronger, non-nucleophilic base. Highly effective for hindered substrates and electron-deficient partners.[10]
KOtBu ~17THF, TolueneVery strong base. Can be effective but may cause undesired side reactions with sensitive functional groups.

Recommendation: For bromo-pyrazoles, K₃PO₄ is an excellent starting point due to its sufficient basicity to promote the transmetalation of less reactive coupling partners without being overly aggressive.

Experimental Protocol: A General Screening Procedure

This protocol provides a robust starting point for optimizing the Suzuki coupling of a novel bromo-pyrazole.

Materials:

  • Bromo-pyrazole (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)

Procedure:

  • Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the bromo-pyrazole, boronic acid/ester, and base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (a good starting point is 80-100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by LC-MS or TLC. Check for consumption of starting material and formation of product, as well as key byproducts like debrominated pyrazole.[10]

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a particular focus on achieving high regioselectivity. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, making the precise control over substituent placement a critical aspect of modern drug discovery and development.[1][2]

This resource provides in-depth, experience-driven answers to common challenges, troubleshooting advice for when your reactions do not proceed as expected, and detailed, validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. What are the primary factors controlling the regioselectivity?

Answer: This is one of the most common challenges in classical pyrazole synthesis, often referred to as the Knorr synthesis.[1][3] The formation of two regioisomers arises from the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the substituted hydrazine onto one of the two different carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound. The regiochemical outcome is a delicate interplay of several factors:

  • Steric Hindrance: As a general principle, the initial condensation is favored at the less sterically hindered carbonyl group of the 1,3-dicarbonyl. Similarly, bulky substituents on the hydrazine can influence which nitrogen atom acts as the primary nucleophile.[1]

  • Electronic Effects: The electronic nature of the substituents on both reactants plays a pivotal role. Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the electronic properties of its substituent.

  • Reaction pH: The pH of the reaction medium can significantly alter the course of the reaction.[1][4] Acidic conditions can protonate a carbonyl group, enhancing its electrophilicity, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The optimal pH is often substrate-dependent and requires empirical optimization.

  • Solvent Choice: The solvent can have a profound effect on regioselectivity, influencing both reactant conformation and the stability of reaction intermediates. This is one of the most effective parameters to adjust for improving regioselectivity.

Q2: I'm observing poor regioselectivity in my reaction. How can I improve the yield of my desired regioisomer?

Answer: Improving regioselectivity often requires a systematic approach to optimizing reaction conditions. Based on extensive studies, here are some of the most effective strategies:

  • Solvent Modification: This is often the most impactful change you can make. While traditional syntheses often employ solvents like ethanol, switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[5][6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[5][6]

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction pathways. Running the reaction at lower temperatures may favor the kinetically preferred product, while higher temperatures might favor the thermodynamically more stable regioisomer. It is advisable to screen a range of temperatures to determine the optimal condition for your specific substrates.

  • Catalyst and Additive Screening: The use of acid or base catalysts can steer the reaction towards a specific regioisomer.[1] For instance, adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or a base like sodium acetate can alter the initial condensation step. Recent literature also explores the use of various metal catalysts to achieve high regioselectivity under mild conditions.[3][7]

The following diagram illustrates the two competing reaction pathways in the Knorr pyrazole synthesis, highlighting the key factors that can be manipulated to favor the formation of the desired regioisomer.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Pathway A Pathway A Unsymmetrical\n1,3-Dicarbonyl->Pathway A Pathway B Pathway B Unsymmetrical\n1,3-Dicarbonyl->Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Pathway A Substituted\nHydrazine->Pathway B Solvent (e.g., EtOH, TFE, HFIP) Solvent (e.g., EtOH, TFE, HFIP) Solvent (e.g., EtOH, TFE, HFIP)->Pathway A Influences Selectivity Solvent (e.g., EtOH, TFE, HFIP)->Pathway B Temperature Temperature Temperature->Pathway A Temperature->Pathway B pH / Catalyst pH / Catalyst pH / Catalyst->Pathway A pH / Catalyst->Pathway B Pathway A\n(Attack at C1) Pathway A (Attack at C1) Pathway B\n(Attack at C3) Pathway B (Attack at C3) Regioisomer A Regioisomer A Regioisomer B Regioisomer B Pathway A->Regioisomer A Pathway B->Regioisomer B

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive starting materials. 2. Suboptimal reaction temperature. 3. Incorrect solvent or pH.1. Verify the purity of the 1,3-dicarbonyl and hydrazine starting materials. 2. Screen a range of temperatures (e.g., room temperature, 50 °C, reflux). 3. Attempt the reaction in a different solvent system, such as ethanol, isopropanol, or TFE. Consider adding a catalytic amount of acid (e.g., acetic acid, p-TsOH).[5]
Formation of a stable intermediate, not the final pyrazole The dehydration of the pyrazoline intermediate to the aromatic pyrazole is not proceeding to completion.This is sometimes observed, especially with certain substituents.[4] Adding a stronger acid catalyst or increasing the reaction temperature can facilitate the final dehydration step.
Inconsistent regioisomeric ratios between batches Minor variations in reaction setup, reagent stoichiometry, or moisture content.Ensure precise control over reaction parameters. Use anhydrous solvents if necessary, and accurately measure all reagents. The reactant ratio itself can sometimes influence selectivity.[4]
Difficulty in separating the two regioisomers The regioisomers have very similar physical properties (e.g., polarity, boiling point).If optimizing the reaction for selectivity is not feasible, consider derivatization of the mixture to facilitate separation. Alternatively, explore different chromatographic techniques (e.g., preparative HPLC, SFC).

Validated Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated a significant improvement in regioselectivity.[5][6]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, approximately 0.2-0.5 M concentration).

  • Addition of Hydrazine: While stirring at room temperature, add the substituted hydrazine (1.1 eq) dropwise to the solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-24 hours at room temperature, but gentle heating (e.g., to 50 °C) may be required for less reactive substrates.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired pyrazole regioisomer.

  • Characterization: Confirm the structure and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and NOESY for distinguishing regioisomers), mass spectrometry, and comparison to literature data if available.

The following workflow diagram outlines the key steps in this enhanced protocol.

G start Start dissolve Dissolve 1,3-Dicarbonyl in TFE or HFIP start->dissolve add_hydrazine Add Substituted Hydrazine dissolve->add_hydrazine monitor Monitor Reaction (TLC / LC-MS) add_hydrazine->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for regioselective pyrazole synthesis.

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent can dramatically alter the ratio of the two possible regioisomers, A and B. The table below summarizes typical results from the reaction of an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R²) with a substituted hydrazine.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) Hydrazine (R³-NHNH₂) Solvent Regioisomeric Ratio (A:B) Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH15:85[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[5]
1-Phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH40:60[5]
1-Phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1[5]

Regioisomer A corresponds to the N-substituted nitrogen being adjacent to R¹, while Regioisomer B has the N-substituted nitrogen adjacent to R².

References

Side reactions of 3-Bromo-1H-pyrazol-4-amine with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and steric properties of this molecule can lead to unexpected side reactions, particularly when strong bases are employed. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound and a strong base (e.g., n-BuLi, LDA) is turning dark and showing multiple spots on TLC/LC-MS. What is happening?

A: This is a common observation and typically points to decomposition or polymerization. The pyrazole ring itself can be susceptible to ring-opening under harsh basic conditions.[1][2] Additionally, strong bases can deprotonate multiple sites on the molecule (the N1-H of the pyrazole and the N4-amine), creating highly reactive species that can lead to uncontrolled side reactions. We recommend starting with a less aggressive base or carefully controlling the temperature at -78°C.

Q2: I'm attempting an N-alkylation, but I'm only recovering my starting material. Why isn't the reaction working?

A: This often comes down to the choice of base and solvent. The N1-H of the pyrazole ring is acidic, but if the base is not strong enough to achieve significant deprotonation in your chosen solvent, the reaction will not proceed.[1] For example, using K₂CO₃ in a non-polar solvent like toluene may be ineffective. Consider switching to a stronger base like NaH in a polar aprotic solvent such as DMF or THF.

Q3: I've isolated a product with the correct mass for my target compound, but the NMR spectrum is inconsistent with the expected structure. What could this be?

A: You may be observing an isomer formed through a "halogen dance" reaction. This is a base-catalyzed migration of the bromine atom around the pyrazole ring.[3][4][5] Under the influence of a strong base, a proton can be abstracted from the ring, leading to a transient carbanionic species that facilitates the migration of the bromine. This is particularly prevalent with organolithium reagents.[3][4]

Q4: Can the amino group interfere with my reaction?

A: Absolutely. The 4-amino group is a nucleophile and can participate in side reactions. For example, in the presence of a suitable electrophile, intermolecular reactions can occur, leading to dimerization or oligomerization. The amino group can also be deprotonated by very strong bases, altering the reactivity of the molecule.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a deeper dive into the most common side reactions encountered when using this compound with strong bases.

Problem 1: Isomerization via Halogen Dance Reaction

The halogen dance is a rearrangement where the halogen atom migrates to a different position on the ring, a known phenomenon in heterocyclic chemistry.[3][4][6] In the case of this compound, treatment with a strong organolithium base can deprotonate the C5 position. This intermediate can then rearrange, moving the bromine to the C5 position and leaving the lithium at the C3 position.

Mechanism Insight: The driving force for this reaction is the relative stability of the organolithium intermediates. The reaction typically proceeds via a series of deprotonation and halogen-metal exchange steps.[4]

Mitigation Strategies:

  • Choice of Base: This reaction is most common with organolithium reagents like n-BuLi.[7][8][9] Consider using lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), which are less prone to halogen-metal exchange.[9]

  • Temperature Control: Perform the reaction at very low temperatures (-78°C or lower) and quench the electrophile at that temperature. Allowing the mixture to warm up can promote the rearrangement.[3]

  • Rapid Quenching: After forming the anion, add the electrophile quickly to trap the desired intermediate before it has time to rearrange.

start Unexpected Isomer Suspected check_nmr Acquire high-resolution 1H and 13C NMR start->check_nmr check_noe Perform 2D NMR (NOESY/ROESY) check_nmr->check_noe Inconclusive 1D data confirm Confirm structure via NOE between N1-H and C5-H (or substituent) check_noe->confirm no_isomer Isomer not confirmed. Consider other side reactions. confirm->no_isomer No conclusive NOE isomer_confirmed Isomer Confirmed: Implement Mitigation Strategy confirm->isomer_confirmed NOE confirms C5-Br structure

Caption: Troubleshooting workflow for halogen dance.

Problem 2: Dimerization and Polymerization

The deprotonated pyrazole (at N1) is an excellent nucleophile. It can attack the electrophilic C3-Br position of another molecule of the starting material in an SNAr-type reaction, leading to dimers and higher-order oligomers.

Mitigation Strategies:

ParameterRecommendationRationale
Concentration Use high dilution conditions (<0.1 M).Reduces the probability of intermolecular collisions between the nucleophilic anion and the starting material.
Addition Rate Add the base slowly to a solution of the pyrazole.Maintains a low instantaneous concentration of the reactive anion, favoring reaction with the intended electrophile.
Temperature Maintain low temperatures (-20°C to 0°C for NaH, -78°C for organolithiums).Slows the rate of the undesired intermolecular reaction.
Order of Addition Add the base to the pyrazole first, allow for complete deprotonation, then add the electrophile.Ensures the base is consumed before the electrophile is introduced, preventing base-mediated degradation of the electrophile.
Problem 3: Ring Opening & Decomposition

Pyrazoles can be susceptible to ring cleavage under very harsh conditions.[1][2] Deprotonation at a ring carbon (e.g., C5) by an exceptionally strong base can initiate a cascade of reactions leading to ring-opened products and subsequent decomposition, often characterized by a rapid color change to dark brown or black.

Mitigation Strategies:

  • Avoid Excess Base: Use a stoichiometric amount of base (1.0-1.1 equivalents for N-deprotonation).

  • Use a Milder Base: If possible, use sodium hydride (NaH) or potassium carbonate (K₂CO₃) instead of organolithiums for reactions that only require N-deprotonation.

  • Protecting Groups: If the reaction requires harsh conditions for other parts of the molecule, consider protecting the pyrazole N1-H with a group like SEM or Boc, which can be removed later.

sub This compound anion N1-Deprotonated Anion sub->anion + Strong Base (e.g., NaH) c5anion C5-Deprotonated Anion sub->c5anion + v. Strong Base (e.g., t-BuLi) desired N1-Substituted Product anion->desired + Electrophile (E+) (Desired Pathway) dimer Dimerization anion->dimer + Starting Material (Side Reaction) h_dance Halogen Dance c5anion->h_dance Rearrangement (Side Reaction)

Caption: Competing reaction pathways with strong bases.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is optimized to minimize dimerization and decomposition.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to achieve a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Deprotonation: Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the desired electrophile (1.0-1.2 eq) dropwise, keeping the internal temperature below 5°C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 3-Bromo-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for navigating the complexities of purifying 3-Bromo-1H-pyrazol-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet challenging, class of compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common purification hurdles, ensuring the integrity and purity of your target molecules. These derivatives are crucial intermediates in the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents, making their efficient purification a critical step in the drug discovery pipeline.[1][2]

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the handling and purification of this compound and its analogues.

Q1: What are the primary challenges associated with purifying this compound derivatives?

The core challenges stem from the inherent chemical nature of the scaffold:

  • High Polarity: The presence of the amine group and the pyrazole core makes these compounds quite polar, which can lead to difficult separations from polar impurities and poor behavior on standard silica gel chromatography.

  • Basicity: The amino group and the pyridine-type nitrogen in the pyrazole ring are basic. This can cause strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to significant product loss, peak tailing, and streaking during column chromatography.[3]

  • Potential for Regioisomer Formation: Depending on the synthetic route, particularly in classical condensation reactions of 1,3-dicarbonyl compounds with substituted hydrazines, mixtures of regioisomers can be formed.[4] These isomers often have very similar polarities, making their separation exceptionally difficult.

  • Stability: While generally stable, the amine group can be susceptible to oxidation, and the bromo-substituent can participate in undesired side reactions under certain conditions, especially during prolonged purification steps or exposure to high heat. The compounds are best stored in a dark, inert atmosphere at refrigerated temperatures (2-8°C) to maintain integrity.

Q2: What are the most common impurities I should expect?

Identifying potential impurities is the first step to designing a successful purification strategy. Common culprits include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like the corresponding 1,3-diketone or hydrazine precursors.

  • Regioisomers: As mentioned, syntheses can yield isomeric pyrazoles (e.g., 5-amino-3-bromo vs. 3-amino-5-bromo derivatives if using an unsymmetrical precursor). These are often the most challenging impurities to remove.

  • Hydrolysis or Degradation Products: Exposure to strong acidic or basic conditions during workup can lead to hydrolysis of other functional groups on the molecule or degradation of the pyrazole core itself.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove and may co-elute with the product or prevent crystallization.[5]

Q3: My compound is a solid but appears impure by TLC/NMR. Is recrystallization a good first choice?

Yes, if your crude product is a solid, recrystallization is often the most efficient and scalable purification method. It avoids the potential pitfalls of chromatography. A quick solvent screen is the best approach. Ethanol, or a mixture of ethanol and water, is often a good starting point for polar, hydrogen-bond-donating compounds like these.[3][6] If that fails, consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

Troubleshooting Guide: From Reaction Workup to Pure Compound

This guide provides a problem-and-solution framework for specific issues encountered during the purification workflow.

Workflow Diagram: Purification Method Selection

This diagram outlines a decision-making process for choosing the appropriate purification technique.

G start Crude Product State? is_solid Solid start->is_solid Is it a solid? is_oil Oil / Tarry Solid start->is_oil Is it an oil? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Fails is_oil->chromatography Yes success Pure Compound recrystallize->success Successful fail Still Impure recrystallize->fail Fails acid_base Consider Acid-Base Extraction chromatography->acid_base Fails / Streaking chromatography->success Successful fail->chromatography

Caption: Decision tree for selecting a primary purification method.

Q4: My TLC shows significant streaking and a spot that won't move from the baseline. What's happening?

Probable Cause: This is a classic sign of strong interaction between your basic amine/pyrazole compound and the acidic silica gel. The compound is adsorbing irreversibly to the stationary phase.

Solution:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia solution in methanol. This base will neutralize the acidic sites on the silica, allowing your compound to elute properly.[3]

  • Deactivate the Stationary Phase: Before running a column, pre-treat the silica gel. This can be done by preparing the silica slurry in a solvent system that already contains 1% triethylamine.[3] This ensures the entire stationary phase is neutralized.

  • Switch the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider using a different stationary phase. Neutral alumina is a good alternative for basic compounds. For highly polar derivatives, reversed-phase (C18) silica may provide a better separation mechanism.[3]

Q5: I ran a column, but my yield is very low, and the mass balance is poor.

Probable Cause: This is also likely due to irreversible adsorption on silica gel, as described in Q4. Even if you get some product off the column, a significant portion may be permanently stuck.

Solution:

  • Primary Action: Immediately switch to a purification method using deactivated silica gel as described in the protocol below.

  • Alternative Method: If your compound is sufficiently stable, consider an acid-base extraction. This technique avoids chromatography altogether by exploiting the basicity of your compound.

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your amine-containing product will become a protonated salt and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is basic (pH > 10).

    • Extract your now-neutral product back into an organic solvent.

    • Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product. This method is highly effective for removing non-basic impurities.[3][8]

Q6: My product is an orange oil that refuses to solidify. How can I purify it?

Probable Cause: An oily product often indicates the presence of residual high-boiling solvents (e.g., DMF) or other impurities that are acting as a crystallization inhibitor.[5]

Solution:

  • Rigorous Solvent Removal: First, ensure all reaction solvents are gone. If DMF was used, dissolve the crude oil in ethyl acetate and wash it multiple times with water and then brine to remove the residual DMF.[5] Dry the organic layer and concentrate again. Drying under high vacuum for an extended period may also help.

  • Chromatography: If solvent removal doesn't induce solidification, the issue is likely impurities. Column chromatography is your next step. Given that it's an oil, you will need to perform a liquid load onto your column. Use the strategies in Q4 (deactivated silica) to ensure a successful separation.

  • Inducing Crystallization: After chromatography, if you have a purer oil, try to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a small seed crystal from a previous batch is also highly effective. Alternatively, dissolving the oil in a minimal amount of a good solvent (like dichloromethane) and slowly adding a poor solvent (like hexanes) until turbidity appears, then allowing it to stand, can promote crystallization.[3]

Comparative Overview of Purification Techniques

TechniqueBest ForAdvantagesDisadvantages & Challenges
Recrystallization Crude products that are solid and >80% pure.Highly scalable, cost-effective, yields very pure crystalline material.Finding the right solvent can be time-consuming; not suitable for oils or amorphous solids; can have lower recovery.[7]
Normal-Phase Chromatography (Deactivated Silica) Oily products, complex mixtures, separation of regioisomers.High resolving power, applicable to a wide range of compounds.Requires basic modifiers, potential for product loss, generates solvent waste, less scalable than crystallization.[3][9]
Reversed-Phase Chromatography (C18) Very polar compounds that are difficult to elute from normal-phase silica.Excellent for polar molecules, uses less toxic solvents (water, ACN, MeOH).C18 silica is more expensive; may require specialized equipment (HPLC); removing water from fractions can be energy-intensive.[3]
Acid-Base Extraction Crude mixtures where the primary impurities are neutral or acidic.Fast, cheap, avoids chromatography, easily scalable.Product must be stable to aqueous acid and base; will not separate basic impurities from the product.[8]

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol is designed to mitigate the challenges of purifying basic aminopyrazole derivatives on silica.

  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 95:5 dichloromethane/methanol). To this eluent, add 1% v/v triethylamine (Et₃N).

  • Prepare the Slurry: In a beaker, add your silica gel to the Et₃N-containing eluent. Stir to create a uniform slurry. The amount of silica should be roughly 50-100 times the weight of your crude material.

  • Pack the Column: Pour the slurry into your column and use pressure or allow it to settle under gravity to pack the bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Load the Sample:

    • Liquid Load (for oils): Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Solid Load (for solids/sticky oils): Dissolve your crude product in a small amount of a strong, low-boiling solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the weight of your product) and concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elute and Collect: Gently add the eluent to the column and begin elution, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: General Recrystallization Procedure

This protocol provides a systematic approach to recrystallizing your solid product.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic Flow Diagram

G cluster_problem Problem Identification cluster_cause Probable Cause cluster_solution Solution Pathway start Start: Impure Product streaking TLC Streaking / Baseline Spot start->streaking low_yield Low Yield After Column start->low_yield oily_product Product is an Oil start->oily_product cause_adsorption Strong Adsorption to Acidic Silica streaking->cause_adsorption low_yield->cause_adsorption cause_impurities Impurities or Residual Solvent oily_product->cause_impurities sol_modifier Add Basic Modifier (Et3N) to Eluent cause_adsorption->sol_modifier For TLC sol_deactivate Use Deactivated Silica or Alumina cause_adsorption->sol_deactivate For Column sol_extraction Use Acid-Base Extraction cause_adsorption->sol_extraction Alternative sol_chromatography Purify via Chromatography (Deactivated) cause_impurities->sol_chromatography Directly sol_solvent_removal Rigorous Solvent Removal (Wash/High-Vac) cause_impurities->sol_solvent_removal First Step end_node Pure Compound sol_modifier->end_node sol_deactivate->end_node sol_extraction->end_node sol_chromatography->end_node sol_solvent_removal->sol_chromatography If still oily

Caption: Logical flow for troubleshooting common purification issues.

References

Technical Support Center: Navigating the Solubility Challenges of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyrazole-based compounds: poor aqueous solubility. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to advance these promising molecules from the bench to clinical application. Here, we move beyond textbook definitions to provide actionable, field-tested solutions and the rationale behind them.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with pyrazole-based compounds.

Q1: Why are my pyrazole-based compounds consistently showing poor solubility?

A: The issue often stems from the inherent physicochemical properties of the pyrazole core. These molecules tend to be planar and can engage in strong intermolecular hydrogen bonding and π-π stacking, which leads to high crystal lattice energy. This strong, stable crystalline structure requires a significant amount of energy to break apart, resulting in low aqueous solubility. Furthermore, many pyrazole derivatives designed as kinase inhibitors or other targeted therapies are lipophilic, a characteristic that favors partitioning into non-aqueous environments.

Q2: I've tried using common organic solvents like DMSO and ethanol, but the compound precipitates when I add it to my aqueous buffer. What's happening?

A: This is a classic "solvent-shift" precipitation issue. While a compound may be highly soluble in a neat organic solvent like DMSO, its solubility can plummet when this stock solution is diluted into an aqueous medium where the compound is poorly soluble. The organic solvent's solubilizing effect is diluted, and the aqueous environment cannot maintain the compound in solution, causing it to crash out. This is particularly problematic for cell-based assays and in vivo studies where the final concentration of the organic solvent must be kept very low (typically <0.5%) to avoid toxicity.

Q3: What is the quickest way to get a preliminary idea of which solubility enhancement strategy might work for my compound?

A: A rapid and informative approach is to conduct a small-scale, parallel screening of several common formulation excipients. This can be done using a 96-well plate format. Prepare a concentrated stock of your compound in an organic solvent and dispense it into wells. After evaporating the solvent, add aqueous solutions of various excipients like co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), and cyclodextrins (e.g., HP-β-CD). After equilibration, measure the concentration of the dissolved compound. This provides a quick, semi-quantitative guide to the most promising formulation strategies for your specific molecule.

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, structured guidance for systematically addressing and overcoming solubility issues.

Problem 1: Initial Compound Characterization Reveals Poor Aqueous Solubility (<10 µg/mL)

Your lead pyrazole compound is active in biochemical assays but shows negligible solubility in aqueous buffers, precluding further biological evaluation.

This workflow outlines a systematic approach to characterizing the problem and selecting an appropriate solubility enhancement strategy.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Recommended Approaches A Determine Kinetic & Thermodynamic Solubility D Is the compound crystalline? A->D B Analyze Solid State Properties (XRPD, DSC) B->D C Determine pKa & logP E Is the compound ionizable? C->E F Is logP > 3? C->F H Solid Dispersions (e.g., with PVP/VA) D->H Yes J Co-solvents / Surfactants D->J No (Amorphous) G Salt Formation E->G Yes (pKa in 2-10 range) E->H No I Lipid-Based Formulations (e.g., SEDDS) F->I Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Amorphous solid dispersions are a powerful technique for improving the solubility of crystalline compounds by converting them into a higher-energy, amorphous state, often stabilized by a polymer.

  • Polymer Selection: Choose a range of polymers with different properties. Common choices include polyvinylpyrrolidone (PVP K30), vinylpyrrolidone-vinyl acetate copolymer (PVP/VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Solvent Selection: Identify a common solvent that can dissolve both your pyrazole compound and the selected polymer. Dichloromethane, methanol, or acetone are common starting points.

  • Preparation of Drug-Polymer Solutions: Prepare solutions containing your compound and the polymer at different weight ratios (e.g., 1:1, 1:3, 1:9 drug-to-polymer).

  • Solvent Evaporation: Use a rotary evaporator or a gentle stream of nitrogen to rapidly remove the solvent. This rapid removal is key to preventing the drug from recrystallizing.

  • Characterization:

    • Visual Inspection: The resulting solid should be a clear, glassy film. Cloudiness may indicate phase separation or crystallization.

    • X-Ray Powder Diffraction (XRPD): The absence of sharp Bragg peaks in the XRPD pattern confirms the amorphous nature of the dispersion.

    • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) is indicative of a homogenous amorphous dispersion.

  • Solubility Measurement: Equilibrate the prepared solid dispersion in your aqueous buffer of choice and measure the dissolved drug concentration over time (e.g., at 1, 4, and 24 hours) to assess both the extent and stability of the supersaturation achieved.

Formulation StrategyTypical Fold-Increase in SolubilityKey Considerations
Co-solvents (e.g., 20% PEG 400) 2 - 20xRisk of precipitation upon dilution. Potential for in vivo toxicity.
Cyclodextrins (e.g., HP-β-CD) 10 - 100xStoichiometry dependent; can be limited by the size of the drug molecule.
Amorphous Solid Dispersion (e.g., 1:3 drug:PVP/VA) 50 - 1000x+Requires careful physical characterization. Risk of recrystallization over time.
Salt Formation (if ionizable) 10 - 500xRequires an ionizable group (acidic or basic pKa). pH of the medium is critical.
Problem 2: A Prodrug Strategy Was Implemented, But In Vivo Efficacy Is Still Low

You've successfully synthesized a phosphate prodrug of your pyrazole compound, which shows excellent aqueous solubility. However, upon administration in an animal model, the therapeutic effect is much lower than expected.

Low efficacy from a soluble prodrug often points to issues with its conversion back to the active parent drug at the site of action.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps A Soluble Prodrug, Low In Vivo Efficacy B Inadequate Conversion (e.g., low phosphatase activity) A->B C Rapid Prodrug Clearance A->C D Poor Permeability of Prodrug A->D E Incubate prodrug in plasma & tissue homogenates. Measure parent drug formation. B->E F Perform PK study measuring both prodrug and parent drug levels. C->F G Conduct Caco-2 permeability assay with the prodrug. D->G

Caption: Troubleshooting workflow for an underperforming prodrug.

  • Verify Bio-conversion: The central hypothesis for a phosphate prodrug is that it will be cleaved by endogenous phosphatases (like alkaline phosphatase) to release the active parent drug.

    • Protocol: Incubate the prodrug in fresh plasma and liver S9 fractions (or tissue homogenates from the target organ) from the relevant species (e.g., mouse, rat).

    • Analysis: At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the rate of appearance of the parent compound. A slow or negligible conversion rate is a primary red flag.

  • Evaluate Pharmacokinetics (PK) of Both Prodrug and Parent: A full PK study is essential.

    • Rationale: It's crucial to measure the plasma concentrations of both the prodrug and the released parent drug over time.

    • Possible Outcomes:

      • High Prodrug, Low Parent: Confirms poor conversion in vivo.

      • Rapid Disappearance of Both: Suggests that the prodrug itself is being rapidly cleared (e.g., by renal excretion) before it has a chance to be converted.

      • Good Parent Exposure, Still No Efficacy: This is a more complex problem, suggesting that while the prodrug strategy worked, the parent drug may have other liabilities (e.g., rapid metabolism, poor target tissue penetration).

  • Assess Prodrug Permeability: While the prodrug is designed for solubility, it must still be able to cross cellular membranes to reach intracellular phosphatases and then, as the parent drug, the target site. Highly polar prodrugs can sometimes suffer from poor membrane permeability.

    • Action: An in vitro Caco-2 permeability assay can provide valuable data on whether the prodrug is likely to be absorbed effectively after oral administration.

By systematically evaluating these factors, you can pinpoint the reason for the disconnect between solubility and efficacy and make an informed decision on whether to optimize the current prodrug or pursue an alternative delivery strategy.

Technical Support Center: Preventing Debromination in Cross-Coupling Reactions of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist Topic: Troubleshooting Hydrodebromination (Debromination) in Palladium-Catalyzed Cross-Coupling Reactions Substrate of Interest: 3-Bromo-1H-pyrazol-4-amine (CAS: 1909316-30-8)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cross-coupling reactions. Our focus is to address and mitigate the common and often frustrating side reaction of debromination, which leads to the formation of the undesired 1H-pyrazol-4-amine byproduct.

Troubleshooting Guide: Isolating and Solving Debromination Issues

This section is designed for researchers who are actively encountering debromination in their experiments. The questions are structured to help you diagnose the root cause and implement effective solutions.

Q1: My main byproduct is 1H-pyrazol-4-amine. What is the chemical mechanism causing this debromination?

A1: The formation of 1H-pyrazol-4-amine is a result of a side reaction known as hydrodebromination or protodebromination. In the context of a palladium-catalyzed cross-coupling cycle, the bromine atom is replaced by a hydrogen atom. This occurs when the catalytic cycle is diverted from its productive pathway.

The generally accepted mechanism involves the key organopalladium intermediate that forms after oxidative addition of your this compound to the active Pd(0) catalyst.[1][2][3] Instead of proceeding to transmetalation (in Suzuki or Stille reactions) or amine coordination (in Buchwald-Hartwig amination), this intermediate can be intercepted by a hydride source. The subsequent reductive elimination then releases the debrominated pyrazole and regenerates the Pd(0) catalyst.[4]

Potential hydride sources in your reaction mixture can include:

  • Solvents: Alcohols (like t-BuOH) or even residual water can act as proton/hydride sources, especially in the presence of a strong base.[4]

  • Bases: Certain bases, particularly strong ones in protic solvents, can generate species that donate hydrides.

  • Reagents: The boronic acid/ester in Suzuki-Miyaura reactions can undergo competitive protodeboronation, which can indirectly contribute to the reaction environment that favors debromination of the aryl halide.[5][6]

  • Amines: In Buchwald-Hartwig reactions, amines containing β-hydrogens can undergo β-hydride elimination from the palladium-amide intermediate, which is a competing pathway to reductive elimination and can lead to hydrodehalogenation of the starting material.[7][8]

G cluster_main Productive Cross-Coupling Cycle cluster_side Debromination Pathway pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Ar-Br trans_complex L-Pd(II)(Ar)(R) (Transmetalation) oa_complex->trans_complex R-M debrom_intermediate L-Pd(II)(Ar)(H) (Hydride Intermediate) oa_complex->debrom_intermediate Hydride Source (e.g., from Base/Solvent) trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product debrom_intermediate->pd0 Reductive Elimination debrom_product Ar-H (Debrominated Product) debrom_intermediate->debrom_product caption Fig 1. Competing pathways in Pd-catalyzed cross-coupling. G start Start: Debromination Observed (>5% by LCMS/NMR) q1 Are you using a bulky, electron-rich ligand? (e.g., XPhos, SPhos) start->q1 step1 ACTION: Screen Bulky Ligands (XPhos, SPhos, RuPhos) Use a G3 Precatalyst q1->step1 No q2 Is debromination still >5%? q1->q2 Yes step1->q2 step2 ACTION: Screen Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Ensure anhydrous conditions q2->step2 Yes end Problem Solved: Optimized Conditions Found q2->end No q3 Is debromination still >5%? step2->q3 step3 ACTION: Protect Pyrazole N-H (e.g., with BOC group) Re-optimize with protected substrate q3->step3 Yes q3->end No step3->end caption Fig 2. Stepwise workflow for troubleshooting debromination.

References

Technical Support Center: Navigating Protodeboronation in Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the management of protodeboronation in Suzuki-Miyaura reactions involving pyrazole boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their cross-coupling reactions. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable, field-proven strategies to mitigate its impact.

The Challenge: Understanding Protodeboronation in Pyrazole Systems

Protodeboronation is a pervasive side reaction in Suzuki-Miyaura coupling where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of the corresponding unsubstituted pyrazole and a reduction in the yield of the desired coupled product.[1] Pyrazole boronic acids are particularly susceptible due to the presence of the basic nitrogen atom, which can influence the reaction mechanism and the stability of the boronic acid itself.[1][2]

Several factors can contribute to the rate of protodeboronation, including the reaction conditions (temperature, pH, and the nature of the base and solvent) and the electronic properties of the pyrazole ring.[1][3][4] For basic heteroaromatic boronic acids like those derived from pyrazole, protodeboronation can proceed through multiple pathways, including acid- and base-catalyzed mechanisms, as well as via the fragmentation of a zwitterionic intermediate under neutral pH conditions.[1][5]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My Suzuki reaction with a pyrazole boronic acid is giving low yields, and I'm isolating the unsubstituted pyrazole. What is the likely cause?

A1: The isolation of the parent pyrazole is a classic indicator of significant protodeboronation. This side reaction competes with the desired cross-coupling pathway. The primary culprits are often suboptimal reaction conditions that favor the protonolysis of the carbon-boron bond over the catalytic cycle of the Suzuki reaction. Key factors to investigate include:

  • High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[2][3]

  • Strong Bases: While a base is essential for the activation of the boronic acid, strong bases can also promote protodeboronation.[3][6]

  • Presence of Protic Solvents (especially excess water): Water can act as a proton source for the protodeboronation reaction.[3]

Q2: What is the first step I should take to troubleshoot a low-yielding Suzuki reaction with a pyrazole boronic acid?

A2: The initial and often most impactful troubleshooting step is to optimize the reaction conditions. A systematic approach is crucial. We recommend the following:

  • Lower the Reaction Temperature: If your catalyst is sufficiently active, reducing the temperature can significantly slow down the rate of protodeboronation relative to the cross-coupling reaction.[3] Aim for the lowest temperature that still allows for a reasonable reaction rate.

  • Screen Different Bases: The choice of base is critical. Move away from strong bases like NaOH or KOH and explore milder inorganic bases. A comparative summary is provided in the table below.

  • Optimize the Solvent System: While some water can be beneficial for the Suzuki reaction, an excess can be detrimental. If using a biphasic system (e.g., dioxane/water), carefully titrate the amount of water.[7][8] Consider using anhydrous solvents if protodeboronation is severe.[3][4]

BaseRelative StrengthComments
NaOH, KOH StrongHigh risk of promoting protodeboronation.
K2CO3, Cs2CO3 ModerateOften a good starting point for optimization.
K3PO4 MildFrequently reported as effective for challenging substrates, including N-rich heterocycles.[2]
CsF MildCan be effective, particularly in combination with specific catalyst systems.[9]

Q3: I've optimized the reaction conditions, but protodeboronation is still a significant issue. What are my next options?

A3: If optimizing the reaction conditions is insufficient, the next strategy is to modify the boron reagent to a more stable form. This is a highly effective approach to combat protodeboronation.

  • Boronic Esters (e.g., Pinacol Esters): Converting the pyrazole boronic acid to its corresponding pinacol ester can enhance its stability.[3][10] These can be prepared beforehand or generated in situ.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and offer a "slow-release" of the boronic acid into the reaction medium under the reaction conditions.[1][11] This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[1][11]

Below is a diagram illustrating the "slow-release" strategy using MIDA boronates.

slow_release MIDA Stable Pyrazole MIDA Boronate BA Unstable Pyrazole Boronic Acid MIDA->BA Slow Release Suzuki Suzuki-Miyaura Catalytic Cycle BA->Suzuki Transmetalation SideProduct Protodeboronation (Unsubstituted Pyrazole) BA->SideProduct Undesired Side Reaction Base Base (e.g., K3PO4) + H2O Base->MIDA Product Desired Coupled Product Suzuki->Product

Caption: The slow-release strategy minimizes the concentration of the unstable boronic acid.

Q4: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A4: Absolutely. A highly active catalyst can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[1] For challenging substrates like pyrazoles, modern catalyst systems are often necessary.

  • Highly Active Catalyst Systems: Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2] These have been shown to be effective for the coupling of nitrogen-rich heterocycles.[2]

  • Base-Free Protocols: For extremely base-sensitive substrates, "cationic" Suzuki-Miyaura coupling protocols that operate in the absence of a base can be a powerful, albeit specialized, solution.[3][12]

The following diagram outlines a general troubleshooting workflow for managing protodeboronation.

troubleshooting_workflow Start Low Yield & Protodeboronation Observed Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Solvent) Start->Optimize_Conditions Check_Yield Is Protodeboronation Minimized? Optimize_Conditions->Check_Yield Modify_Reagent Use Stable Boron Reagent (Pinacol Ester or MIDA Boronate) Check_Yield->Modify_Reagent No Success Successful Coupling Check_Yield->Success Yes Check_Yield2 Is Protodeboronation Minimized? Modify_Reagent->Check_Yield2 Change_Catalyst Employ Highly Active Catalyst (e.g., with SPhos/XPhos) Check_Yield2->Change_Catalyst No Check_Yield2->Success Yes Change_Catalyst->Success Yes Failure Further Investigation Required Change_Catalyst->Failure No

Caption: A systematic workflow for troubleshooting protodeboronation in Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid with Minimized Protodeboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of pyrazole boronic acids.

  • Reagent Preparation: In a dry reaction vessel, combine the pyrazole boronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), and a mild base such as K3PO4 (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and any additional ligand if required.[3] For challenging couplings, a pre-catalyst system like an SPhos or XPhos-based palladium precatalyst is recommended.[2]

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of dioxane and water (e.g., 4:1 v/v).[2]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Preparation and Use of a Pyrazole MIDA Boronate

For substrates that are highly prone to protodeboronation, the use of a MIDA boronate is recommended.

  • MIDA Ester Formation: In a round-bottom flask, dissolve the pyrazole boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[3] Heat the mixture to allow for the azeotropic removal of water, which drives the esterification.

  • Isolation: Once the reaction is complete, the MIDA boronate can often be isolated by precipitation or crystallization.

  • Suzuki-Miyaura Coupling with MIDA Boronate: The isolated MIDA boronate can then be used in the Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1. The key difference is that the MIDA boronate will slowly release the active boronic acid under the basic reaction conditions.

Summary of Key Parameters and Recommendations

ParameterRecommendation for Pyrazole Boronic AcidsRationale
Temperature Start at lower temperatures (e.g., 60-80 °C)Minimizes the rate of protodeboronation.[3]
Base Use milder bases (e.g., K3PO4, Cs2CO3, CsF)Reduces the likelihood of base-promoted protodeboronation.[2][3]
Solvent Degassed solvents; optimize water content in biphasic systemsExcess water can act as a proton source.[3]
Boron Reagent Consider conversion to pinacol ester or MIDA boronateIncreases stability and minimizes the concentration of the free boronic acid.[1][3]
Catalyst System Employ highly active catalysts with bulky ligands (e.g., SPhos, XPhos)Accelerates the desired coupling to outcompete the side reaction.[2]

By understanding the mechanisms driving protodeboronation and systematically applying these troubleshooting strategies, researchers can significantly improve the outcomes of Suzuki-Miyaura reactions with challenging pyrazole boronic acids.

References

Impact of reaction temperature on 3-Bromo-1H-pyrazol-4-amine stability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-1H-pyrazol-4-amine (CAS No. 1374394-78-1 / 16461-94-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this versatile building block. The stability of this compound is critically influenced by reaction temperature, and a thorough understanding of its thermal behavior is essential for achieving reproducible, high-yield synthetic outcomes.

This guide provides in-depth answers to frequently encountered issues, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

Here we address common problems and questions regarding the use of this compound, with a focus on the impact of temperature.

Q1: My reaction is producing low yields and a complex mixture of impurities. Could thermal degradation of this compound be the cause?

A: Yes, this is a strong possibility. This compound, like many substituted aminopyrazoles, can be sensitive to elevated temperatures. The presence of both an amino group and a bromine atom on the pyrazole ring makes it susceptible to several degradation pathways that are accelerated by heat.

Causality:

  • Increased Reactivity: Higher temperatures provide the activation energy for undesired side reactions, such as self-condensation, debromination, or reaction with solvents and reagents.

  • Melting Point Proximity: The compound has a reported melting point in the range of 132-142°C[1][2]. Reactions run near or above this temperature, especially under neat conditions, risk uncontrolled decomposition.

  • Impurity Profile: The formation of dark, tar-like substances is a common indicator of thermal decomposition. If you observe significant discoloration of your reaction mixture upon heating, thermal instability is a likely culprit.

To diagnose this issue, we recommend the workflow detailed below.

Q2: What is the recommended maximum operating temperature for reactions involving this compound?

A: There is no single "maximum" temperature, as the stability is highly dependent on the solvent, reaction time, and other reagents present. However, based on its melting point and general reactivity, a cautious approach is advised.

General Guidance:

  • Screening: Start reactions at room temperature and gently increase the temperature in increments (e.g., 40°C, 60°C, 80°C).

  • Refluxing Solvents: When refluxing, choose a solvent with a boiling point that is well below the compound's melting point. For instance, using solvents like toluene (BP: 111°C) or acetonitrile (BP: 82°C) requires careful monitoring.

  • Microwave Chemistry: Microwave-assisted reactions can rapidly generate localized hotspots. While protocols may call for high temperatures (e.g., 150°C for short durations in specific Ullmann couplings), these are high-risk conditions that require careful optimization to balance reaction speed with degradation[3].

The following table provides a conservative starting point for temperature selection.

Solvent SystemBoiling Point (°C)Recommended Max. Starting Temp (°C)Notes
Dichloromethane (DCM)4035Suitable for reactions requiring mild conditions.
Acetonitrile (ACN)8275Good general-purpose solvent; monitor for discoloration.
Tetrahydrofuran (THF)6660Be aware of potential peroxide formation.
1,4-Dioxane10190Common for cross-coupling; monitor closely.
Toluene111100High-boiling; risk of degradation increases.
N,N-Dimethylformamide (DMF)153100-120High risk; use only when necessary and for short durations.
Q3: I suspect my starting material has degraded during storage. How can I assess its stability and purity?

A: Proper storage is crucial. While room temperature storage is often cited, for long-term stability and to preserve purity, storage at 2-8°C is recommended, protected from light[4][5][6].

Protocol for Purity Assessment: A simple HPLC or LC-MS analysis is the most effective way to check the purity of your starting material.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Instrumentation: Use a C18 reverse-phase column.

  • Mobile Phase: A typical gradient might be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 10-15 minutes.

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: A pure sample should show a single major peak. The presence of multiple smaller peaks, especially if the material has discolored from its typical white or pale yellow appearance, indicates degradation[1].

Q4: What are the likely thermal degradation pathways for this compound?

A: While specific degradation studies on this compound are not extensively published, we can infer likely pathways based on the chemistry of related halogenated heterocycles.

Potential Pathways:

  • Debromination: At elevated temperatures, particularly in the presence of a base or a reducing agent, the C-Br bond can be cleaved, leading to the formation of 1H-pyrazol-4-amine.

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by heat and trace metals. This can lead to complex oligomeric or polymeric materials. Studies on related pyrazole derivatives have shown that oxidative pathways can be a primary mode of degradation[7].

  • Intermolecular Condensation: The amine of one molecule could potentially react with the bromine of another in a process akin to a nucleophilic aromatic substitution, leading to dimer or oligomer formation, especially at or above the melting point.

The diagram below illustrates a simplified troubleshooting workflow for experiments yielding poor results.

G cluster_0 Troubleshooting Workflow Start Low Yield / High Impurity Reaction CheckPurity Q1: Assess Starting Material Purity (HPLC/LC-MS) Start->CheckPurity TempScreen Q2: Is Reaction Temp > 80°C? CheckPurity->TempScreen If Pure OtherIssue Investigate Other Parameters (Reagents, Stoichiometry, Solvent) CheckPurity->OtherIssue If Impure DegradationSuspected Thermal Degradation Likely TempScreen->DegradationSuspected Yes TempScreen->OtherIssue No ReduceTemp Action: Lower Reaction Temperature by 20-30°C DegradationSuspected->ReduceTemp ReRun Re-run Experiment ReduceTemp->ReRun Success Problem Solved ReRun->Success ReRun->OtherIssue If still fails

References

Challenges in the scale-up of 3-Bromo-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis, particularly on a larger scale, can present several challenges. This guide offers practical, experience-driven advice to help you navigate these issues, optimize your reaction conditions, and ensure a safe and efficient synthesis.

The most common synthetic route involves a two-step process: the nitration of a 3-bromopyrazole precursor followed by the reduction of the nitro group to an amine. Difficulties can arise at each stage, from controlling regioselectivity during bromination and nitration to achieving complete reduction and simplifying purification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part 1: Bromination and Nitration Issues
Question 1: I'm observing poor regioselectivity during the initial bromination of the pyrazole ring, leading to a mixture of isomers. How can I improve the selectivity for the 3-bromo product?

Answer:

Achieving high regioselectivity in pyrazole bromination is a common hurdle. The position of bromination is influenced by the directing effects of the substituents on the pyrazole ring.[1][2] Here are key factors and strategies to consider:

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms can be a powerful tool to direct bromination. A bulky protecting group can sterically hinder certain positions, favoring substitution at the desired location.

  • Reaction Conditions:

    • Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[3][4][5] Using NBS can help minimize over-bromination and the formation of byproducts.

    • Solvent: The choice of solvent can significantly impact selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.[3]

  • Substrate Control: If you are starting from an unsubstituted pyrazole, direct bromination is likely to occur at the 4-position due to electronic effects.[6] It is often more effective to start with a precursor that already has a substituent to direct the bromine to the 3-position.

Question 2: The nitration of my 3-bromopyrazole is resulting in low yields and the formation of multiple nitrated products. What are the critical parameters to control?

Answer:

Nitration of the pyrazole ring is an electrophilic aromatic substitution reaction, and its success hinges on careful control of the reaction conditions to prevent side reactions.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent.[7] The concentration of these acids is critical. Fuming nitric acid or mixtures with oleum can be too harsh and lead to degradation or over-nitration.

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating agent is crucial to prevent runaway reactions and the formation of undesired byproducts.[7]

  • Order of Addition: Slowly adding the nitrating agent to the solution of the 3-bromopyrazole in sulfuric acid allows for better temperature control and minimizes localized high concentrations of the nitrating agent.[7]

Experimental Protocol: Nitration of 3-Bromo-1H-pyrazole [7]

  • Cool a solution of 3-bromo-1H-pyrazole in concentrated sulfuric acid to 0-10 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at the controlled temperature until TLC or HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The product, 3-bromo-4-nitropyrazole, will often precipitate and can be collected by filtration.

Diagram: Synthetic Pathway Overview

Synthesis_Pathway A 1H-Pyrazole B 3-Bromo-1H-pyrazole A->B Bromination (e.g., NBS) C 3-Bromo-4-nitro-1H-pyrazole B->C Nitration (HNO3/H2SO4) D This compound C->D Reduction (e.g., SnCl2, H2/Pd-C)

Caption: General synthetic route to this compound.

Part 2: Reduction of the Nitro Group
Question 3: I am struggling to achieve complete reduction of the 3-bromo-4-nitropyrazole to the desired amine. What are the most effective reduction methods for this transformation?

Answer:

The reduction of an aromatic nitro group in the presence of a bromine substituent requires a method that is selective and efficient. Here are some commonly used and effective methods:

  • Metal-Acid Systems:

    • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for the reduction of aromatic nitro groups.[8] It is generally selective and does not affect the bromo substituent. The reaction is typically carried out in an acidic medium like concentrated hydrochloric acid.

    • Iron (Fe) or Zinc (Zn) in Acetic Acid: These are also effective and milder alternatives to SnCl₂.[8]

  • Catalytic Hydrogenation:

    • Hydrogen gas with Palladium on Carbon (H₂/Pd-C): This is a very clean and efficient method. However, there is a risk of dehalogenation (loss of the bromine atom), especially with prolonged reaction times or elevated temperatures and pressures. Careful monitoring of the reaction is essential.

    • Raney Nickel: This catalyst can be an alternative to Pd/C and is sometimes less prone to causing dehalogenation of aryl bromides.[8]

  • Sodium Borohydride with a Catalyst: Sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups. However, its reducing power can be enhanced by the addition of a catalyst, such as nickel complexes.[9]

Troubleshooting Incomplete Reduction:

  • Purity of Starting Material: Ensure your 3-bromo-4-nitropyrazole is free of impurities that might poison the catalyst or interfere with the reducing agent.

  • Reaction Time and Temperature: Incomplete reduction can often be resolved by increasing the reaction time or, cautiously, the temperature. Monitor the reaction progress by TLC or HPLC.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, especially for metal-acid systems.

Diagram: Decision Tree for Reduction Method

Reduction_Choice Start Choosing a Reduction Method Substrate Substrate Sensitivity to Dehalogenation? Start->Substrate Yes Yes Substrate->Yes Sensitive No No Substrate->No Not Sensitive SnCl2 Use SnCl2/HCl or Fe/AcOH Yes->SnCl2 H2_PdC Catalytic Hydrogenation (H2/Pd-C) is a good option No->H2_PdC Monitor Monitor carefully for dehalogenation H2_PdC->Monitor

Caption: Selecting the appropriate reduction method.

Part 3: Purification and Scale-Up
Question 4: The purification of the final product, this compound, is challenging due to its polarity and the presence of inorganic salts from the workup. What are the best practices for purification?

Answer:

Purification of highly polar compounds like this compound can indeed be tricky. Here's a systematic approach:

  • Work-up Procedure:

    • After the reduction (especially with metal-acid systems), the reaction mixture needs to be neutralized carefully. Basifying with a solution of sodium hydroxide or sodium carbonate until the pH is basic will precipitate the metal hydroxides.

    • Thoroughly extract the aqueous layer with an appropriate organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions are recommended to maximize the recovery of the polar product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice. However, for very polar amines, using a silica gel that has been treated with a base (e.g., triethylamine) can help prevent streaking and improve separation. Alternatively, alumina (basic or neutral) can be a good option.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then methanol. A small amount of triethylamine (e.g., 0.1-1%) in the eluent can also improve the peak shape for amines.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining a high-purity final product on a larger scale. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

Question 5: What are the key safety considerations when scaling up the synthesis of this compound?

Answer:

Scaling up any chemical synthesis requires a thorough safety assessment. For this particular synthesis, here are the primary hazards to consider:

  • Bromination:

    • N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Exothermic Reaction: The bromination reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.

  • Nitration:

    • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate PPE, including acid-resistant gloves and a face shield.

    • Highly Exothermic: The nitration reaction is highly exothermic and can be explosive if not controlled properly. Strict temperature control is paramount. Always add the nitrating mixture slowly to the substrate solution.

  • Reduction with Catalytic Hydrogenation:

    • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with proper grounding of equipment.

    • Pyrophoric Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably as a wet paste.

Quantitative Data Summary

StepReagentTypical Molar Ratio (to substrate)Temperature (°C)Common Solvents
Bromination NBS1.0 - 1.20 - 25DCM, THF, Acetonitrile
Nitration HNO₃/H₂SO₄1.1 - 2.5 (HNO₃)0 - 10H₂SO₄
Reduction SnCl₂·2H₂O3 - 525 - 100HCl, Ethanol
Reduction H₂/Pd-C-25 - 50Methanol, Ethanol

Conclusion

The synthesis of this compound presents a series of challenges that can be effectively managed with a thorough understanding of the reaction mechanisms and careful control of experimental parameters. By addressing issues of regioselectivity, reaction control, and purification, researchers can successfully and safely scale up the production of this important intermediate.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-1H-pyrazol-4-amine and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] The introduction of bromine and amine functionalities to this heterocyclic core gives rise to a fascinating set of isomers with distinct physicochemical and reactive properties. This guide provides a comprehensive comparative analysis of 3-Bromo-1H-pyrazol-4-amine and its key positional isomers, 4-Bromo-1H-pyrazol-3-amine and 5-Bromo-1H-pyrazol-3-amine. Understanding the nuanced differences between these building blocks is paramount for researchers aiming to leverage their unique characteristics in the synthesis of novel bioactive molecules.

Introduction to the Aminobromopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[2][3] The regiochemical placement of substituents on this aromatic ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Consequently, this dictates its reactivity, pharmacokinetic properties, and ultimately, its biological activity.

This guide will delve into a comparative study of the following key isomers:

  • This compound

  • 4-Bromo-1H-pyrazol-3-amine

  • 5-Bromo-1H-pyrazol-3-amine

We will explore their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity, providing researchers with the foundational knowledge to strategically select the optimal isomer for their specific synthetic and therapeutic goals.

Synthesis of Aminobromopyrazole Isomers

The synthetic routes to these isomers often start from readily available precursors and involve key steps such as cyclization, bromination, and functional group interconversion. The choice of starting materials and reaction sequence is crucial for achieving the desired regioselectivity.

General Synthetic Strategies

A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For aminopyrazoles, β-ketonitriles are frequently employed as precursors.[4] The subsequent bromination can be achieved using various brominating agents, with the regioselectivity being a key challenge.

Below is a generalized workflow for the synthesis of aminobromopyrazole isomers.

Caption: Generalized synthetic workflow for aminobromopyrazole isomers.

Specific Synthetic Protocols

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole (a precursor for bromination)

This protocol outlines the synthesis of a common aminopyrazole intermediate which can then be subjected to bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminocrotononitrile in hydrazine hydrate.

  • Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess hydrazine hydrate under reduced pressure.

  • Purification: Purify the resulting crude 3-amino-5-methylpyrazole by distillation or recrystallization to obtain the desired intermediate.[5]

Protocol 2: Bromination of an Aminopyrazole Intermediate

This protocol describes a general procedure for the bromination of an aminopyrazole.

  • Reaction Setup: Dissolve the aminopyrazole intermediate in a suitable solvent such as acetic acid or chloroform.

  • Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature. The choice of brominating agent and reaction conditions will influence the regioselectivity.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography to isolate the desired brominated isomer.

Comparative Physicochemical Properties

The position of the bromine and amine groups on the pyrazole ring significantly impacts the physicochemical properties of the isomers, such as melting point, polarity, and acidity/basicity (pKa). These properties, in turn, affect their solubility, crystal packing, and interactions with biological targets.

PropertyThis compound4-Bromo-1H-pyrazol-3-amine5-Bromo-1H-pyrazol-3-amine
CAS Number 1374394-78-1[6]16461-94-2[7]950739-21-6[8]
Molecular Formula C₃H₄BrN₃C₃H₄BrN₃C₃H₄BrN₃
Molecular Weight 161.99 g/mol [6]161.99 g/mol [7]161.99 g/mol
Melting Point Not widely reported133-135 °C[9]Not widely reported
Appearance Reported as a solid[6]White to yellow powder[7]Reported as a solid
Predicted pKa The pKa of pyrazoles can be predicted using computational methods, with values generally ranging based on substituents.[10][11]The pKa of pyrazoles can be predicted using computational methods, with values generally ranging based on substituents.[10][11]The pKa of pyrazoles can be predicted using computational methods, with values generally ranging based on substituents.[10][11]

Tautomerism: It is crucial to recognize that N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution. For aminobromopyrazoles, the position of the proton on the ring nitrogens can shift, influencing their reactivity.[11] Computational studies can provide insights into the relative stability of these tautomers.[12]

Spectroscopic Analysis: The Fingerprints of Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable information for distinguishing between the isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons in the pyrazole ring are highly sensitive to the electronic environment created by the substituents.

  • ¹H NMR: The position of the remaining ring proton will be a key diagnostic signal. Its chemical shift will be influenced by the neighboring bromine and amine groups. The NH and NH₂ protons will typically appear as broad signals.

  • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the bromine and nitrogen atoms will be significantly different for each isomer. The carbon bearing the bromine atom will generally be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in the molecules.

  • N-H Stretching: Primary amines (–NH₂) typically show two absorption bands in the region of 3500-3300 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The N-H stretching of the pyrazole ring will also be present in this region.[16][17]

  • N-H Bending: The scissoring vibration of the –NH₂ group is expected to appear around 1650-1580 cm⁻¹.[16]

  • C-N Stretching: The C-N stretching vibrations will be observed in the fingerprint region.

  • C-Br Stretching: The C-Br stretching vibration typically appears at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All three isomers will have the same molecular ion peak due to their identical molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity. The fragmentation patterns may differ based on the relative positions of the bromo and amino groups, providing clues to the isomeric structure.

Comparative Chemical Reactivity

The distinct electronic and steric environments of each isomer lead to differences in their chemical reactivity, particularly in cross-coupling reactions that are pivotal in drug discovery.

Nucleophilicity and Acidity

The amino group in these isomers can act as a nucleophile, while the N-H proton of the pyrazole ring is acidic. The relative nucleophilicity of the amino group and the acidity of the pyrazole N-H are influenced by the position of the electron-withdrawing bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazole ring serves as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Caption: Key cross-coupling reactions of aminobromopyrazole isomers.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyrazole with a boronic acid or ester. The reactivity of the C-Br bond can be influenced by its position on the pyrazole ring. For instance, the electronic nature of the position (e.g., C3, C4, or C5) can affect the rate of oxidative addition to the palladium catalyst.[8][18][19] Dehalogenation can be a competing side reaction, and its prevalence may vary among the isomers.[20]

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the bromopyrazole with an amine. The efficiency of this reaction can be sensitive to the steric and electronic properties of the bromopyrazole isomer.[5][7][21][22][23]

The choice of ligands, base, and solvent is critical for optimizing these cross-coupling reactions and can be tailored based on the specific isomer being used.

Potential Applications in Drug Discovery

Aminobromopyrazoles are valuable intermediates for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazole core is a key feature in numerous approved drugs and clinical candidates.[2]

  • Kinase Inhibitors: The pyrazole scaffold is frequently used in the design of kinase inhibitors for the treatment of cancer. The amino and bromo groups on the ring provide vectors for further functionalization to achieve potent and selective inhibition.[3]

  • Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity, and these isomers can serve as starting points for the development of new anti-inflammatory drugs.

  • Anticancer Agents: The antiproliferative activity of pyrazole-containing compounds has been widely reported. The aminobromopyrazole isomers can be utilized to generate libraries of compounds for screening against various cancer cell lines.[24][25][26]

The specific biological activity of a final compound will be highly dependent on which isomer is used as the starting material, as the spatial arrangement of the functional groups is critical for molecular recognition by biological targets.

Conclusion

The positional isomers of aminobromopyrazole, while sharing the same molecular formula, are distinct chemical entities with unique properties and reactivity profiles. This compound, 4-Bromo-1H-pyrazol-3-amine, and 5-Bromo-1H-pyrazol-3-amine offer different strategic advantages for the synthesis of complex molecules in drug discovery. A thorough understanding of their synthesis, physicochemical characteristics, and reactivity is essential for researchers to make informed decisions in their synthetic endeavors. This guide provides a foundational framework for this understanding, emphasizing the importance of considering the subtle yet significant differences between these valuable building blocks.

References

Validating the Kinase Inhibitory Activity of 3-Bromo-1H-pyrazol-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with enhanced potency and selectivity is paramount. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Among these, derivatives of 3-Bromo-1H-pyrazol-4-amine represent a promising class of compounds with the potential to target key kinases implicated in cancer progression. This guide provides a comprehensive framework for validating the kinase inhibitory activity of these derivatives, offering a comparative analysis against established inhibitors, and detailing the essential experimental protocols for robust evaluation.

The Rise of Pyrazole-Based Kinase Inhibitors

The pyrazole motif is a versatile heterocyclic ring that can engage in various interactions within the ATP-binding pocket of kinases, a highly conserved region across the kinome. The strategic placement of a bromine atom at the 3-position of the pyrazol-4-amine core provides a crucial handle for synthetic elaboration, allowing for the generation of diverse chemical libraries with tailored selectivity profiles. This guide will focus on the validation of a representative derivative from the pyrazolo[3,4-d]pyrimidine class, a close analog of this compound, against two critical oncogenic kinases: Src and VEGFR-2.

Comparative Performance Analysis: this compound Derivatives vs. Standard-of-Care Inhibitors

A critical aspect of preclinical drug development is benchmarking novel compounds against existing therapies. The following tables summarize the inhibitory activities of a representative this compound derivative (a pyrazolo[3,4-d]pyrimidine analog, hereafter referred to as "Compound X" for illustrative purposes) and established inhibitors against Src and VEGFR-2 kinases. It is important to note that IC50 values can vary between different studies and experimental conditions; therefore, a direct comparison should be made with caution.[1]

Table 1: Comparative Inhibitory Activity against Src Kinase

InhibitorTarget KinaseIC50/Ki (nM)Assay Conditions
Compound X (Derivative) Src Ki: 423 Cell-free enzymatic assay.[2]
DasatinibSrcIC50: 0.81 mM ATP, Recombinant human c-Src.[3]
Saracatinib (AZD0530)SrcIC50: 2.710 µM ATP.[3]
Bosutinib (SKI-606)SrcIC50: 1.2Autophosphorylation assay.[3]

Table 2: Comparative Inhibitory Activity against VEGFR-2 Kinase

InhibitorTarget KinaseIC50 (nM)Reference
Compound X (Derivative) VEGFR-2 Data not available-
SorafenibVEGFR-282[4]
SunitinibVEGFR-2-[4]
PazopanibVEGFR-2-[4]

Understanding the Molecular Battleground: Key Signaling Pathways

To appreciate the significance of inhibiting Src and VEGFR-2, it is crucial to understand their roles in cellular signaling.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and adhesion.[3] Its aberrant activation is a common feature in many cancers, contributing to tumor progression and metastasis.[5]

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Cell Migration & Adhesion FAK->Migration Ras Ras Grb2_Sos->Ras Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[7]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Validation: A Step-by-Step Guide

Robust validation of a kinase inhibitor requires a multi-pronged approach, combining biochemical assays to determine direct enzymatic inhibition with cell-based assays to assess activity in a more physiologically relevant context.

Part 1: In Vitro Biochemical Assays for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following protocol describes a general method for determining the IC50 of a this compound derivative against a target kinase.

Experimental Workflow: In Vitro Kinase Assay

in_vitro_workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Incubate Incubate Kinase, Substrate, and Inhibitor Serial_Dilution->Incubate Add_ATP Initiate Reaction (Add ATP) Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate % Inhibition, Plot Dose-Response) Detect_Signal->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Workflow for in vitro kinase IC50 determination.

Detailed Protocol: In Vitro Kinase Assay (96-well format)

This protocol is a generalized framework. Specific concentrations of kinase, substrate, and ATP should be optimized for each target.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.[3]

    • Kinase: Recombinant human Src or VEGFR-2 kinase diluted in kinase buffer to the desired concentration.

    • Substrate: A specific peptide substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1 for Src) diluted in kinase buffer.[3]

    • ATP Solution: ATP diluted in kinase buffer to a concentration that is typically at or near the Km for the specific kinase.

    • Test Compound: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a series of dilutions in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Add 20 µL of the substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity using a suitable detection method. Common methods include:

      • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[8]

      • Fluorescence/Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction.[9]

      • ELISA-Based Assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 2: Cell-Based Assays for Assessing Cellular Potency

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cells, engage its target in a complex cellular environment, and elicit a biological response.

Experimental Workflow: Cell-Based Kinase Inhibition Assay

cell_based_workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Inhibitor Dilutions Seed_Cells->Treat_Cells Stimulate_Cells Stimulate with Growth Factor (e.g., VEGF for VEGFR-2) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells and Quantify Protein Stimulate_Cells->Lyse_Cells Western_Blot Perform Western Blot for Phospho-Kinase Lyse_Cells->Western_Blot Analyze_Results Analyze Band Intensities and Determine Cellular IC50 Western_Blot->Analyze_Results

Caption: Workflow for a cell-based kinase inhibition assay.

Detailed Protocol: Western Blotting for Inhibition of VEGFR-2 Phosphorylation

This protocol is designed to assess the ability of a this compound derivative to inhibit VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

  • Cell Culture and Treatment:

    • Culture HUVECs in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.[10]

  • Stimulation and Lysis:

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[10]

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal and the loading control.

    • Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-stimulated control.

    • Plot the results to determine the cellular IC50 value.

Conclusion

The validation of this compound derivatives as kinase inhibitors requires a systematic and rigorous experimental approach. By employing a combination of in vitro biochemical assays to determine potency and selectivity, and cell-based assays to assess cellular efficacy, researchers can gain a comprehensive understanding of the therapeutic potential of these promising compounds. The comparative analysis against established inhibitors provides a crucial benchmark for their development as next-generation targeted therapies. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently advance their kinase inhibitor discovery programs.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 3-Bromo-1H-pyrazol-4-amine via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 3-Amino-4-bromopyrazole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole core is a privileged scaffold, appearing in a multitude of clinically significant agents. The specific isomer, 3-Bromo-1H-pyrazol-4-amine, represents a particularly valuable building block. Its dual functionality—a nucleophilic amino group and a halogenated site ripe for functionalization—offers a versatile platform for library synthesis and lead optimization. The carbon-bromine bond at the C3 position is a linchpin for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of catalytic systems for three principal transformations of this compound: Suzuki-Miyaura coupling (C-C), Buchwald-Hartwig amination (C-N), and Sonogashira coupling (C-C). We will move beyond mere protocols to dissect the causality behind catalyst and ligand selection, offering field-proven insights to navigate the unique challenges posed by this substrate.

The Inherent Challenge: Catalyst Inhibition by the Pyrazole Substrate

Before delving into specific reactions, it is critical to address a central challenge: the substrate itself. The this compound molecule contains two nitrogen-based functional groups (the endocyclic pyrazole NH and the exocyclic NH₂) that can act as Lewis bases. These groups can coordinate to the palladium catalyst center, leading to the formation of inactive or off-cycle complexes.[1][2] This potential for catalyst inhibition or deactivation necessitates the use of highly active and robust catalytic systems, where the choice of ligand is paramount to achieving high yields and reaction efficiency.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the operational simplicity and low toxicity of its boronic acid reagents. However, with substrates like our target pyrazole, catalyst performance is highly dependent on the ligand's ability to promote the desired catalytic cycle over deactivation pathways.

Mechanistic Rationale

The efficacy of a Suzuki-Miyaura catalyst hinges on its ability to fluidly navigate a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands are often essential. They accelerate the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L₂) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)-R(L₂) OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Catalyst Systems

Experimental data from studies on structurally related brominated pyrazolo-pyrimidines provide a clear roadmap for catalyst selection. Simple, first-generation catalysts are often insufficient.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Observations & RationaleRef.
PdCl₂(PPh₃)₂PPh₃Na₂CO₃Dioxane110LowStandard phosphine ligand; likely insufficient activity to overcome substrate inhibition.[1][2]
Pd(OAc)₂XPhosK₂CO₃EtOH/H₂O135 (MW)~45%Bulky, electron-rich Buchwald ligand shows improved activity. Polar protic solvent aids boronic acid solubility and transmetalation.[2][3]
XPhos Pd G2 XPhos K₂CO₃ EtOH/H₂O 135 (MW) Good to Excellent Pre-formed G2 precatalyst offers superior stability and activity, effectively preventing catalyst deactivation and competing debromination. [1][2][3]

Analysis: The data compellingly argues for the use of modern, bulky biarylphosphine ligands like XPhos. The XPhos Pd G2 precatalyst is particularly effective. These precatalysts generate the active monoligated Pd(0) species in situ, which is highly reactive. The ligand's steric bulk creates a protective pocket around the palladium, facilitating the desired cross-coupling pathway while discouraging the formation of inactive catalyst-substrate complexes.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from highly successful methodologies for related heterocyclic systems.[1][2]

  • Vessel Preparation: To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (2.5 mol%) and additional XPhos ligand (5 mol%). The extra ligand ensures catalyst stability throughout the reaction.

  • Solvent Addition: Add a 4:1 mixture of ethanol and water. The use of a green, polar protic solvent system is advantageous for both reactivity and environmental considerations.[2]

  • Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the vial in a microwave reactor and heat to 135 °C for 40 minutes. Microwave irradiation provides rapid, uniform heating, often accelerating the reaction and improving yields.

  • Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is the preeminent method for the palladium-catalyzed formation of carbon-nitrogen bonds.[4] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) cycle. After oxidative addition, the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium amide complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[4][5] The choice of ligand is crucial for facilitating the reductive elimination of often sterically demanding amines.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex Ar-Pd(II)-NR¹R²(L₂) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (HNR¹R², Base) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amide_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Comparative Efficacy of Catalyst Systems

The choice of catalyst for the amination of bromopyrazoles is highly dependent on the nature of the amine coupling partner. A key consideration is the presence of β-hydrogen atoms on alkylamines, which can lead to a deleterious side reaction: β-hydride elimination.[6]

Catalyst PrecursorLigandAmine TypeBaseTemp. (°C)YieldObservations & RationaleRef.
P4 PrecatalystL4 LigandAromatic & AliphaticLHMDS50-80GoodA general system effective for a range of amines on unprotected 3- and 4-bromopyrazoles.[7]
Pd(dba)₂ tBuDavePhos Aromatic / Bulky Amines (no β-H) KOtBu 160 (MW) Good Highly effective for amines lacking β-hydrogens. The bulky, electron-rich ligand promotes the desired C-N reductive elimination. [8]
Pd(dba)₂tBuDavePhosAlkylamines (with β-H)KOtBu160 (MW)LowThe reaction is hampered by competing β-hydride elimination, an unproductive pathway for amines with β-hydrogens.[6][8]
CuI(None)Alkylamines (with β-H)K₃PO₄110GoodCopper catalysis provides a complementary approach, proving more effective for alkylamines where palladium systems fail due to β-elimination.[6]

Analysis: For coupling with aromatic amines or alkylamines lacking β-hydrogens, a palladium system with a bulky phosphine ligand like tBuDavePhos is the system of choice.[8] However, for primary or secondary alkylamines that possess β-hydrogens, palladium-catalyzed methods are often low-yielding. In these specific cases, researchers should consider switching to a copper-catalyzed C-N coupling manifold, which is not susceptible to β-hydride elimination and thus provides a complementary and effective solution.[6][8]

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination (Aromatic Amine)

This protocol is optimized for coupling aromatic amines using a palladium catalyst.[8]

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add Pd(dba)₂ (10 mol%) and tBuDavePhos (20 mol%) to a microwave vial.

  • Reagent Addition: Add this compound (1.0 equiv.), the aromatic amine (2.0 equiv.), and potassium t-butoxide (KOtBu, 2.0 equiv.).

  • Solvent Addition: Add anhydrous xylene as the solvent.

  • Reaction: Seal the vial, remove from the glovebox, and heat in a microwave reactor at 160 °C for 10-20 minutes.

  • Work-up & Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for installing alkynyl groups, forming C(sp²)-C(sp) bonds. This transformation is invaluable for creating rigid linkers in drug molecules or as a precursor for further synthetic manipulations.

Mechanistic Rationale

The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst activates the aryl halide via the standard oxidative addition, while a copper(I) cocatalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate.[9][10] This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination. Copper-free variants have also been developed, which typically require more specialized ligands and bases to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.[11]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Ar-Pd(II)-C≡CR(L₂) OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Complex->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne + Base Cu_Acetylide->OA_Complex Cu_Acetylide->CuX

Caption: The interconnected catalytic cycles of the traditional Pd/Cu Sonogashira coupling.

Comparative Efficacy of Catalyst Systems

The reactivity of bromopyrazoles in Sonogashira coupling can be sluggish, especially if electron-withdrawing groups are present, necessitating highly active catalysts.

Catalyst PrecursorCocatalystLigandBaseTemp. (°C)YieldObservations & RationaleRef.
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N80ModerateThe classic Sonogashira system. May require higher catalyst loadings and longer reaction times for challenging substrates.[10]
Pd(OAc)₂ (None) XPhos Et₃N 110 Good A copper-free system using a bulky, electron-rich ligand demonstrates high efficacy, avoiding potential issues from the copper cocatalyst like alkyne homocoupling. [12]
[DTBNpP]Pd(crotyl)Cl(None)DTBNpPTMPrt - 60Good to ExcellentThis air-stable, monoligated precatalyst facilitates copper-free coupling even at room temperature for many heteroaryl bromides, representing a state-of-the-art system.[11]

Analysis: While traditional Pd/Cu systems are viable, modern copper-free methods utilizing bulky, electron-rich phosphine ligands like XPhos or specialized precatalysts offer significant advantages.[12] They often provide higher yields, broader substrate scope, and operational simplicity by eliminating the need for a cocatalyst. For substrates like this compound, particularly in a library synthesis setting, a robust copper-free protocol is highly recommended.

Field-Proven Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is based on effective copper-free conditions for challenging brominated heterocycles.[12]

  • Vessel Preparation: To a sealed tube, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and the bulky phosphine ligand XPhos (10 mol%).

  • Solvent and Base: Add anhydrous acetonitrile (MeCN) followed by triethylamine (Et₃N, 3.0 equiv.).

  • Inerting: Purge the sealed tube with argon for 10 minutes.

  • Reaction: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LCMS for completion.

  • Work-up & Purification: Upon cooling, concentrate the reaction mixture. Purify the residue directly by flash column chromatography on silica gel to obtain the pure alkynylated pyrazole.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in transition-metal catalysis.

Experimental_Workflow start Start: Prepare Reaction Vessel add_solids Add Solids: Substrate, Coupling Partner, Base, Catalyst/Ligand start->add_solids add_liquids Add Solvent & Liquid Reagents add_solids->add_liquids inert Seal & Purge with Inert Gas (Ar/N₂) add_liquids->inert react Heat to Reaction Temp. (Conventional or Microwave) inert->react monitor Monitor Reaction (TLC / LCMS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Dry & Concentrate Organic Layer, Purify via Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: A generalized workflow for setting up cross-coupling reactions.

Conclusion

The successful functionalization of this compound is not a matter of finding a single "magic bullet" catalyst, but of making informed choices based on the specific transformation desired. This guide demonstrates a clear trend: for this challenging, potentially inhibitory substrate, success lies in moving beyond first-generation catalysts.

  • For Suzuki-Miyaura coupling , stable precatalysts incorporating bulky, electron-rich biarylphosphine ligands like XPhos Pd G2 are superior.

  • For Buchwald-Hartwig amination , the choice is dictated by the amine partner. Palladium systems with ligands such as tBuDavePhos excel for aromatic amines, while copper(I) iodide provides a vital, complementary solution for alkylamines prone to β-hydride elimination.

  • For Sonogashira coupling , modern copper-free protocols using bulky phosphine ligands like XPhos offer a robust and high-yielding alternative to classic Pd/Cu systems.

By understanding the mechanistic principles behind these choices and leveraging the advanced catalyst systems outlined herein, researchers can efficiently and effectively unlock the synthetic potential of the this compound scaffold for the rapid development of novel chemical entities.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3][4][5] Compounds synthesized from precursors like 3-Bromo-1H-pyrazol-4-amine are of particular interest, serving as versatile building blocks for potent and selective modulators of various biological targets.[6][7] A significant portion of these derivatives have been developed as kinase inhibitors, targeting enzymes that are often dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3][8]

Effective drug discovery hinges on the rigorous and reliable in vitro characterization of these novel compounds. This guide provides a comprehensive comparison of key in vitro assays for validating the biological activity of pyrazole-based compounds, with a focus on kinase inhibition and general cytotoxicity. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to aid researchers in selecting the most appropriate assays for their specific research goals.

I. The Initial Litmus Test: Biochemical vs. Cell-Based Assays

The primary decision in designing an in vitro validation strategy is the choice between biochemical and cell-based assays. While both are crucial, they provide different, yet complementary, insights into a compound's activity.[9][10]

Biochemical assays are conducted in a controlled, cell-free environment. They are designed to measure the direct interaction between a compound and its purified molecular target, such as a kinase enzyme.[11] These assays are invaluable for determining direct inhibitory potency (e.g., IC50) and for understanding the mechanism of inhibition.[12]

Cell-based assays , on the other hand, are performed using intact, living cells.[9] These assays provide a more physiologically relevant context, as they account for factors like cell permeability, metabolism, and engagement with the target in its natural environment.[9][10]

A critical challenge in early-stage drug discovery is the frequent discrepancy between a compound's performance in biochemical versus cell-based assays.[9] A compound may exhibit high potency against a purified enzyme but show little to no activity in a cellular context. This highlights the importance of incorporating both assay types early in the screening cascade to identify compounds with the highest potential for therapeutic success.[9]

II. Comparative Analysis of Key In Vitro Assays

Here, we compare common in vitro assays used to validate compounds derived from this compound, focusing on kinase inhibition and cytotoxicity.

A. Kinase Inhibition Assays

Given that a vast number of pyrazole derivatives target protein kinases, robust kinase inhibition assays are paramount.[1][2][3][8]

These assays are a popular choice for high-throughput screening (HTS) due to their sensitivity and ease of use.[13] They indirectly measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) during the kinase reaction.[1][13][14] A lower luminescence signal in a Kinase-Glo® assay or a higher signal in an ADP-Glo™ assay indicates greater kinase activity and, consequently, lower inhibition by the test compound.[1][14]

Considered the "gold standard" for their direct and robust measurement of kinase activity, radiometric assays utilize 33P-labeled ATP.[15] The radiolabeled phosphate group is transferred to a substrate (peptide or protein), which is then captured on a filter, and the radioactivity is measured. While highly reliable, these assays are lower-throughput and require specialized handling of radioactive materials.

These assays measure the phosphorylation status of a kinase's substrate within a cellular context.[9][16] This can be achieved through various methods, including ELISA or AlphaLISA, which use specific antibodies to detect the phosphorylated substrate.[16] Cellular phosphorylation assays provide a direct readout of a compound's ability to inhibit a kinase within its native signaling pathway.

B. Cytotoxicity and Cell Viability Assays

It is crucial to assess the general cytotoxicity of novel compounds to distinguish between targeted anti-proliferative effects and non-specific toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18][19][20] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[17]

Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[17] A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[17]

Data Summary: Comparison of In Vitro Assay Performance
Assay TypePrincipleThroughputPhysiological RelevanceKey OutputAdvantagesDisadvantages
Luminescence Kinase Assay Measures ATP consumption or ADP productionHighLowIC50Sensitive, amenable to automationIndirect measurement, prone to interference
Radiometric Kinase Assay Measures incorporation of 33PLow-MediumLowIC50, KiGold standard, direct measurementUse of radioactivity, lower throughput
Cellular Phosphorylation Measures substrate phosphorylation in cellsMediumHighIC50High physiological relevanceRequires specific antibodies, complex
MTT Assay Colorimetric measurement of metabolic activityHighMediumGI50, IC50Inexpensive, well-establishedInsoluble formazan, potential artifacts
XTT Assay Colorimetric measurement of metabolic activityHighMediumGI50, IC50Soluble formazan, simpler protocolCan be less sensitive than MTT

III. Visualizing the Validation Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological pathways involved, the following diagrams illustrate a typical validation workflow and a representative signaling pathway targeted by pyrazole-based kinase inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Synthesized Pyrazole Compound kinase_assay Luminescence or Radiometric Kinase Assay biochem_start->kinase_assay ic50_determination Determine IC50 kinase_assay->ic50_determination lead_optimization Lead Optimization ic50_determination->lead_optimization Potent & Selective? cell_start Synthesized Pyrazole Compound cytotoxicity_assay MTT or XTT Cytotoxicity Assay cell_start->cytotoxicity_assay cellular_kinase_assay Cellular Phosphorylation Assay cell_start->cellular_kinase_assay cell_viability Determine GI50 cytotoxicity_assay->cell_viability target_inhibition Confirm Target Inhibition cellular_kinase_assay->target_inhibition cell_viability->lead_optimization target_inhibition->lead_optimization On-Target Effect?

Caption: High-level workflow for in vitro validation of pyrazole-based compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole-Based Inhibitor Pyrazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a common target for pyrazole-based inhibitors.

IV. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key assays discussed in this guide. These protocols are intended as a starting point and should be optimized for specific kinases, cell lines, and compounds.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a generic tyrosine kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1] Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate Kinase Reaction: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This protocol is a general method for assessing cytotoxicity in adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazole-based compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

V. Conclusion: A Multi-Faceted Approach to Validation

The in vitro validation of compounds synthesized from this compound requires a strategic and multi-faceted approach. A thorough understanding of the strengths and limitations of various biochemical and cell-based assays is essential for making informed decisions and generating reliable data. By integrating direct target engagement assays with those that assess cellular activity and general cytotoxicity, researchers can build a comprehensive profile of their novel pyrazole-based compounds. This rigorous validation process is a critical step in identifying promising lead candidates and advancing them through the drug discovery pipeline.

VI. References

  • Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. Benchchem. --INVALID-LINK--

  • EGFR Assays & Drug Discovery Services. Reaction Biology. --INVALID-LINK--

  • EGFR Kinase Assay Kit. BPS Bioscience. --INVALID-LINK--

  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. --INVALID-LINK--

  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem. --INVALID-LINK--

  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem. --INVALID-LINK--

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. --INVALID-LINK--

  • PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. PubMed. --INVALID-LINK--

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. --INVALID-LINK--

  • EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Biocompare.com. --INVALID-LINK--

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. --INVALID-LINK--

  • Introduction to XTT assays for cell-viability assessment. Abcam. --INVALID-LINK--

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. --INVALID-LINK--

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. --INVALID-LINK--

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. --INVALID-LINK--

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. --INVALID-LINK--

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. --INVALID-LINK--

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. --INVALID-LINK--

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). --INVALID-LINK--

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. --INVALID-LINK--

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. --INVALID-LINK--

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega - ACS Publications. --INVALID-LINK--

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. --INVALID-LINK--

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health. --INVALID-LINK--

  • 3-Amino-4-bromo-1H-pyrazole. Chem-Impex. --INVALID-LINK--

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. --INVALID-LINK--

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. LinkedIn. --INVALID-LINK--

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. --INVALID-LINK--

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. --INVALID-LINK--

  • Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. --INVALID-LINK--

  • Cell-based assays for kinase drug discovery. ResearchGate. --INVALID-LINK--

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. --INVALID-LINK--

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. --INVALID-LINK--

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. --INVALID-LINK--

  • HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology. --INVALID-LINK--

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. --INVALID-LINK--

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. --INVALID-LINK--

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. --INVALID-LINK--

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. --INVALID-LINK--

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. --INVALID-LINK--

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. --INVALID-LINK--

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). --INVALID-LINK--

  • 1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine. Smolecule. --INVALID-LINK--

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. --INVALID-LINK--

  • Enhancing biomarker validation by defining what ‘enough’ looks like. R&D World. --INVALID-LINK--

References

Pyrazole Synthesis: A Head-to-Head Comparison of Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a privileged scaffold, forming the structural core of numerous FDA-approved drugs.[1][2] The efficiency of its synthesis is therefore a critical parameter in the drug discovery pipeline. This guide provides an in-depth, objective comparison between traditional conventional heating (reflux) and modern microwave-assisted organic synthesis (MAOS) for the preparation of pyrazole derivatives. We will dissect the underlying mechanisms, present direct experimental comparisons, and offer detailed protocols to inform your methodological choices.

The Energetic Divide: Understanding the Heating Mechanisms

The fundamental difference between conventional and microwave heating lies in the method of energy transfer to the reaction mixture. This distinction is the primary driver for the dramatic differences observed in reaction times and outcomes.

Conventional Heating: A Slow March of Heat

Traditional synthesis relies on conventional heating, typically using an oil bath or heating mantle. This method transfers energy indirectly through conduction and convection .[3] Heat moves from the external source, through the vessel walls, and then into the bulk of the reaction mixture. This process is inherently slow and creates a significant temperature gradient, where the vessel walls are hotter than the center of the solution.

Microwave-Assisted Heating: Direct and Instantaneous Energy

Microwave-assisted synthesis represents a more refined and efficient approach.[4] It utilizes the ability of microwave irradiation to directly couple with polar molecules in the reaction mixture.[3][5] The two primary mechanisms of heat generation are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[3]

  • Ionic Conduction: If ions are present, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current that generates heat.[6]

This direct energy transfer bypasses the slow conductive heating process, allowing for instantaneous and homogenous temperature elevation within the reaction medium.[5]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a External Heat Source (e.g., Oil Bath) b Reaction Vessel Wall a->b Conduction c Bulk Solution b->c Convection & Conduction (Slow, Non-uniform) d Magnetron e Microwaves f Polar Molecules in Bulk Solution e->f Direct Energy Transfer (Rapid, Uniform)

Caption: Energy transfer mechanisms in conventional vs. microwave heating.

Experimental Showdown: Synthesis of Phenyl-1H-Pyrazoles

To provide a tangible comparison, we will examine a specific case study: the synthesis of phenyl-1H-pyrazole derivatives. Data from a direct comparative study highlights the profound impact of the heating methodology.[1]

Comparative Data Analysis

The following table summarizes the experimental results, demonstrating the dramatic improvements achieved with microwave-assisted organic synthesis (MAOS).

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Reaction Time 2 hours5 minutes
Temperature 75°C60°C
Microwave Power N/A50 W
Yield Range 72 - 90%91 - 98%
Reference [1][1]

Key Insights: The data unequivocally shows that MAOS reduces the reaction time from hours to mere minutes while simultaneously increasing the product yield.[1] This acceleration is attributed to the rapid, localized superheating that microwave energy can produce at a molecular level, overcoming the activation energy of the reaction more efficiently than bulk conventional heating.[3][6]

Detailed Experimental Protocols

The following protocols describe the synthesis of a representative phenyl-1H-pyrazole derivative, providing a clear, side-by-side workflow.

G cluster_C Conventional Protocol cluster_M Microwave Protocol C1 1. Combine reactants in flask C2 2. Add solvent & catalyst C1->C2 C3 3. Heat at 75°C using oil bath C2->C3 C4 4. Monitor reaction (TLC) C3->C4 C5 5. Reflux for 2 hours C4->C5 C6 6. Cool to room temp. C5->C6 C7 7. Work-up & Isolation C6->C7 M1 1. Combine reactants in microwave vessel M2 2. Add solvent & catalyst M1->M2 M3 3. Seal vessel & place in microwave reactor M2->M3 M4 4. Irradiate at 60°C (50W) for 5 minutes M3->M4 M5 5. Rapid cooling M4->M5 M6 6. Work-up & Isolation M5->M6

Caption: Comparative experimental workflows for pyrazole synthesis.

Protocol 1: Conventional Synthesis (Reflux)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the appropriate chalcone (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol).

  • Solvent Addition: Add ethanol (15 mL) and a catalytic amount of glacial acetic acid.

  • Heating: Place the flask in a preheated oil bath at 75°C.

  • Reaction: Allow the mixture to reflux with stirring for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis (MAOS)
  • Reactant Preparation: In a 10 mL microwave process vial, combine the appropriate chalcone (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol).

  • Solvent Addition: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial with a cap and place it in the cavity of a dedicated microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 60°C (achieved with a power of 50 W).

  • Cooling: After the irradiation period, the vessel is rapidly cooled to below 50°C via a compressed air stream.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure phenyl-1H-pyrazole.

Concluding Analysis for the Modern Lab

The evidence strongly supports the adoption of microwave-assisted synthesis for pyrazole scaffolds. The advantages are not merely incremental; they represent a paradigm shift in efficiency.

  • Speed: Reaction times are reduced by orders of magnitude, from hours to minutes.[1][7][8] This accelerates the entire discovery cycle, allowing for faster generation of compound libraries.

  • Yield & Purity: MAOS frequently leads to higher isolated yields and cleaner reaction profiles, which simplifies downstream purification efforts.[5][9][10]

  • Energy Efficiency & Green Chemistry: By heating the reactants directly, microwave synthesis is significantly more energy-efficient than conventional methods.[4] The reduction or elimination of solvents in some protocols further aligns MAOS with the principles of green chemistry.[9][11]

While conventional heating remains a valid and accessible technique, for laboratories focused on high-throughput synthesis and process optimization, microwave-assisted synthesis is the demonstrably superior choice. It offers a compelling combination of speed, efficiency, and reproducibility that is essential for modern drug development.[10]

References

A Guide to the Head-to-Head Comparison of Pyrazole-Based Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring is a five-membered heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other aromatic rings have made it a cornerstone in the development of targeted therapies.[3] Pyrazole derivatives are central to a multitude of inhibitors targeting protein kinases, enzymes that are frequently dysregulated in diseases like cancer, inflammatory disorders, and neurological conditions.[3][4]

However, success in a biochemical assay—measuring the direct inhibition of an isolated enzyme—is only the first step. The true potential of an inhibitor is revealed within the complex, dynamic environment of a living cell. This guide provides a head-to-head comparison of prominent pyrazole-based inhibitors against two critical, high-impact kinase families: the p38 Mitogen-Activated Protein Kinases (MAPK) and the Janus Kinases (JAKs). We will dissect the experimental data, explain the causality behind the selection of specific cellular assays, and provide detailed, self-validating protocols to empower researchers in their own discovery efforts.

Section 1: Targeting the p38 MAPK Pathway for Anti-Inflammatory Applications

The p38 MAPK signaling cascade is a critical regulator of the body's response to cellular stress and inflammation.[5] Its activation in immune cells leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), making it a key therapeutic target for inflammatory diseases such as rheumatoid arthritis. Pyrazole-urea based compounds, in particular, have emerged as potent inhibitors of this pathway.[6][7]

Comparative Inhibitor Potency

Our analysis focuses on BIRB 796, a clinical-stage pyrazole-based inhibitor, compared against the well-known reference compound SB203580 and Celecoxib, a pyrazole-containing NSAID that also exhibits p38 inhibitory activity.

Compound NameChemical ClassTarget KinaseBioactivity MetricPotencySource(s)
BIRB 796 Pyrazole Ureap38α MAPKKd0.1 nM[5]
SB203580 Pyridinyl Imidazolep38α/β MAPKIC₅₀ (biochemical)50-100 nM[5]
Celecoxib Pyrazolep38 MAPKIC₅₀ (cell-based)~10-25 µM[5]

Expert Insight: The data clearly distinguishes BIRB 796 by its exceptional binding affinity (Kd). Unlike many kinase inhibitors that compete with ATP, BIRB 796 binds to a distinct, allosteric site, stabilizing an inactive conformation of the kinase.[6] This mechanism can lead to higher selectivity and prolonged duration of action. Celecoxib's much weaker cellular IC₅₀ suggests its p38 inhibition is a secondary effect and not its primary mechanism of action at therapeutic doses.[5]

Cellular Assay Strategy: From Target Engagement to Functional Outcome

A robust cellular evaluation must confirm that the inhibitor not only enters the cell and engages its target but also produces the desired functional effect.

  • Primary Assay: Quantifying TNF-α Secretion: The most direct measure of a p38 inhibitor's efficacy in a relevant cellular context is to quantify its ability to block the production of downstream cytokines. Using lipopolysaccharide (LPS) to stimulate immune cells (like peripheral blood mononuclear cells or macrophage-like cell lines) provides a physiologically relevant model of an inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α provides a highly sensitive and specific readout.

  • Secondary Assay: Cytotoxicity Assessment (MTT/XTT): It is critical to ensure that the observed reduction in TNF-α is due to specific pathway inhibition and not simply cell death. A parallel cytotoxicity assay determines the concentration at which the compound becomes toxic, allowing for the calculation of a therapeutic window.

Visualizing the p38 MAPK Signaling Pathway

The diagram below illustrates the signaling cascade targeted by these pyrazole-based inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Activates TNFa TNF-α Production Downstream->TNFa Inhibitor BIRB 796 (Pyrazole Inhibitor) Inhibitor->p38

Caption: The p38 MAPK signaling cascade, a key driver of inflammatory responses.

Section 2: Targeting the JAK/STAT Pathway in Oncology

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for numerous cytokines and growth factors.[8] Aberrant or constitutive activation of this pathway, often through mutations in JAK proteins, is a known driver of myeloproliferative neoplasms and other hematologic malignancies.[9][10] This has made JAKs a prime target for pyrazole-based inhibitors.[8]

Comparative Inhibitor Potency: Novel Agents vs. an FDA-Approved Standard

Here, we compare novel 4-amino-(1H)-pyrazole derivatives against Ruxolitinib, the first FDA-approved JAK inhibitor for myelofibrosis.[9][10] The cellular data is derived from cell lines known to harbor activating JAK2 mutations (e.g., HEL cells), providing a disease-relevant context.

CompoundTarget(s)Biochemical IC₅₀ (JAK1)Biochemical IC₅₀ (JAK2)Biochemical IC₅₀ (JAK3)Cellular Antiproliferation IC₅₀ (HEL cells)Source(s)
Ruxolitinib JAK1/23.3 nM2.8 nM>400 nM0.82 µM[9][11]
Compound 3f JAK1/2/33.4 nM2.2 nM3.5 nM0.54 µM[9]
Compound 11b JAKsNot specifiedNot specifiedNot specified0.35 µM[9]

Expert Insight: While Compound 3f shows comparable biochemical potency to Ruxolitinib against JAK1 and JAK2, it is notably more potent in inhibiting the proliferation of the JAK2-mutant HEL cell line.[9] This superior cellular activity could be attributed to better cell permeability or more favorable intracellular pharmacokinetics. Compound 11b demonstrates even greater cellular potency, highlighting its promise as a lead candidate, even in the absence of complete biochemical data.[9] This underscores the principle that cellular assays are the ultimate arbiters of a compound's potential.

Cellular Assay Strategy: A Multi-Pronged Approach for Mechanistic Validation

To rigorously compare JAK inhibitors, a multi-assay workflow is essential to build a complete picture of their activity, from target engagement to the ultimate cellular fate.

  • Primary Assay: Antiproliferation in a Target-Positive Cell Line: Using a cell line like HEL (harboring the JAK2 V617F mutation) for a CellTiter-Glo® or MTT assay provides a direct measure of the compound's ability to inhibit cancer cell growth driven by the target kinase.[9]

  • Mechanistic Assay: Western Blot for Phospho-STAT: To confirm that the observed antiproliferative effect is due to on-target activity, a Western blot is performed to measure the phosphorylation status of STAT proteins (e.g., p-STAT3 or p-STAT5), which are direct downstream substrates of JAKs. A dose-dependent reduction in the phospho-STAT signal is compelling evidence of target engagement and pathway inhibition.

  • Phenotypic Assay: Apoptosis Analysis: To understand how the inhibitor is stopping cell proliferation, an apoptosis assay using Annexin V/PI staining and flow cytometry is employed. This determines whether the cells are undergoing programmed cell death, a desirable outcome for an anti-cancer agent.[12][13]

Visualizing the JAK/STAT Signaling Pathway

The diagram below outlines the canonical JAK/STAT pathway and the point of intervention for pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Dimerizes & Activates STAT STAT (monomer) JAK->STAT Phosphorylates (p) pSTAT p-STAT STATdimer STAT Dimer pSTAT->STATdimer Dimerizes Nucleus Nucleus STATdimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Ruxolitinib / Cmpd 3f (Pyrazole Inhibitor) Inhibitor->JAK Workflow cluster_phase3 Phase 3: Phenotypic Outcome Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ Target On-Target Assay (Western Blot for p-Substrate or NanoBRET) Biochem->Target CellProlif Cell Proliferation Assay (e.g., MTT) Determine GI₅₀ CellProlif->Target Tox Cytotoxicity Assay (in non-target cells) CellProlif->Tox Pheno Phenotypic Assay (e.g., Apoptosis, Cytokine ELISA, Cell Cycle Analysis) Target->Pheno

References

A Senior Application Scientist's Guide to Assessing the Off--Target Effects of 3-Bromo-1H-pyrazol-4-amine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise and Peril of a Privileged Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable success in generating potent kinase inhibitors.[1][2] This is no coincidence; its structure is a bioisosteric mimic of the adenine ring of ATP, allowing derivatives to effectively compete for the highly conserved ATP-binding pocket of kinases.[2] The starting material, 3-Bromo-1H-pyrazol-4-amine, serves as a versatile and crucial intermediate for synthesizing a vast library of these potent therapeutic candidates.[3]

However, the very feature that makes this scaffold so effective—its ability to target the ATP-binding site—is also its greatest liability. The high degree of structural conservation across the human kinome means that inhibitors designed for one kinase can inadvertently bind to dozens of others. These unintended interactions, or "off-target effects," are a primary cause of drug toxicity and clinical trial failure.[4][5] Understanding and mitigating these effects is not just a regulatory hurdle; it is a scientific imperative for developing safer, more effective medicines.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of off-target effects for this compound-derived compounds. We will move beyond simple checklists, explaining the causality behind experimental choices and providing detailed, self-validating protocols. By comparing two hypothetical compounds, we will illustrate how a multi-tiered screening cascade can de-risk promising leads and guide the rational design of next-generation inhibitors with superior selectivity profiles.

Chapter 1: A Multi-Tiered Strategy for Off-Target Assessment

A robust assessment of off-target effects is not a single experiment but a logical, tiered progression. The goal is to efficiently identify liabilities, starting with broad, high-throughput methods and moving towards more complex, physiologically relevant systems for compounds of high interest. This "fail-fast, fail-early" approach conserves resources and focuses efforts on candidates with the highest probability of clinical success.[6]

Our strategy is built on three tiers:

  • Tier 1: Biochemical Selectivity. Broadly screen against the kinome to understand the compound's selectivity profile in a purified, enzymatic system.

  • Tier 2: Cellular Validation. Confirm target engagement in a physiological context and assess general cellular health to identify overt toxicity.

  • Tier 3: Unbiased Systems-Level Profiling. For high-priority leads, employ advanced methods to uncover unexpected interactions across the broader proteome.

Below is a diagram illustrating this strategic workflow.

Off_Target_Workflow cluster_0 Compound Synthesis cluster_1 Tier 1: Biochemical Selectivity cluster_2 Tier 2: Cellular Validation cluster_3 Tier 3: Advanced Unbiased Profiling Compound Synthesize this compound Derivative (e.g., Compound A, Compound B) KinomeScan Kinome-wide Profiling (e.g., 400+ Kinases) Compound->KinomeScan Initial Screen DataAnalysis1 Analyze Data: - Selectivity Score - Identify Primary Off-Targets KinomeScan->DataAnalysis1 CETSA Cellular Target Engagement (CETSA) DataAnalysis1->CETSA If selective, proceed Cytotoxicity Multiplexed Cytotoxicity Assay (LDH, ATP levels) DataAnalysis1->Cytotoxicity DataAnalysis2 Correlate Target Engagement with Cellular Viability CETSA->DataAnalysis2 Cytotoxicity->DataAnalysis2 GPCR GPCR Panel Screen DataAnalysis2->GPCR If promising lead, proceed Chemoproteomics Chemoproteomics (e.g., ABPP, CETSA-MS) DataAnalysis2->Chemoproteomics DataAnalysis3 Identify Novel, Unexpected Off-Targets GPCR->DataAnalysis3 Chemoproteomics->DataAnalysis3 Decision Go / No-Go Decision Prioritize Lead Candidate DataAnalysis3->Decision Final Profile

Caption: Tiered workflow for off-target assessment.

Chapter 2: Comparative Case Study: Compound A vs. Compound B

To illustrate this framework, we will follow two hypothetical compounds derived from this compound, both designed to inhibit Bruton's tyrosine kinase (BTK), a validated target in B-cell cancers.[1]

  • Compound A (CpdA): A first-generation inhibitor. Potent against BTK but designed with minimal structural complexity for ease of synthesis.

  • Compound B (CpdB): A second-generation inhibitor. A bulkier moiety was added at the C3-position of the pyrazole ring, designed to exploit a unique sub-pocket in BTK to improve selectivity over other kinases.[1]

The following table summarizes the key experimental data we will hypothetically generate throughout this guide.

ParameterCompound ACompound BRationale & Interpretation
Primary Target Potency (BTK IC₅₀) 5 nM8 nMBoth compounds are potent inhibitors of the intended target. CpdB is slightly less potent, a common trade-off for improved selectivity.
Kinome Selectivity (S-Score at 1µM) 0.250.08The S-Score represents the fraction of inhibited off-targets. A lower score is better. CpdB is significantly more selective than CpdA.
Primary Off-Target Family SRC Family KinasesMinimalCpdA shows significant inhibition of SRC family kinases (e.g., LYN, SRC, FGR), a common liability for BTK inhibitors. CpdB avoids this.
Cellular Target Engagement (BTK EC₅₀) 50 nM95 nMBoth compounds engage BTK in cells, confirming cell permeability. The shift from IC₅₀ reflects the more complex cellular environment.
Cytotoxicity (HepG2 CC₅₀) 2 µM> 30 µMCpdA shows significant cytotoxicity against a liver cell line at a concentration only 400x its IC₅₀, likely due to off-target effects. CpdB is much safer.
Therapeutic Index (CC₅₀ / IC₅₀) ~400>3750The therapeutic index provides a measure of the safety window. CpdB has a vastly superior safety profile, making it the clear lead candidate.

Chapter 3: Tier 1 - Kinome-Wide Selectivity Profiling

Expertise & Causality: The first and most critical step is to understand a compound's promiscuity across the kinome.[7] Since many kinase inhibitors target the ATP pocket, cross-reactivity is common.[5] A broad in vitro screen provides a clean, rapid assessment of a compound's interaction with hundreds of purified kinases, free from the complexities of cellular systems. This allows for a direct comparison of inhibitory activity and forms the basis of our selectivity assessment.[8]

We use a competition binding assay format, which measures the ability of a test compound to displace a known, tagged ligand from the kinase active site. This method is independent of ATP concentration and can be run for a vast number of kinases in parallel, making it ideal for high-throughput screening.[9]

Protocol 1: In Vitro Kinome Profiling (Competition Binding Assay)
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (CpdA or CpdB) in 100% DMSO. Create a series of working solutions by serial dilution in assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add the test compound at a final, single high concentration (e.g., 1 µM) to wells containing individual, purified kinases from a screening panel (e.g., Eurofins KINOMEscan® or Reaction Biology HotSpot).

    • Self-Validation: Include a "no inhibitor" control (DMSO vehicle only) for each kinase to define 100% activity and a "high-inhibition" control (a known pan-kinase inhibitor like staurosporine) to define 0% activity.

  • Ligand Addition: Add a fixed concentration of a proprietary, broad-spectrum, immobilized kinase inhibitor (the "tagged ligand") to each well.

  • Incubation: Allow the plate to incubate for 60 minutes at room temperature to reach binding equilibrium. The test compound and the tagged ligand will compete for the kinase active site.

  • Wash and Detection: Wash the plate to remove unbound components. The amount of kinase bound to the solid-phase tagged ligand is quantified using a method like quantitative PCR (qPCR) with primers specific to each kinase's DNA tag.

  • Data Analysis:

    • Calculate the percent of remaining kinase activity for each off-target as: (% Control) = (Test Compound Signal - Staurosporine Signal) / (DMSO Signal - Staurosporine Signal) * 100.

    • Identify any kinase where the remaining activity is below a threshold (e.g., <35%) as a potential "hit."

    • Calculate a Selectivity Score (S-Score) by dividing the number of hits by the total number of kinases tested. A lower S-score indicates higher selectivity.[10]

Below is a simplified diagram of a signaling pathway often implicated in off-target effects of kinase inhibitors. Unintended inhibition of kinases like those in the PI3K/AKT pathway can lead to significant cellular consequences.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Off-Target Inhibitor Inhibitor->PI3K Unintended Inhibition Inhibitor->AKT

Caption: Off-target inhibition of the PI3K/AKT pathway.

Chapter 4: Tier 2 - Cellular-Level Assessment

Expertise & Causality: An in vitro hit does not always translate to a cellular effect. A compound must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and overcome competition from high intracellular ATP concentrations. Therefore, Tier 2 assays are essential to validate our biochemical findings in a more physiologically relevant context.

We employ a two-pronged approach: first, we confirm the compound binds its intended target in intact cells using the Cellular Thermal Shift Assay (CETSA).[4] Second, we assess general cell health using a multiplexed cytotoxicity assay to establish a safety window.[11][12]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line for a BTK inhibitor) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

    • Causality: Ligand binding stabilizes a protein, increasing its melting temperature. Thus, the target protein will remain soluble at higher temperatures in drug-treated cells compared to vehicle-treated cells.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated/denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., BTK) remaining in the supernatant using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.

Protocol 3: Multiplexed Cytotoxicity Assay
  • Cell Plating: Seed a non-target, sensitive cell line (e.g., HepG2 liver cells) in a 96-well plate and allow them to attach overnight.

    • Causality: Using a liver cell line is standard practice as the liver is a common site of drug-induced toxicity.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 50 µM) for 48-72 hours.

    • Self-Validation: Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • LDH Release Assay (Membrane Integrity):

    • Carefully transfer a small aliquot of the cell culture supernatant to a new plate.

    • Add LDH reagent (which measures lactate dehydrogenase released from damaged cells) and incubate as per the manufacturer's instructions.

    • Read the absorbance to quantify cell membrane damage.[11]

  • ATP Content Assay (Cell Viability):

    • To the remaining cells in the original plate, add a reagent that lyses the cells and provides the necessary components for a luciferase reaction (e.g., CellTiter-Glo®).

    • The light produced is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Read the luminescence.

  • Data Analysis: Normalize both LDH release and ATP content data to the vehicle control. Plot the results against compound concentration and use a non-linear regression to calculate the CC₅₀ (50% cytotoxic concentration).

Chapter 5: Tier 3 - Advanced Unbiased Screening

Expertise & Causality: For a lead candidate like Compound B, which shows high selectivity and a good safety window, a deeper, more unbiased investigation is warranted to uncover any remaining, unexpected liabilities before committing to expensive preclinical studies. This is particularly important for small molecules which can interact with diverse protein families.[13]

We recommend screening against a panel of G-protein-coupled receptors (GPCRs), as they are a frequent source of off-target effects for many drug classes.[14][] For the most critical projects, chemoproteomic methods can provide a global, unbiased map of a compound's interactions across the entire cellular proteome.[4]

Methodology Overview: GPCR Panel Screening

GPCR screening is typically conducted using cell-based functional assays that measure downstream signaling (e.g., calcium flux or cAMP modulation) upon receptor activation or inhibition. A lead compound would be screened at a single high concentration (e.g., 10 µM) against a panel of 50-100 of the most common GPCRs. Any significant agonist or antagonist activity would be flagged for follow-up dose-response studies. This ensures that the compound does not inadvertently trigger or block critical physiological pathways mediated by these ubiquitous receptors.[16]

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. For compounds derived from privileged but promiscuous scaffolds like this compound, a rigorous and systematic evaluation is non-negotiable. The multi-tiered strategy presented here—progressing from broad biochemical profiling to specific cellular validation and finally to unbiased systems-level analysis—provides a robust framework for identifying and mitigating risk.

Our comparative case study demonstrates the power of this approach. While Compound A was potent, its poor selectivity and associated cytotoxicity rendered it a high-risk candidate. In contrast, the rational design of Compound B led to a vastly improved selectivity profile and a superior therapeutic index, marking it as a promising lead worthy of further development. By embracing a comprehensive off-target profiling strategy early in the discovery process, researchers can more effectively navigate the path from a promising chemical scaffold to a safe and effective therapeutic.

References

A Comparative Benchmarking Guide: Evaluating Novel Pyrazole Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Kinase Conundrum and the Rise of the Pyrazole Scaffold

Protein kinases, the master regulators of cellular communication, orchestrate a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized modern medicine, shifting the paradigm from cytotoxic chemotherapy to targeted molecular therapies.

Within the landscape of kinase inhibitor discovery, the pyrazole nucleus has emerged as a "privileged scaffold."[4][5] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, providing a robust framework for designing potent and selective inhibitors. This is evidenced by the growing number of FDA-approved drugs incorporating this moiety, such as the Bcr-Abl inhibitor Asciminib, the JAK inhibitor Ruxolitinib, and the ALK inhibitor Crizotinib.[6][7][8]

This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrazole derivatives. As a case study, we will outline a rigorous, multi-stage evaluation of a hypothetical new pyrazole compound, Pyr-1 , against the Bcr-Abl kinase. Bcr-Abl is the constitutively active tyrosine kinase that drives Chronic Myeloid Leukemia (CML), and its inhibition represents a triumph of targeted therapy.[9][10] We will compare Pyr-1 against the first-generation inhibitor Imatinib and the second-generation inhibitor Dasatinib to establish a robust, scientifically-grounded comparison of potency, cellular efficacy, and resistance profiles.

The Benchmarking Blueprint: A Multi-Pronged Approach

A successful benchmarking strategy must progress logically from the molecular level to a cellular context, validating not just potency but true therapeutic potential. Our evaluation is built on a three-pillar workflow:

  • Biochemical Potency Assessment: Does the compound directly inhibit the target enzyme?

  • Cellular Efficacy & Target Engagement: Does the compound work in a living cancer cell, and is it hitting the intended target?

  • Selectivity & Resistance Profiling: Is the compound specific for its target, and can it overcome known clinical resistance mechanisms?

The following diagram illustrates this comprehensive workflow.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Assessment cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Clinical Relevance b_assay In Vitro Kinase Assay (e.g., TR-FRET) b_data Determine IC50 & Ki Values b_assay->b_data Yields c_prolif Cell Proliferation Assay (K562 Cells) b_data->c_prolif Proceed if potent c_data_prolif Determine GI50 Value c_prolif->c_data_prolif c_western Western Blot for Target Engagement (p-CRKL) c_data_prolif->c_western Validate mechanism c_data_western Confirm On-Target Effect c_western->c_data_western r_assay Resistance Profiling (T315I Mutant Cells) c_data_western->r_assay Assess clinical utility r_data Compare WT vs. Mutant GI50 r_assay->r_data Bcr_Abl_Pathway cluster_downstream Downstream Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates CRKL CRKL BCR_ABL->CRKL Phosphorylates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates Pyr1 Pyr-1 Pyr1->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation pCRKL p-CRKL (Target Engagement Marker) CRKL->pCRKL pCRKL->Proliferation PI3K_AKT->Proliferation

References

Elucidating the Mechanism of Action of 3-Bromo-1H-pyrazol-4-amine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Rise of Pyrazole-Based Scaffolds in Kinase Inhibition

The 3-amino-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its derivatives, particularly 3-Bromo-1H-pyrazol-4-amine-based compounds, serve as crucial intermediates in the synthesis of potent and selective therapeutic agents targeting a variety of protein kinases.[4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[7][8] This guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of novel this compound-based kinase inhibitors, comparing methodologies and offering insights into experimental design and data interpretation.

The core challenge in developing kinase inhibitors is achieving selectivity to minimize off-target effects.[9] The pyrazolopyrimidine core, often derived from this compound, has been successfully utilized to develop selective inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[1][6][10] Understanding the precise MOA is paramount for optimizing lead compounds and predicting clinical efficacy and potential toxicities.[11]

This guide will navigate researchers through a logical, multi-step process for characterizing these compounds, from initial target engagement validation to detailed pathway analysis. We will compare and contrast various experimental approaches, providing the rationale behind selecting the most appropriate techniques for robust and reliable MOA elucidation.

Part 1: Foundational Analysis - Confirming Target Engagement

The initial and most critical step is to unequivocally demonstrate that the compound directly interacts with its intended kinase target within a cellular context.[12] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[13][14][15][16]

Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[13][15] This shift in the melting temperature (Tm) is a direct measure of target engagement.

Experimental Workflow:

  • Cell Treatment: Treat intact cells with the this compound-based compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[17]

Data Interpretation: A positive thermal shift, indicated by a higher Tm in the presence of the compound, confirms direct binding to the target kinase.[16]

Comparison with Alternatives:

Technique Principle Advantages Limitations
CETSA Ligand-induced thermal stabilizationIn-cell, label-free, applicable to various targetsRequires specific antibodies, can be low-throughput
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingProvides full thermodynamic profile (KD, ΔH, ΔS)Requires large amounts of purified protein, lower throughput
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon bindingReal-time kinetics (kon, koff), high sensitivityRequires purified protein and immobilization, potential for artifacts

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_based Cellular Environment cluster_analysis Analysis cell_treatment 1. Cell Treatment (Compound vs. Vehicle) heat_challenge 2. Thermal Challenge (Temperature Gradient) cell_treatment->heat_challenge lysis 3. Cell Lysis heat_challenge->lysis centrifugation 4. Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation sds_page 5. SDS-PAGE centrifugation->sds_page Soluble Fraction western_blot 6. Western Blot (Detect Target Protein) sds_page->western_blot quantification 7. Quantification & Plotting western_blot->quantification

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

Part 2: Defining Specificity - Kinome Profiling

While confirming on-target engagement is crucial, understanding the compound's selectivity across the entire kinome is equally important for predicting potential off-target effects and ensuring a favorable therapeutic window.[9] Kinome profiling services offer a broad screening of the inhibitor against a large panel of kinases.[8][18][19]

Methodologies for Kinome Profiling:

  • Activity-Based Assays: These assays directly measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.[18][19] They provide quantitative data on the potency (e.g., IC50) of the compound against each kinase.

  • Binding Assays: These assays, such as KINOMEscan™, measure the ability of the inhibitor to compete with a labeled ligand for the ATP-binding site of a large number of kinases.[19]

Data Presentation: The results are often visualized as a "kinome tree," providing a clear representation of the compound's selectivity profile.

Comparison of Profiling Platforms:

Platform Type Principle Advantages Considerations
Activity-Based (e.g., Eurofins KinaseProfiler™) Measures inhibition of kinase catalytic activityProvides direct functional data (IC50), can identify different inhibitor typesMay not detect non-ATP competitive inhibitors
Binding-Based (e.g., KINOMEscan™) Competition for the ATP-binding siteHigh throughput, broad coverage, can detect ATP-competitive inhibitorsDoes not provide direct functional information

Part 3: Delineating the Downstream Consequences - Pathway Analysis

Once the direct target and selectivity are established, the next logical step is to investigate the functional consequences of target inhibition on downstream signaling pathways.

Phospho-Proteomic Profiling

Mass spectrometry-based phospho-proteomics provides an unbiased, global view of changes in protein phosphorylation throughout the cell upon treatment with the inhibitor. This powerful technique can reveal both expected on-target effects and unexpected off-target or network-level responses.[20]

Experimental Workflow:

  • Cell Culture and Treatment: Treat cells with the inhibitor and appropriate controls.

  • Protein Extraction and Digestion: Lyse cells, extract proteins, and digest them into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Separate and analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify changes in phosphorylation sites and map them to known signaling pathways.

Visualization of a Generic Kinase Signaling Pathway:

Kinase_Pathway receptor Receptor kinase1 Target Kinase receptor->kinase1 Activates compound This compound Compound compound->kinase1 Inhibits substrate1 Substrate 1 kinase1->substrate1 Phosphorylates substrate2 Substrate 2 substrate1->substrate2 Activates downstream_effect Cellular Response (e.g., Proliferation, Apoptosis) substrate2->downstream_effect

Caption: Inhibition of a target kinase by a pyrazole-based compound blocks downstream signaling.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET)

To investigate the inhibitor's effect on specific protein-protein interactions within a signaling complex, BRET and FRET assays are invaluable.[21][22][23][24][25] These techniques can monitor the proximity of two proteins in living cells in real-time.

Principle: BRET and FRET rely on the non-radiative transfer of energy between a donor and an acceptor molecule (luciferase and a fluorescent protein in BRET; two fluorescent proteins in FRET) when they are in close proximity (<10 nm).[22][24] If a kinase inhibitor disrupts a protein-protein interaction, the BRET or FRET signal will be altered.

Experimental Protocol Outline (BRET):

  • Construct Generation: Create fusion proteins of the interacting partners with a luciferase donor (e.g., Renilla luciferase) and a fluorescent acceptor (e.g., YFP).

  • Cell Transfection: Co-express the fusion constructs in mammalian cells.

  • Inhibitor Treatment: Treat the cells with the this compound-based compound.

  • Signal Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission from both the donor and the acceptor.[22][24]

  • BRET Ratio Calculation: Calculate the ratio of acceptor to donor emission to determine the BRET efficiency.

Part 4: Comparative Analysis and Data Synthesis

A robust MOA elucidation study integrates data from multiple orthogonal assays. The table below provides a template for summarizing the findings for a hypothetical this compound-based compound compared to a known reference inhibitor.

Parameter Compound X (this compound derivative) Reference Inhibitor (e.g., Ibrutinib) Methodology
Target Engagement (ΔTm) +8.2 °C+7.5 °CCETSA
On-Target Potency (IC50) 15 nM10 nMBiochemical Kinase Assay
Kinome Selectivity (S-score at 1µM) 0.020.05KINOMEscan™
Downstream p-Substrate (IC50) 50 nM45 nMWestern Blot
Anti-proliferative Activity (GI50) 150 nM120 nMCell Viability Assay

Conclusion: A Pathway to Deeper Mechanistic Understanding

Elucidating the mechanism of action of novel this compound-based kinase inhibitors requires a systematic and multi-faceted approach. By combining techniques that confirm direct target engagement, define selectivity, and map downstream functional consequences, researchers can build a comprehensive and compelling narrative of their compound's biological activity. This guide provides a logical framework and compares key methodologies to empower scientists in drug discovery to make informed decisions, ultimately accelerating the development of more effective and safer targeted therapies.

References

A Comparative Guide to the Metabolic Stability of Pyrazole Derivatives: Principles, Assays, and Structure-Metabolism Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a cornerstone of successful drug design. A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action, while one that is too stable may accumulate to toxic levels. The pyrazole scaffold, a five-membered aromatic heterocycle, has emerged as a "privileged structure" in modern medicinal chemistry, lauded for its synthetic tractability and, crucially, its often favorable metabolic profile.[1][2] This guide provides an in-depth, comparative analysis of the metabolic stability of pyrazole derivatives, grounded in experimental data and established protocols. We will dissect the key factors influencing their biotransformation, detail the methodologies for their assessment, and present case studies that illuminate the path to designing more robust drug candidates.

The Significance of Metabolic Stability in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a common feature in numerous approved drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[3][4] Its utility often stems from its ability to serve as a bioisostere for other aromatic rings, such as phenyl or other heterocyclic systems, conferring improved physicochemical properties, including metabolic stability.[2][5] By strategically incorporating the pyrazole moiety, medicinal chemists can often mitigate the metabolic liabilities associated with other functional groups, leading to compounds with enhanced pharmacokinetic profiles.

Key Metabolic Pathways of Pyrazole Derivatives

The metabolic fate of pyrazole derivatives is primarily governed by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) superfamily of enzymes.[6] These enzymes catalyze a range of phase I oxidative reactions, preparing the molecule for subsequent phase II conjugation and excretion. The primary metabolic transformations observed for pyrazole-containing compounds include:

  • Oxidation: This is the most common metabolic route and can occur at several positions on the pyrazole ring or its substituents.

    • Hydroxylation: The addition of a hydroxyl (-OH) group is a frequent metabolic step. For instance, the well-known pyrazole-containing drug celecoxib is metabolized via hydroxylation of the methyl group.[1]

    • N-oxide formation: Oxidation of the nitrogen atoms in the pyrazole ring can lead to the formation of N-oxides.

    • Demethylation: If the pyrazole or its substituents are N-methylated, enzymatic removal of the methyl group can occur.

  • Conjugation (Phase II Metabolism): Following phase I oxidation, the now more polar metabolites can be further modified by conjugation with endogenous molecules like glucuronic acid to enhance their water solubility and facilitate excretion.[7]

The specific CYP isoforms responsible for the metabolism of pyrazole derivatives can vary depending on the overall structure of the molecule. Key enzymes that have been implicated include CYP2C9, CYP3A4, and CYP2E1.[8][9] For example, celecoxib's metabolism is predominantly mediated by CYP2C9, with a minor contribution from CYP3A4.

Comparative Metabolic Stability of Pyrazole Derivatives: A Data-Driven Analysis

The structural features of a pyrazole derivative play a critical role in determining its metabolic fate. The position, size, and electronic properties of substituents on the pyrazole ring can significantly influence its interaction with metabolizing enzymes.

Derivative/ModificationKey Structural FeatureImpact on Metabolic StabilitySupporting Data/ObservationsReference
Celecoxib 4,5-diphenylpyrazole with a p-sulfonamide phenyl groupMetabolized by CYP2C9 via hydroxylation of the tolyl methyl group.In human liver microsomes, the rate of celecoxib hydroxylation is significantly decreased in individuals with CYP2C9 genetic variants.[1]
4-Hydroxypyrazole Metabolite of pyrazoleLess effective at inducing and interacting with CYP2E1 compared to the parent pyrazole.The apparent KI for inhibition of ethanol oxidation by 4-hydroxypyrazole is about 10-fold greater than that for pyrazole.[10]
N-substituted pyrazoles Introduction of lipophilic moieties (methyl, phenyl) at the N1 position.Can decrease inhibitory activity against certain enzymes compared to the unsubstituted parent compound.N-methyl and N-phenyl substitution on 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in activity against meprin α and β.[11]
Pyrazole-based kinase inhibitors Replacement of a phenyl ring with a more polar pyrazole ring.Can lead to increased potency and improved metabolic stability.A 20-fold increase in potency was observed on ASK1 when a phenyl ring was replaced with a pyrazole.[2]
1,2,4-Oxadiazole-bearing pyrazoles Bioisosteric replacement of an ester moiety with a 1,2,4-oxadiazole ring.Resulted in compounds that were overall metabolically stable.Most of the synthesized compounds showed over 90% remaining after 1-hour incubation in mouse liver S9 fraction.[3]

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of pyrazole derivatives, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict the in vivo hepatic clearance of a compound.[12][13]

Liver Microsomal Stability Assay

This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[14] It is a cost-effective and high-throughput method for initial screening of metabolic stability.[14]

Workflow for the liver microsomal stability assay.

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of the pyrazole derivative (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).[15] The final DMSO concentration in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11]

    • NADPH Regenerating System: This is crucial as CYPs require NADPH as a cofactor. A regenerating system is used to maintain a constant supply of NADPH during the incubation. It typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH). G6PDH reduces NADP+ to NADPH using G6P as a substrate.[5][16] This prevents the depletion of this essential cofactor.

  • Incubation:

    • In a 96-well plate, combine the diluted test compound and liver microsomes.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding an excess of cold acetonitrile, which precipitates the microsomal proteins and stops enzymatic activity. The acetonitrile should contain a suitable internal standard for LC-MS/MS analysis.[5]

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent pyrazole derivative in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.[8]

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[8]

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain the full complement of both phase I and phase II metabolizing enzymes and their cofactors.[17][18] This provides a more comprehensive assessment of a compound's metabolic fate compared to the microsomal assay.

Workflow for the hepatocyte stability assay.

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat, mouse) according to the supplier's protocol and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).[8]

    • Determine cell viability and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[8]

  • Incubation:

    • Prepare the pyrazole derivative in the incubation medium at the desired final concentration (e.g., 1 µM).[17]

    • Add the hepatocyte suspension to the wells of a culture plate containing the test compound.

    • Incubate the plate at 37°C in a humidified CO2 incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding cold acetonitrile with an internal standard to the collected aliquots.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed in terms of µL/min/10^6 cells.[17]

Case Study: Improving Metabolic Stability of Pyrazole-Based Kinase Inhibitors

In the development of kinase inhibitors, the pyrazole scaffold is frequently employed.[2][14] A common strategy to enhance metabolic stability is to block potential sites of metabolism. For example, if a phenyl ring attached to the pyrazole is identified as a metabolic hotspot, introducing a fluorine atom at that position can prevent hydroxylation, thereby increasing the compound's half-life. Similarly, replacing a metabolically labile group with a more stable pyrazole ring can significantly improve the pharmacokinetic profile of a drug candidate.[2]

Conclusion

The metabolic stability of pyrazole derivatives is a multifaceted property that is critical to their success as therapeutic agents. By understanding the key metabolic pathways and the structural features that govern their biotransformation, medicinal chemists can rationally design compounds with improved pharmacokinetic profiles. The in vitro assays detailed in this guide provide robust and reproducible methods for assessing metabolic stability, enabling data-driven decisions in the drug discovery and development process. The continued exploration of structure-metabolism relationships within this important class of compounds will undoubtedly lead to the development of safer and more effective medicines.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and build a culture of safety within the laboratory. This guide moves beyond a simple checklist, explaining the scientific rationale behind each critical step to empower you with a deeper understanding of safe chemical handling.

Hazard Profile and Chemical Assessment: Understanding the Risk

Before handling any chemical, a thorough understanding of its hazard profile is essential. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar brominated pyrazole derivatives provide a strong basis for a cautious approach.[1][2] The presence of the carbon-bromine bond and the pyrazole amine structure necessitates its classification as a hazardous substance.

The primary hazards are associated with irritation and potential toxicity.[3][4] Inhalation may cause respiratory irritation, while contact can lead to skin and serious eye irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][5]
Skin Irritation (Category 2) Causes skin irritation.[3][4]
Serious Eye Irritation (Category 2A/2B) Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[3][4][6]
Environmental Hazard As a halogenated organic compound, it is presumed to be harmful to aquatic life with potentially long-lasting effects. Discharge into the environment must be avoided.[2][3][7]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Proper protection is non-negotiable. Before beginning any waste consolidation or disposal procedures, ensure the following PPE is worn and that you are working in a controlled environment.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[3] Standard safety glasses are not sufficient.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3][10]

  • Body Protection : A laboratory coat is mandatory. For tasks with a higher risk of contamination, consider a chemically resistant apron.

The Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound is governed by its classification as a halogenated organic waste .[11][12] This classification is critical because halogenated compounds require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[10][13]

Step 1: Waste Classification and Segregation
  • Action : Classify all waste containing this compound as "Hazardous Halogenated Organic Solid Waste."[12]

  • Causality : This compound contains a carbon-halogen bond (C-Br).[14] Mixing halogenated waste with non-halogenated organic solvents can complicate and increase the cost of disposal, as the entire mixture must be treated as halogenated.[12] Co-mingling with acids, bases, or oxidizers can cause dangerous chemical reactions.

Step 2: Containerization
  • Action : Place the waste in a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Causality : The container must not react with or be degraded by the chemical waste. It must have a secure, tight-fitting lid to prevent spills or the release of vapors during storage.[11]

Step 3: Labeling
  • Action : Immediately label the waste container. The label must be clear, legible, and permanently affixed. It should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate list of all constituents and their approximate percentages.

    • The date when waste was first added to the container.

    • The name of the principal investigator and laboratory location.

  • Causality : Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container, from lab staff to the final disposal technicians. It ensures the waste is handled, stored, and ultimately disposed of correctly.

Step 4: Consolidating Contaminated Materials
  • Action : Place any materials grossly contaminated with this compound into the same designated solid waste container. This includes:

    • Contaminated gloves and other PPE.

    • Weighing papers and spatulas.

    • Bench absorbents or spill pillows used for cleanup.

  • Causality : Any item that has come into direct contact with the chemical is considered hazardous waste and must be disposed of following the same protocol to prevent environmental release.[1]

Step 5: Temporary On-Site Storage
  • Action : Store the sealed and labeled waste container in a designated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.

  • Causality : The SAA must be a secure, well-ventilated area away from general traffic and incompatible materials.[2][11] This designated storage ensures the waste is safely contained and managed until it is collected by trained professionals, minimizing the risk of spills or exposure.

Step 6: Arranging for Final Disposal
  • Action : Follow your institution's established procedures to request a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department.

  • Causality : Final disposal must be conducted by a licensed professional waste disposal company.[10] The standard and required method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[10][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Classify Classify as Halogenated Organic Solid Waste FumeHood->Classify Container Use Designated, Compatible Waste Container Classify->Container Collect Collect Waste Chemical & Contaminated Materials Container->Collect Label Label Container with 'Hazardous Waste' & Contents Collect->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area Seal->Store Request Request EHS Pickup Store->Request Incinerate Professional Disposal via High-Temperature Incineration Request->Incinerate

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill : Evacuate personnel from the immediate area.[3][7] If the spill is small and you are trained to do so, contain it with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material without creating dust, place it in a sealed container, and dispose of it as hazardous waste.[3][10] For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][10] Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. 3-Bromo-1H-pyrazol-4-amine is one such compound, a valuable building block in synthetic chemistry. However, with innovation comes the profound responsibility of ensuring safety. The toxicological properties of many research chemicals are not yet fully characterized; therefore, a rigorous and cautious approach to handling is paramount.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS, we will base our initial hazard assessment on related compounds such as 3-Bromopyrazole and other brominated heterocyclic amines. The recurring hazard classifications among these analogues include:

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2][3]

Therefore, it is prudent to handle this compound as a compound that is potentially harmful if ingested or inhaled and can cause significant irritation to the skin and eyes. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of appropriate PPE is not merely a checklist but a critical system to prevent chemical exposure.

PPE Category Item Standard/Specification Rationale and Best Practices
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliantStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring large quantities, preparing solutions).
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum thickness of 4 mil)Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker neoprene or butyl rubber gloves. Always use proper glove removal technique to avoid contaminating your skin.[2] Contaminated gloves must be disposed of as hazardous waste immediately.[2]
Body Protection Flame-Resistant Laboratory CoatMust be fully buttonedProtects skin and personal clothing from contamination. Ensure sleeves are not rolled up.
Full-Length Pants & Closed-Toe ShoesMade of a non-porous materialProvides a barrier against accidental spills. Fabric shoes that can absorb chemicals are not permitted in the laboratory.
Respiratory Protection NIOSH-Approved RespiratorN95 dust mask or a half-mask respirator with P100 cartridgesRequired when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. The choice of respirator depends on the scale of the operation and a risk assessment.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Verify safety equipment weigh 3. Weigh Compound don_ppe->weigh Enter handling phase dissolve 4. Prepare Solution weigh->dissolve Use anti-static weigh paper react 5. Perform Reaction dissolve->react Add solid to solvent slowly decon 6. Decontaminate Surfaces react->decon Upon completion waste 7. Segregate Waste decon->waste Use appropriate solvent doff_ppe 8. Doff PPE waste->doff_ppe Seal waste containers wash 9. Wash Hands doff_ppe->wash Remove gloves last

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures
  • Engineering Controls : All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3] Ensure eyewash stations and safety showers are accessible and have been recently tested.[3]

  • Preparation : Before handling the compound, cover the work surface within the fume hood with disposable absorbent bench paper. Assemble all necessary glassware and equipment.

  • Weighing and Transfer :

    • Use an analytical balance inside the fume hood or a dedicated balance enclosure.

    • To prevent static discharge which can cause the fine powder to become airborne, use anti-static weigh paper or a tared container.

    • Use a spatula for all transfers and handle the compound gently to avoid creating dust.[2]

  • Solution Preparation :

    • If preparing a solution, slowly add the solid this compound to the solvent in a flask or beaker. This minimizes splashing and aerosolization.

    • Keep containers tightly closed when not in use.[4]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

Emergency Procedures: Be Prepared

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] Seek medical attention.

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.

Inhalation : Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : All contaminated solid materials (e.g., gloves, weigh paper, bench paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[2]

  • Disposal : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, we can confidently advance our research and development efforts while upholding our primary commitment to the safety and well-being of our scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.